1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-1-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)10-4-7(8(11)12)6(3)9-10/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTOIXQDQQRWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal and agricultural chemistry, serving as core scaffolds in numerous active compounds. For instance, amides derived from structurally related pyrazole-4-carboxylic acids, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are pivotal intermediates for a class of highly effective SDHI (succinate dehydrogenase inhibitor) fungicides.[1] These fungicides are critical in controlling a broad spectrum of plant fungal diseases.[1]
This technical guide provides a detailed examination of the . It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. It is important to note that while this specific molecule is available from specialty chemical suppliers, extensive, publicly available experimental data is scarce. Therefore, this guide synthesizes predicted data, information from close structural analogues, and established chemical principles to provide a robust profile. All predicted or inferred data are clearly identified to maintain scientific integrity.
Chemical Identity and Structure
The foundational step in characterizing any molecule is to define its precise chemical identity.
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₂N₂O₂
-
Molecular Weight: 168.19 g/mol
-
CAS Number: A specific CAS number for this exact structure was not found in major public databases. For reference, the closely related analogue lacking the 3-methyl group, 1-isopropyl-1H-pyrazole-4-carboxylic acid, is registered under CAS Number 436096-96-7.
-
Chemical Structure: (A graphical representation of the molecule showing a 5-membered pyrazole ring with an isopropyl group on the N1 nitrogen, a methyl group on the C3 carbon, and a carboxylic acid group on the C4 carbon.)
Physicochemical Properties: A Synthesized Overview
The following table summarizes the key physicochemical properties. These values are a combination of calculated data, predictions from computational models, and inferences drawn from experimentally determined values of close structural analogues.
| Property | Value | Basis and Scientific Rationale |
| Appearance | White to off-white crystalline solid | Inferred from analogues like 1-isopropyl-1H-pyrazole-4-carboxylic acid, which is described as a white to off-white crystalline powder.[2] The substituents are not expected to be chromophoric. |
| Molecular Weight | 168.19 g/mol | Calculated from the molecular formula C₈H₁₂N₂O₂. |
| Melting Point (mp) | Estimated: >200 °C | Inferred from high melting points of analogues. 3-Methylpyrazole-4-carboxylic acid melts at 225-230 °C (dec.), and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid melts at 200–201 °C.[1] The crystalline packing enabled by the carboxylic acid's hydrogen bonding contributes to a high melting point. |
| Boiling Point (bp) | Predicted: >300 °C | Predicted based on the analogue 1-isopropyl-1H-pyrazole-4-carboxylic acid (Predicted bp: 297.2±13.0 °C).[3] The addition of a methyl group would slightly increase the molecular weight and van der Waals forces, likely raising the boiling point. |
| Acid Dissociation Constant (pKa) | Predicted: 3.8 - 4.2 | Inferred from the predicted pKa of 1-isopropyl-1H-pyrazole-4-carboxylic acid (3.85±0.10).[3] The electron-donating nature of the 3-methyl group may slightly increase the pKa (making it a weaker acid) compared to the unsubstituted analogue. This value indicates it is a moderately strong organic acid. |
| Partition Coefficient (LogP) | Predicted: 1.2 - 1.6 | Calculated based on additive models. The isopropyl and methyl groups increase lipophilicity, while the carboxylic acid provides hydrophilicity. The overall value suggests moderate lipophilicity, which is crucial for membrane permeability in biological systems. |
Solubility Profile
The solubility of a compound is a critical parameter for its application in both biological and chemical systems.
-
Polar Solvents: The presence of the carboxylic acid group, capable of acting as a hydrogen bond donor and acceptor, is expected to confer solubility in polar protic solvents like methanol, ethanol, and, to a lesser extent, water, particularly under basic conditions where the carboxylate salt is formed. The analogue 1-isopropyl-1H-pyrazole-4-carboxylic acid is noted for having its solubility in polar solvents enhanced by the carboxylic acid group.[2]
-
Aprotic Solvents: Good solubility is anticipated in polar aprotic solvents such as DMSO and DMF, which can effectively solvate the molecule.
-
Nonpolar Solvents: Limited solubility is expected in nonpolar solvents like hexanes or toluene, given the polarity of the pyrazole ring and the carboxylic acid functional group.
Proposed Synthetic Pathway
While specific literature for the synthesis of this compound is not prominent, a reliable pathway can be proposed based on well-established methods for constructing pyrazole rings. The most common approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[1][4]
A plausible two-step synthesis is outlined below:
-
Formation of the Enaminone Intermediate: Reaction of ethyl acetoacetate (a 1,3-dicarbonyl equivalent) with an orthoformate ester like triethyl orthoformate in the presence of an acid catalyst or acetic anhydride generates an ethoxymethylene intermediate.
-
Cyclization with Isopropylhydrazine: The intermediate is then reacted with isopropylhydrazine. The hydrazine undergoes a condensation-cyclization reaction to form the pyrazole ring. The regioselectivity of this step is critical for obtaining the desired 1-isopropyl-3-methyl isomer.
-
Hydrolysis: The resulting ethyl ester is hydrolyzed to the final carboxylic acid product, typically using aqueous base (e.g., NaOH) followed by acidic workup.
Caption: Proposed two-step synthesis of the target compound.
Standard Experimental Protocols for Physicochemical Characterization
To validate the predicted properties and establish a definitive profile, standardized experimental protocols are essential. The following section details methodologies for determining key parameters.
General Workflow for Characterization
The logical flow for characterizing a novel compound involves confirming its identity before measuring its physical properties.
Caption: Standard workflow for physicochemical characterization.
Protocol 1: Melting Point Determination (Capillary Method)
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. It is a key indicator of purity.
-
Methodology:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (< 2 °C).
-
Protocol 2: pKa Determination (Potentiometric Titration)
-
Principle: The pKa is determined by titrating the acidic compound with a strong base and monitoring the pH change. The pKa is the pH at which the acid is 50% ionized.
-
Methodology:
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a water/methanol mixture).
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Place the pH electrode in the sample solution and record the initial pH.
-
Titrate the solution by adding small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve.
-
Protocol 3: LogP Determination (Shake-Flask Method - OECD Guideline 107)
-
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (n-octanol and water) at equilibrium. LogP is its logarithm.
-
Methodology:
-
Prepare a stock solution of the compound in n-octanol that has been pre-saturated with water.
-
Add a known volume of this stock solution to a separatory funnel containing a known volume of water pre-saturated with n-octanol.
-
Shake the funnel vigorously for a set period (e.g., 15-30 minutes) to allow equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully withdraw samples from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate P as [Concentration]octanol / [Concentration]water, and then calculate LogP = log10(P).
-
Safety and Handling (Inferred)
Specific safety data for this compound is not available. However, based on safety data sheets (SDS) for similar pyrazole carboxylic acids, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Practice good industrial hygiene, and wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a heterocyclic building block with significant potential, particularly as an intermediate in the synthesis of bioactive molecules for the agrochemical and pharmaceutical industries. While comprehensive experimental data is not widely published, this guide has established a robust physicochemical profile through computational prediction, analysis of structural analogues, and the application of fundamental chemical principles. The compound is predicted to be a high-melting, crystalline solid with moderate acidity and lipophilicity. The provided standard operating procedures for experimental determination will enable researchers to validate these properties and further explore the utility of this promising molecule.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 436096-96-7 CAS MSDS (1-ISOPROPYL-1H-PYRAZOLE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS number and identification
Prepared by: Gemini, Senior Application Scientist
Introduction
1-isopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the CAS Number 436096-96-7.[1][2][3][] This molecule belongs to the pyrazole class of compounds, which are known for their diverse applications in medicinal chemistry and agrochemicals.[5][6] The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, and its derivatives are integral to many biologically active molecules.[5] The presence of both a carboxylic acid and an isopropyl group on the pyrazole scaffold of this particular compound suggests its potential as a versatile building block in the synthesis of novel therapeutic agents and specialized chemicals. This guide provides a comprehensive overview of the identification, synthesis, and characterization of 1-isopropyl-1H-pyrazole-4-carboxylic acid, tailored for researchers and professionals in drug development and chemical synthesis.
Compound Identification and Physicochemical Properties
Accurate identification of a compound is the foundation of any scientific investigation. The key identifiers and physicochemical properties of 1-isopropyl-1H-pyrazole-4-carboxylic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 436096-96-7 | [1][2][3][] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1][5] |
| Molecular Weight | 154.17 g/mol | [1][5] |
| IUPAC Name | 1-isopropyl-1H-pyrazole-4-carboxylic acid | [2] |
| Synonyms | 1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Purity | ≥ 95% (as determined by NMR) | [5] |
| Storage Conditions | 0-8°C | [5] |
Analytical Characterization (Predicted)
While experimental spectra for this specific compound are not widely available, we can predict the characteristic analytical data based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl group and the pyrazole ring protons. The isopropyl methine proton (CH) would appear as a septet, while the two methyl groups (CH₃) would present as a doublet. The two protons on the pyrazole ring would appear as singlets in the aromatic region. The carboxylic acid proton is expected to be a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show signals for the two distinct carbons of the isopropyl group, the three unique carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid. A predicted 13C NMR spectrum for the closely related 1-isopropyl-pyrazole shows signals for the isopropyl carbons and the pyrazole ring carbons, providing a basis for these predictions.[7]
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700 cm⁻¹. C-H stretching vibrations for the isopropyl and pyrazole ring C-H bonds would appear just below and above 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 154. Key fragmentation patterns would likely involve the loss of the isopropyl group and the carboxylic acid group.
Synthesis Protocol: A Representative Method
While a specific, validated synthesis protocol for 1-isopropyl-1H-pyrazole-4-carboxylic acid is not published in peer-reviewed literature, a robust and logical synthetic route can be designed based on established methods for the synthesis of 1-substituted pyrazole-4-carboxylic acids. A common approach involves the formation of a pyrazole-4-carboxylate ester, followed by hydrolysis to the carboxylic acid.[8][9]
The following multi-step synthesis is a representative and scientifically sound approach:
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
This is a common precursor for pyrazole synthesis. It can be prepared from ethyl acetoacetate and triethyl orthoformate.
Step 2: Cyclization to form Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate
The key pyrazole ring formation occurs in this step.
-
Reagents and Equipment:
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Isopropylhydrazine
-
Ethanol (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
Dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol in the round-bottom flask.
-
Add isopropylhydrazine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure ethyl 1-isopropyl-1H-pyrazole-4-carboxylate.
-
Step 3: Hydrolysis to 1-isopropyl-1H-pyrazole-4-carboxylic acid
The final step is the conversion of the ester to the desired carboxylic acid.
-
Reagents and Equipment:
-
Ethyl 1-isopropyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (or another suitable base)
-
Water and Ethanol (as co-solvents)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the ethyl 1-isopropyl-1H-pyrazole-4-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3.
-
The product, 1-isopropyl-1H-pyrazole-4-carboxylic acid, should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Applications in Research and Development
The structural motifs present in 1-isopropyl-1H-pyrazole-4-carboxylic acid make it a compound of interest in several areas of chemical and pharmaceutical research.
Pharmaceutical Drug Development
Pyrazole derivatives are a cornerstone in medicinal chemistry, with applications as anti-inflammatory, analgesic, and anti-cancer agents.[5] The carboxylic acid functionality of this compound provides a handle for further chemical modifications, such as amide bond formation, to create libraries of new chemical entities for biological screening.[10] Its potential therapeutic effects in inflammatory diseases are an area of active exploration.[2][5][6]
Agrochemicals
Pyrazole carboxamides are a well-established class of fungicides.[10] 1-isopropyl-1H-pyrazole-4-carboxylic acid serves as a key intermediate in the synthesis of such agrochemicals, which are crucial for crop protection.[2][5][6]
Material Science
The pyrazole ring and carboxylic acid group can act as ligands for metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) and other advanced materials with applications in catalysis and coatings.[5][6]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1-isopropyl-1H-pyrazole-4-carboxylic acid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0 and 8°C.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-isopropyl-1H-pyrazole-4-carboxylic acid is a valuable heterocyclic compound with significant potential as a building block in drug discovery, agrochemical synthesis, and material science. This guide has provided a comprehensive overview of its identification, a representative synthesis protocol, predicted analytical characteristics, and key applications. By understanding the chemistry and handling of this compound, researchers can effectively utilize it in the development of novel and innovative products.
References
- 1. 1-Isopropyl-1H-pyrazole-4-carboxylic acid DiscoveryCPR 436096-96-7 [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 1-isopropyl-1h-pyrazole-4-carboxylic acid,(CAS# 436096-96-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. spectrabase.com [spectrabase.com]
- 8. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
biological activity of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid and its Derivatives
Abstract
The pyrazole ring system represents a cornerstone in heterocyclic chemistry, serving as a privileged scaffold in both pharmaceutical and agrochemical development.[1][2][3] This guide focuses on the this compound core and its derivatives, exploring the diverse biological activities unlocked through structural modification. We will delve into the primary therapeutic and protective applications, including antifungal, anticancer, and antibacterial activities. For each domain, this paper will elucidate the underlying mechanisms of action, present detailed structure-activity relationships (SAR), provide robust experimental protocols for evaluation, and summarize key performance data. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical class, from synthesis rationale to biological validation.
The this compound Scaffold: A Privileged Structure
The intrinsic chemical properties of the pyrazole nucleus—an aromatic five-membered ring with two adjacent nitrogen atoms—confer metabolic stability and a unique spatial arrangement for molecular interactions. The specific scaffold, this compound, serves as a versatile building block.[4] The isopropyl group at the N1 position and the methyl group at C3 provide a lipophilic and sterically defined foundation, while the carboxylic acid at the C4 position is the primary reactive handle for derivatization.
It is through the conversion of this carboxylic acid into amides, esters, and other functional groups that a wide spectrum of biological activities is achieved. These modifications modulate the compound's physicochemical properties, such as solubility, cell permeability, and, most critically, its binding affinity to specific biological targets.[1][2]
Antifungal Activity: Targeting Fungal Respiration
Derivatives of pyrazole-4-carboxylic acid, particularly carboxamides, have emerged as a highly successful class of fungicides.[5] Many commercial agents are based on this scaffold, demonstrating potent activity against a wide range of phytopathogenic fungi.[6]
Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
The primary mode of action for these antifungal derivatives is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[5] SDH is a crucial enzyme in both the Krebs cycle and the respiratory chain. Its inhibition disrupts fungal cellular respiration, leading to a rapid depletion of ATP and ultimately, cell death.
The pyrazole carboxamide moiety is essential for this activity. The carbonyl oxygen and the amide N-H group often form critical hydrogen bonds with amino acid residues (such as Tyrosine and Tryptophan) in the ubiquinone-binding site (Qp site) of the SDH enzyme, effectively blocking its function.[5][6]
Structure-Activity Relationship (SAR)
-
Pyrazole Ring: The 1-methyl-3-(difluoromethyl) substitution on the pyrazole ring is a common feature in highly active commercial fungicides, indicating its importance for potent SDH binding.[6]
-
Carboxamide Linker: The amide linker is crucial for hydrogen bonding with the target enzyme.
-
Amide Substituent (Aniline Moiety): The nature of the substituent on the amide nitrogen significantly influences potency and spectrum of activity. Aromatic rings, often with halogen or other lipophilic groups, are commonly employed to fit into the hydrophobic pocket of the SDH enzyme.[5][6]
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol is a standard method for assessing the intrinsic activity of a compound against pathogenic fungi.[6]
-
Preparation of Stock Solutions: Dissolve the test compounds (pyrazole derivatives) and a positive control (e.g., boscalid) in a suitable solvent like DMSO to a concentration of 10 mg/mL.
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Dosing the Media: While the PDA is still molten (approx. 45-50°C), add the appropriate volume of the stock solution to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.13 µg/mL). A solvent-only control (DMSO) must also be prepared.
-
Plating: Pour the dosed PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani).
-
Incubation: Place the mycelial disc, mycelium-side down, in the center of each test plate. Incubate the plates at a controlled temperature (e.g., 25°C) in the dark.
-
Data Collection: After a set period (e.g., 48-72 hours), when the mycelial growth in the solvent control has reached a significant diameter, measure the diameter of the fungal colony on all plates.
-
Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Diameter of Control - Diameter of Treatment) / Diameter of Control] x 100
-
Analysis: Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis of the inhibition data.
Data Summary: Antifungal Activity
The following table summarizes representative data for novel pyrazole carboxamide derivatives against various phytopathogenic fungi.
| Compound ID | Target Fungus | Inhibition at 50 µg/mL (%) | EC50 (µg/mL) | Reference |
| 9m | Botrytis cinerea | >95% | 1.25 | [6] |
| 9m | Rhizoctonia solani | >95% | 0.89 | [6] |
| TM-2 | Corn Rust (Puccinia sorghi) | Excellent (2-4x > fluxapyroxad) | Not Specified | [5] |
| TM-7 | Corn Rust (Puccinia sorghi) | Excellent (2-4x > fluxapyroxad) | Not Specified | [5] |
Anticancer Activity: Targeting Epigenetic Regulation
Recent research has highlighted the potential of 1H-pyrazole-4-carboxylic acid derivatives as potent and selective inhibitors of enzymes involved in cancer progression, particularly those related to epigenetic modifications.[7]
Mechanism of Action: ALKBH1 Demethylase Inhibition
A significant target identified for this scaffold is ALKBH1, an enzyme responsible for the demethylation of N6-methyladenosine (m6A) in DNA.[7] The m6A modification is an important epigenetic mark, and its dysregulation is implicated in various cancers, including gastric cancer. By inhibiting ALKBH1, these pyrazole derivatives can modulate the epigenetic landscape of cancer cells, leading to anti-proliferative effects.[7] The core of the inhibitor's activity lies in the pyrazole and carboxylic acid groups, which chelate the essential metal ion (Mn²⁺) in the active site of the enzyme, preventing it from carrying out its demethylase function.[7]
Structure-Activity Relationship (SAR)
-
Pyrazole-4-Carboxylic Acid Core: This moiety is absolutely essential for activity, as it is directly involved in chelating the active site metal ion. Moving the carboxylic acid to the 3' position results in a drastic loss of potency.[7]
-
Region-1 (Pyrazole Substitutions): Substitutions on the pyrazole ring itself (e.g., Cl-, CH3-) generally lead to decreased activity compared to the unsubstituted pyrazole.[7]
-
Region-2 & 3 (Amide Substituents): The groups attached to the amide linker are critical for optimizing potency and cell permeability. Prodrug strategies, such as converting the carboxylic acid to an ester (e.g., 29E), have been shown to significantly improve anti-viability activity against cancer cell lines by enhancing cell membrane permeability.[7]
Experimental Protocol: Fluorescence Polarization (FP) Assay for ALKBH1 Inhibition
This is a high-throughput method to quantify the binding and inhibitory activity of compounds against the ALKBH1 enzyme.[7]
-
Reagents:
-
Recombinant human ALKBH1 protein.
-
A fluorescently labeled DNA probe containing an m6A modification.
-
Assay Buffer (e.g., Tris-HCl, NaCl, MnCl₂, BSA).
-
Test compounds (pyrazole derivatives) in DMSO.
-
-
Assay Principle: The assay measures the change in polarization of the fluorescently labeled DNA probe. When the probe is bound by the large ALKBH1 protein, its tumbling in solution is slow, resulting in high fluorescence polarization. A potent inhibitor will prevent this binding, leaving the small probe to tumble rapidly, resulting in low polarization.
-
Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add serial dilutions of the test compounds.
-
Add the fluorescently labeled DNA probe to all wells.
-
Initiate the reaction by adding the ALKBH1 enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Summary: Anti-gastric Cancer Activity
| Compound ID | ALKBH1 Inhibition IC50 (µM) | HGC27 Cell Viability IC50 (µM) | AGS Cell Viability IC50 (µM) | Reference |
| 3 | 3.2 ± 0.5 | > 100 | > 100 | [7] |
| 29 | 0.031 ± 0.007 | 45.3 ± 4.1 | 51.6 ± 3.9 | [7] |
| 29E (Prodrug) | Not Applicable | 10.5 ± 1.1 | 15.3 ± 1.2 | [7] |
Antibacterial Activity
The pyrazole scaffold is a well-established pharmacophore in the discovery of new antibacterial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.[8][9]
Potential Mechanism of Action: DNA Gyrase Inhibition
While multiple mechanisms may exist, one potential target for pyrazole-based antibacterials is DNA gyrase (a type II topoisomerase).[9][10] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bactericidal effects. Molecular docking studies have suggested that pyrazole derivatives can establish strong binding affinities with the active site of DNA gyrase, indicating this as a plausible mechanism of action.[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[3][10]
-
Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria + medium, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring optical density.
Data Summary: Antibacterial Activity
| Compound ID | Target Bacterium | MIC (µg/mL) | Reference |
| 2f | Staphylococcus aureus | 12.5 | [11] |
| 2g | Candida albicans (Fungus) | 12.5 | [11] |
| 3b | Staphylococcus aureus | 1.25 (µM/mL) | [10] |
Synthesis Strategy for Key Carboxamide Derivatives
The synthesis of the biologically active carboxamide derivatives from the parent this compound is a straightforward and crucial process that enables the exploration of structure-activity relationships.
Rationale of the Experimental Choice
The conversion of a carboxylic acid to an amide typically proceeds via the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. A common and effective method is to first convert the carboxylic acid to a more reactive acid chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts (SO₂ and HCl) are gases, which are easily removed from the reaction mixture, simplifying purification. Once the acid chloride is formed, it readily reacts with the desired amine in the presence of a non-nucleophilic base like triethylamine (TEA). The role of TEA is to neutralize the HCl generated during the reaction, preventing it from protonating the amine nucleophile and thus driving the reaction to completion.
Step-by-Step Protocol
-
Acid Chloride Formation: To a solution of the starting carboxylic acid in an inert solvent (e.g., dichloromethane, CH₂Cl₂), add thionyl chloride (SOCl₂) at 0°C. Allow the reaction to stir at room temperature or gentle reflux until the conversion is complete (monitored by TLC).
-
Solvent Removal: Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in fresh CH₂Cl₂ and cool to 0°C. In a separate flask, dissolve the desired amine (e.g., a substituted aniline) and triethylamine (TEA) in CH₂Cl₂.
-
Reaction: Add the amine solution dropwise to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for several hours until completion.[6]
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the final carboxamide derivative.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably fruitful starting point for the development of biologically active compounds. Its derivatives have demonstrated significant potential as antifungal agents (SDHIs), anticancer therapeutics (ALKBH1 inhibitors), and antibacterial compounds. The synthetic accessibility of the C4-carboxylic acid position allows for extensive chemical exploration, enabling fine-tuning of activity, selectivity, and pharmacokinetic properties.
Future research should focus on expanding the diversity of the derivatives to explore new biological targets. The development of novel pyrazole-based compounds with multi-target activities could provide new avenues for combating drug resistance in both infectious diseases and oncology. Furthermore, detailed in vivo studies and toxicological profiling of the most promising leads identified in vitro are essential next steps to translate these scientific findings into tangible clinical or agricultural solutions.
References
- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. meddocsonline.org [meddocsonline.org]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arabjchem.org [arabjchem.org]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid: A Technical Guide
Introduction
1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a substituted pyrazole core, is a common motif in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for researchers and scientists to ensure structural integrity, monitor reactions, and elucidate its role in various chemical and biological processes.
This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The data presented herein is a synthesis of established spectroscopic principles and data from analogous pyrazole derivatives, offering a robust predictive framework for the characterization of this molecule.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features that will dictate the spectral output are the pyrazole ring, the N-isopropyl group, the C-methyl group, and the carboxylic acid moiety.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.
Experimental Protocol: NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality NMR data for pyrazole derivatives.[1]
-
Sample Preparation:
-
Weigh 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 or 500 MHz NMR spectrometer.
-
Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument at the corresponding frequency (e.g., 75 or 125 MHz).
-
Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a longer relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei.
-
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| COOH | ~12.0 | Broad Singlet | 1H | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift is concentration and solvent dependent.[2] |
| H-5 (pyrazole) | ~7.8 - 8.2 | Singlet | 1H | - | The proton at the C-5 position of the pyrazole ring is expected to be in the aromatic region, deshielded by the ring current and the adjacent nitrogen atom. |
| CH (isopropyl) | ~4.5 - 5.0 | Septet | 1H | ~7.0 | This methine proton is coupled to the six equivalent methyl protons of the isopropyl group, resulting in a septet. Its chemical shift is influenced by the adjacent nitrogen atom of the pyrazole ring. |
| CH₃ (pyrazole) | ~2.3 - 2.6 | Singlet | 3H | - | The methyl group attached to the pyrazole ring at C-3 will appear as a singlet in a region typical for methyl groups on a heterocyclic aromatic ring. |
| CH₃ (isopropyl) | ~1.4 - 1.6 | Doublet | 6H | ~7.0 | The six protons of the two methyl groups in the isopropyl substituent are equivalent and are split into a doublet by the adjacent methine proton. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (carboxylic acid) | ~165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[2] |
| C-3 (pyrazole) | ~148 - 155 | The carbon atom of the pyrazole ring bearing the methyl group is expected to be deshielded due to its position in the aromatic ring and substitution. |
| C-5 (pyrazole) | ~135 - 140 | The C-5 carbon of the pyrazole ring is also in the aromatic region. |
| C-4 (pyrazole) | ~110 - 115 | The carbon atom to which the carboxylic acid is attached will have a chemical shift influenced by both the ring and the carboxyl group. |
| CH (isopropyl) | ~50 - 55 | The methine carbon of the isopropyl group is attached to a nitrogen atom, which causes a downfield shift. |
| CH₃ (pyrazole) | ~12 - 16 | The methyl carbon attached to the pyrazole ring will have a chemical shift in the typical alkyl region. |
| CH₃ (isopropyl) | ~22 - 25 | The two equivalent methyl carbons of the isopropyl group will appear in the aliphatic region of the spectrum. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are detailed below.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Alternatively, the attenuated total reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.
-
An accumulation of 16-32 scans is usually sufficient to obtain a high-quality spectrum.
-
-
Data Analysis:
-
The positions, intensities (strong, medium, weak), and shapes (broad, sharp) of the absorption bands are analyzed to identify the functional groups present in the molecule.
-
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity/Shape | Rationale |
| 2500-3300 | O-H stretch | Carboxylic Acid | Strong, Very Broad | The O-H stretching vibration of the carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding.[1][3][4] This band often overlaps with the C-H stretching vibrations.[3] |
| 2850-3000 | C-H stretch | Isopropyl, Methyl | Medium-Strong, Sharp | These sharp peaks correspond to the stretching vibrations of the sp³ hybridized C-H bonds in the isopropyl and methyl groups. |
| ~1700 | C=O stretch | Carboxylic Acid | Strong, Sharp | The carbonyl stretching of the carboxylic acid is a very prominent and characteristic absorption.[3][4] Its exact position can be influenced by hydrogen bonding.[3][4] |
| ~1600 & ~1470 | C=N, C=C stretch | Pyrazole Ring | Medium | These absorptions are characteristic of the stretching vibrations within the pyrazole aromatic ring. |
| ~1400 | O-H bend | Carboxylic Acid | Medium | The in-plane bending vibration of the carboxylic acid O-H group.[3] |
| ~1200-1300 | C-O stretch | Carboxylic Acid | Medium-Strong | The stretching vibration of the C-O single bond in the carboxylic acid group.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Predicted Mass Spectrum
The molecular formula of this compound is C₈H₁₂N₂O₂. The predicted molecular weight is approximately 180.20 g/mol .
-
Molecular Ion (M⁺): In EI-MS, a molecular ion peak at m/z = 180 would be expected, although it may be weak depending on its stability.
-
[M+H]⁺ and [M-H]⁻: In ESI-MS, prominent peaks at m/z = 181 (positive ion mode) and m/z = 179 (negative ion mode) would be anticipated.
Key Fragmentation Pathways
The fragmentation of the molecular ion will be dictated by the weakest bonds and the stability of the resulting fragments.
References
discovery and history of pyrazole-4-carboxylic acids
An In-depth Technical Guide to the Discovery and History of Pyrazole-4-Carboxylic Acids
Abstract
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, underpinning a vast array of pharmacologically active agents and materials. Among its derivatives, pyrazole-4-carboxylic acids represent a particularly versatile scaffold, serving as a critical intermediate and a key pharmacophore in modern drug discovery and agrochemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of pyrazole-4-carboxylic acids, tracing their origins from the initial synthesis of the parent pyrazole ring to the development of sophisticated, high-yield manufacturing processes. We will delve into the causality behind pivotal synthetic strategies, present detailed experimental protocols, and contextualize their significance through key applications that have emerged over the last century.
The Genesis of a Scaffold: From Knorr's Pyrazole to Carboxylic Acid Derivatives
The story of pyrazole-4-carboxylic acids begins with the discovery of the pyrazole ring itself. In 1883, the German chemist Ludwig Knorr first reported the synthesis of a substituted pyrazole by condensing ethyl acetoacetate with phenylhydrazine.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis , became the foundational method for accessing this heterocyclic system and remains a staple in organic synthesis.[3]
Shortly after, in 1889, Hans von Pechmann achieved the first synthesis of the unsubstituted pyrazole ring.[4] Concurrently, Buchner reported a synthesis that is directly relevant to our topic: the formation of pyrazole by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, establishing an early and definitive link between the pyrazole core and its carboxylic acid derivatives.[1]
These pioneering efforts established the pyrazole ring as an accessible and stable aromatic heterocycle, paving the way for chemists to explore its functionalization. The C4 position of the pyrazole ring is electronically distinct, and installing a carboxylic acid at this position was found to be a gateway to a multitude of other functional groups and a key modulator of physicochemical properties for biological applications.
Caption: The Knorr Pyrazole Synthesis (1883).
The Evolution of Synthetic Strategies for Pyrazole-4-Carboxylic Acids
The journey from academic curiosity to industrial staple necessitated the development of robust and scalable synthetic routes. Early methods were often harsh and limited in scope, but they laid the groundwork for the efficient, green processes used today.
Classical Approaches: Foundational but Flawed
Initial syntheses of pyrazole-4-carboxylic acids relied on fundamental organic transformations that, while effective, often required harsh conditions or expensive, difficult-to-obtain starting materials.
-
Oxidation of 4-Alkylpyrazoles: A straightforward conceptual approach involves the oxidation of a 4-alkyl-substituted pyrazole, typically 4-methylpyrazole. Strong oxidizing agents like potassium permanganate (KMnO₄) were used.
-
Causality: This method leverages the relative stability of the aromatic pyrazole ring to oxidation compared to the alkyl side chain. However, the powerful oxidants required can lead to low yields and side reactions, and the generation of significant manganese dioxide waste makes it environmentally untenable for large-scale production.[5]
-
-
Organometallic Intermediates: A more versatile route involves the use of 4-halopyrazoles (e.g., 4-bromopyrazole). The process typically involves a halogen-metal exchange followed by quenching with carbon dioxide.
-
Causality: This strategy hinges on the generation of a nucleophilic carbanion at the C4 position. Treatment of 4-bromopyrazole with a strong organolithium base, such as n-butyllithium, at cryogenic temperatures (e.g., -78°C) forms a 4-lithiopyrazole intermediate.[5][6] This highly reactive species readily attacks the electrophilic carbon of CO₂, forming the carboxylate upon workup. The extreme cold is critical to prevent side reactions and decomposition of the organolithium reagent. While effective for small-scale synthesis, the need for cryogenic conditions and pyrophoric reagents presents significant challenges for industrial scale-up.[5]
-
-
The Vilsmeier-Haack Reaction: This powerful formylation reaction provided an indirect but important route. Hydrazones derived from methyl ketones could be diformylated using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield pyrazole-4-carboxaldehydes.[7] These aldehydes could then be subsequently oxidized to the desired carboxylic acid.
-
Causality: The Vilsmeier reagent generates a chloroiminium cation, a potent electrophile that attacks the electron-rich positions of the hydrazone, leading to cyclization and formylation. This method offered a reliable pathway to the C4-aldehyde, a key precursor, but added an extra oxidative step to the overall sequence.
-
Modern Methods: A Paradigm Shift in Efficiency and Scalability
Driven by the demands of the pharmaceutical and agrochemical industries, chemists developed more sophisticated and efficient syntheses. These modern routes prioritize atom economy, safety, and scalability.
-
Multi-Component Reactions (MCRs): One-pot syntheses that combine three or more starting materials have become highly attractive. For instance, a three-component reaction involving a phenylhydrazine, a benzaldehyde, and ethyl acetoacetate can produce ethyl 1,3,5-trisubstituted-pyrazole-4-carboxylates.
-
Causality & Innovation: The use of novel catalysts, such as imidazolium-based magnetic ionic liquids ([bmim][FeCl₄]), has revolutionized this approach.[7] The ionic liquid acts as both the solvent and catalyst, facilitating the reaction sequence while allowing for easy separation and recycling of the catalyst using a magnet. This "green" protocol offers high yields, mild reaction conditions, and operational simplicity.[7]
-
-
Synthesis from Acyclic Precursors: A highly effective industrial route builds the ring from simple, inexpensive starting materials like ethyl cyanoacetate and triethyl orthoformate.
-
Causality & Workflow: This multi-step process is a prime example of rational process design.[5] i. Claisen Condensation: Ethyl cyanoacetate and triethyl orthoformate react to form an ethoxy acrylate intermediate. ii. Cyclization: This intermediate is then cyclized with hydrazine hydrate. The hydrazine nitrogen atoms attack the electrophilic carbons, leading to the formation of 3-amino-pyrazole-4-carboxylate ethyl ester. iii. Deamination & Hydrolysis: The amino group is subsequently removed (diazotization followed by reduction), and the ester is hydrolyzed to yield the final pyrazole-4-carboxylic acid. This route is noted for its high overall yield (up to 97.1%), use of readily available materials, and simplified process, making it ideal for industrial production.[5]
-
Caption: Modern Industrial Synthesis Workflow.
Technical Synthesis Protocol: Industrial Route to Pyrazole-4-Carboxylic Acid
This protocol is based on the efficient methodology developed for scalable production, starting from acyclic precursors.[5]
Step 1: Synthesis of 2-Cyano-3-Ethoxy-2-Propenoic Acid Ethyl Ester
-
Apparatus Setup: Equip a 250 mL three-necked round-bottom flask with a Vigreux column, a magnetic stirrer, and a heating mantle.
-
Charging Reagents: To the flask, add ethyl cyanoacetate (11.31 g, 0.1 mol), triethyl orthoformate (17.4 g, 0.12 mol), acetic anhydride (0.4 g), and a zinc chloride/silica gel catalyst (0.1 g).
-
Reaction: Heat the mixture to 110°C and allow it to reflux for 1 hour.
-
Driving the Reaction: Increase the temperature to 128°C and add an additional 1 g of acetic anhydride in four portions. Continue heating and distill the ethanol byproduct from the top of the column (approx. 2.5 hours).
-
Isolation: Stop heating and allow the mixture to stand at room temperature overnight. The product will precipitate as crystals.
-
Purification: Filter the crystals and wash with a small amount of cold ethanol to yield light yellow crystals. (Typical yield: 95%).
Step 2: Synthesis of 3-Amino-4-Pyrazolecarboxylic Acid Ethyl Ester
-
Reaction Setup: In a suitable reaction vessel, combine hydrazine hydrate (10 g, 0.17 mol) with the product from Step 1 (29 g, 0.17 mol).
-
Cyclization: The cyclization reaction is typically carried out in a suitable solvent like ethanol. The mixture is heated to reflux until TLC or HPLC analysis indicates the complete consumption of the starting material.
-
Isolation: Upon cooling, the product often crystallizes from the solution. It can be collected by filtration.
Step 3: Deamination and Hydrolysis to Pyrazole-4-Carboxylic Acid
-
Deamination: The 3-amino-pyrazole intermediate is dissolved in an acidic aqueous solution (e.g., HCl). The solution is cooled in an ice bath, and a solution of sodium nitrite (NaNO₂) is added dropwise to form a diazonium salt. This unstable intermediate is then reduced (e.g., with hypophosphorous acid) to remove the diazo group, yielding the ethyl pyrazole-4-carboxylate.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous base (e.g., NaOH or KOH), followed by acidification with a strong acid (e.g., HCl) to precipitate the final product.
-
Purification: The crude pyrazole-4-carboxylic acid is collected by filtration and can be recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to achieve high purity.
Applications: The Impact of a Versatile Scaffold
The pyrazole ring and, specifically, the pyrazole-4-carboxylic acid moiety, are prevalent in numerous commercial products due to their favorable biological activities and synthetic accessibility.[1][8][9]
| Application Area | Examples & Significance |
| Pharmaceuticals | Anti-inflammatory: The pyrazole core is famous for its presence in celecoxib (Celebrex), a selective COX-2 inhibitor.[10] Antidiabetic: Substituted pyrazole-4-carboxylic acids have been synthesized and evaluated as potent hypoglycemic agents.[3][11] Enzyme Inhibition: This scaffold has been used to develop potent and selective inhibitors for various enzymes, such as long-chain L-2-hydroxy acid oxidase (Hao2), which is a target for blood pressure regulation.[12] Anticancer: Numerous pyrazole derivatives, including those derived from the carboxylic acid, have been investigated as potential anticancer agents.[13] |
| Agrochemicals | Fungicides: Pyrazole-4-carboxylic acid is a crucial intermediate for a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides, including Bixafen, Isopyrazam, and Fluopyram. These compounds are vital for controlling a wide range of plant pathogens.[14][15] Insecticides & Herbicides: The pyrazole ring is a component of many important pesticides and herbicides, demonstrating its broad utility in crop protection.[2][15] |
| Materials Science | Dyes & Fluorescent Agents: The aromatic and tunable electronic nature of the pyrazole ring makes its derivatives useful as dyes and fluorescent agents in various industrial applications.[1][16] |
Conclusion
The evolution of pyrazole-4-carboxylic acid synthesis is a compelling narrative of chemical innovation. From the foundational discoveries of Knorr and Buchner to the development of highly optimized, multi-component industrial processes, the journey reflects a persistent drive for efficiency, safety, and scalability. What began as a heterocyclic curiosity has become an indispensable building block in medicinal and agricultural chemistry. The continued exploration of this scaffold promises to yield new therapeutic agents and advanced materials, cementing the legacy of the pyrazole ring for decades to come.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. guidechem.com [guidechem.com]
- 6. 4-Pyrazolecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. sid.ir [sid.ir]
- 8. researchgate.net [researchgate.net]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth technical exploration of the potential therapeutic targets of the novel small molecule, 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid. As a Senior Application Scientist, the following guide is structured to provide not just a theoretical framework, but a practical, experimentally-grounded roadmap for elucidating the mechanism of action and identifying the primary biological targets of this compound.
Introduction: The Pyrazole Scaffold as a Foundation for Drug Discovery
The pyrazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents with a broad spectrum of biological activities.[1][2][3] Its unique physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions, make it an attractive starting point for the design of novel drugs.[4] Pyrazole derivatives have been successfully developed as anti-inflammatory, anti-cancer, anti-microbial, and antiviral agents.[3][5]
The subject of this guide, this compound, possesses key structural features—a substituted pyrazole core and a carboxylic acid moiety—that suggest a high probability of interaction with specific biological targets. The carboxylic acid group, in particular, is a common pharmacophore that can engage in critical hydrogen bonding and electrostatic interactions within the binding sites of enzymes and receptors.
This guide will delineate a rational, multi-pronged approach to identifying the therapeutic targets of this compound, moving from broad, hypothesis-generating screening to specific, hypothesis-driven validation.
Postulated Therapeutic Target Classes Based on Structural Analogy
Based on the known biological activities of structurally related pyrazole-4-carboxylic acid derivatives, we can hypothesize several potential target classes for this compound.
Enzyme Inhibitors
The pyrazole-4-carboxylic acid moiety is a known pharmacophore for the inhibition of various enzymes.
-
Succinate Dehydrogenase (SDH): A key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. Carboxamide derivatives of pyrazoles are a major class of fungicides that target SDH.[6][7] While our compound is a carboxylic acid and not a carboxamide, the core scaffold's ability to bind to the ubiquinone binding (Qp) site of SDH warrants investigation.
-
Carbonic Anhydrases (CAs): A family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Pyrazole-containing compounds have been explored as CA inhibitors.[8][9] The carboxylic acid of our lead compound could potentially coordinate with the zinc ion in the active site of CAs.
-
Long-chain L-2-hydroxy acid oxidase (Hao2): Pyrazole carboxylic acids have been identified as potent inhibitors of this peroxisomal enzyme, which has been implicated in blood pressure regulation.[10]
-
DNA 6mA Demethylase (ALKBH1): Recent studies have highlighted 1H-pyrazole-4-carboxylic acid derivatives as inhibitors of ALKBH1, an enzyme involved in epigenetic regulation and a potential target in gastric cancer.[1]
Modulators of Inflammatory Pathways
Many pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes. While newer, more selective COX-2 inhibitors have moved away from the carboxylic acid moiety, the potential for interaction with inflammatory pathway enzymes should not be discounted.
A Phased Experimental Approach to Target Identification and Validation
A systematic and tiered approach is crucial for the efficient and accurate identification of the therapeutic target(s) of this compound.
Diagram: Phased Target Identification Workflow
Caption: A phased workflow for target identification and validation.
PART 1: CORE DIRECTIVE - A Tailored Guide to Target Discovery
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical and flexible framework that can be adapted based on emerging data. The initial focus is on broad, unbiased screening to generate hypotheses, followed by increasingly specific and rigorous validation experiments.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - The "Why" Behind the "How"
As a Senior Application Scientist, it is imperative to not only describe what to do, but why a particular experimental choice is made. Each protocol is designed to be self-validating, with built-in controls and orthogonal approaches to ensure the robustness of the findings.
Phase 1: Hypothesis Generation
The initial phase is designed to cast a wide net to identify potential biological activities and direct binding partners.
1.1. Phenotypic Screening:
-
Rationale: Before focusing on specific molecular targets, it is crucial to understand the compound's effect on whole cells. This provides an unbiased view of its potential therapeutic area.
-
Experimental Protocol: Cell Viability and Cytokine Release Assays
-
Cell Line Selection: Choose a panel of cell lines relevant to the hypothesized therapeutic areas (e.g., cancer cell lines, immune cell lines like PBMCs or macrophages).
-
Compound Treatment: Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 100 µM) for 24-72 hours.
-
Cell Viability Assay: Use a standard method like MTT or CellTiter-Glo® to assess cell proliferation and cytotoxicity.
-
Cytokine Release Assay: For immune cells, collect the supernatant and analyze for key pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using a multiplex immunoassay (e.g., Luminex).
-
Data Analysis: Determine IC50/EC50 values for cell viability and cytokine modulation.
-
1.2. Broad Target Binding Panel:
-
Rationale: To efficiently screen for direct binding partners, leveraging a commercial service that offers a large panel of purified proteins (kinases, GPCRs, ion channels, etc.) is a cost-effective and rapid approach.
-
Methodology: Submit the compound to a reputable vendor for a broad target binding screen (e.g., Eurofins SafetyScreen44™ or similar). The results will provide a percentage of inhibition for each target at a fixed concentration, highlighting potential "hits" for further investigation.
Phase 2: Target Hypothesis Testing
This phase focuses on validating the hits generated in Phase 1 through direct biochemical and biophysical assays.
2.1. Biochemical/Enzymatic Assays:
-
Rationale: To confirm that the compound directly inhibits the enzymatic activity of the putative targets identified in Phase 1.
-
Experimental Protocol: Generic Enzyme Inhibition Assay (e.g., for SDH)
-
Reagents: Purified recombinant target enzyme (e.g., human SDH complex), substrate (e.g., succinate), and a detection reagent that measures product formation or cofactor consumption.
-
Assay Setup: In a 96- or 384-well plate, add the enzyme, a dilution series of the compound, and allow to incubate.
-
Initiate Reaction: Add the substrate to start the enzymatic reaction.
-
Detection: After a defined incubation period, stop the reaction and measure the signal (e.g., absorbance, fluorescence).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Hypothetical IC50 Values for this compound against Postulated Targets
| Target Enzyme | Predicted IC50 (µM) | Rationale for Targeting |
| Succinate Dehydrogenase (SDH) | 10-50 | Structural similarity to known pyrazole carboxamide SDH inhibitors. |
| Carbonic Anhydrase II (CA-II) | 5-25 | Carboxylic acid moiety may interact with the active site zinc ion. |
| ALKBH1 | 1-10 | Pyrazole-4-carboxylic acid is a known scaffold for ALKBH1 inhibition. |
| COX-2 | >100 | Potential for weak anti-inflammatory activity. |
2.2. Biophysical Binding Assays:
-
Rationale: To provide orthogonal confirmation of a direct interaction between the compound and the target protein and to determine the binding affinity (Kd) and thermodynamics of the interaction.
-
Methodologies:
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow different concentrations of the compound over the surface to measure binding kinetics (kon and koff) and affinity (Kd).
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: Measures the change in the melting temperature (Tm) of the target protein upon compound binding, indicating a stabilizing interaction.
-
Diagram: Biophysical Assay Workflow
Caption: Workflow for biophysical validation of target binding.
Phase 3: Cellular and In Vivo Target Validation
The final phase is to confirm that the compound engages the target in a cellular context and that this engagement leads to the desired physiological effect in a living system.
3.1. Cell-based Target Engagement Assays:
-
Rationale: To demonstrate that the compound can access and bind to its target within the complex environment of a living cell.
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet precipitated proteins.
-
Target Detection: Analyze the soluble fraction for the presence of the target protein by Western blot or other quantitative methods.
-
Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
-
3.2. In Vivo Proof-of-Concept:
-
Rationale: To demonstrate that the compound has the desired therapeutic effect in a relevant animal model of disease and that this effect is mediated by the identified target.
-
Methodology: The choice of model will depend on the validated target. For example, if the compound is a potent and selective inhibitor of ALKBH1, a gastric cancer xenograft model in mice would be appropriate. Efficacy would be measured by tumor growth inhibition.
PART 3: VISUALIZATION & FORMATTING - Clarity in Data and Protocols
Clear and concise presentation of data and methodologies is paramount for the effective communication of scientific findings.
(Please refer to the tables and Graphviz diagrams embedded throughout this document for examples of data presentation and workflow visualization.)
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Solubility in Drug Discovery
In the landscape of modern drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous and solvent solubility stand as critical determinants of a drug's bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound representative of a class of molecules with significant potential in pharmaceuticals and agrochemicals.
This compound, with a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol , is a white to off-white crystalline solid. Its structure, featuring a pyrazole ring, a carboxylic acid moiety, and alkyl substituents, presents a unique interplay of hydrophilic and lipophilic characteristics that govern its interaction with various solvents. Understanding this solubility profile is not merely an academic exercise; it is a foundational step in formulation development, enabling the rational design of delivery systems that can maximize therapeutic outcomes.
This guide will delve into the theoretical underpinnings of this compound's solubility, provide a predicted solubility profile based on analogous structures, and, most critically, offer a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of relevant solvents.
Theoretical Principles Governing Solubility
The solubility of this compound is a multifactorial phenomenon dictated by the energetic balance of solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "like dissolves like" provides a foundational framework for predicting solubility behavior.
The Role of the Carboxylic Acid Group: The carboxylic acid functional group is the primary driver of polarity in the molecule. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This allows for strong interactions with polar protic solvents like water and alcohols. In aqueous media, the carboxylic acid can also ionize to form a carboxylate anion, which dramatically increases solubility due to ion-dipole interactions with water molecules.
The Pyrazole Ring and its Substituents: The pyrazole ring itself is a heterocyclic aromatic system containing two nitrogen atoms. While the ring has some polar character, the presence of the non-polar isopropyl and methyl groups contributes to the molecule's lipophilicity. These alkyl groups can engage in favorable van der Waals interactions with non-polar and moderately polar organic solvents.
Interplay of Forces: The overall solubility in a given solvent is a consequence of the balance between the hydrophilic nature of the carboxylic acid and the lipophilic character of the substituted pyrazole ring. In polar solvents, the energetic favorability of solvating the carboxylic acid group must overcome the disruption of the solvent's hydrogen-bonding network by the non-polar alkyl groups. Conversely, in non-polar solvents, the energy gained from solvating the alkyl groups must be sufficient to break the strong intermolecular hydrogen bonds between the carboxylic acid moieties in the solid-state crystal lattice.
Predicted Solubility Profile
It is anticipated that the compound will exhibit the following general solubility trends:
-
High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate both the polar and non-polar regions of the molecule.
-
Good to Moderate Solubility: In lower-chain alcohols like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid group.
-
Slight to Moderate Solubility: In moderately polar solvents like acetone and ethyl acetate.
-
Sparing or Low Solubility: In water, particularly at neutral pH, due to the influence of the lipophilic alkyl groups. The solubility in aqueous buffers is expected to be highly pH-dependent, increasing significantly at pH values above the pKa of the carboxylic acid.
-
Very Low to Insoluble: In non-polar solvents such as hexane and toluene, which cannot effectively solvate the polar carboxylic acid group.
To illustrate the potential range of solubilities for a substituted pyrazole, the following table presents data for Fenpyroximate, a structurally related but more complex pyrazole derivative.
| Solvent | Solubility of Fenpyroximate (g/L at 25°C)[1][2] | Solvent Class |
| n-Hexane | 3.5 | Non-polar |
| Methanol | 15.3 | Polar Protic |
| Ethanol | 16.5 | Polar Protic |
| Acetonitrile | 37.4 | Polar Aprotic |
| Acetone | 150 | Polar Aprotic |
| Ethyl Acetate | 201 | Moderately Polar |
| Toluene | 268 | Non-polar (Aromatic) |
| Chloroform | 1197 | Weakly Polar |
This data is provided for illustrative purposes to demonstrate the wide range of solubilities that can be observed for substituted pyrazoles in different solvents. It is not a direct prediction for this compound.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold-standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.
Diagram of the Experimental Workflow
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Step-by-Step Protocol
1. Preparation of Materials:
-
Compound: this compound (solid form).
-
Solvents: A range of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, toluene).
-
Equipment: Analytical balance, calibrated pipettes, screw-cap vials (e.g., 2 mL glass vials), orbital shaker with temperature control, centrifuge, syringe filters (e.g., 0.22 µm PTFE or PVDF), HPLC or LC-MS/MS system.
2. Experimental Procedure:
-
Addition of Compound: To a series of vials, add an excess amount of the solid compound. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to ensure saturation. A starting point is to add approximately 5-10 mg of the compound to 1 mL of solvent.
-
Addition of Solvent: Accurately dispense 1.0 mL of each chosen solvent into the corresponding vials containing the compound.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). Agitate the vials at a consistent speed (e.g., 200-300 rpm) for a predetermined period. A typical equilibration time is 24 to 48 hours. To ensure equilibrium has been reached, a time-point study can be conducted where samples are taken at, for example, 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow larger particles to settle. To separate the undissolved solid from the saturated solution, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. It is crucial to pre-rinse the filter with a small amount of the sample solution to saturate any potential binding sites on the filter membrane.
-
-
Sample Dilution and Analysis:
-
Carefully take a known volume of the clear supernatant and dilute it with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
Analyze the diluted samples using a validated HPLC or LC-MS/MS method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standards of known concentrations.
-
-
Calculation of Solubility: The solubility is calculated from the measured concentration, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
3. Self-Validating System and Causality:
-
Why excess solid? The presence of undissolved solid at equilibrium is the only visual confirmation that the solution is saturated. Without it, you are merely measuring the concentration of a solution, not its solubility limit.
-
Why continuous agitation? Agitation ensures intimate contact between the solid and the solvent, accelerating the dissolution process and preventing the formation of stagnant layers around the solid particles, which could lead to an underestimation of solubility.
-
Why constant temperature? Solubility is a temperature-dependent property. Maintaining a constant and recorded temperature is essential for reproducibility and accuracy.
-
Why filtration or centrifugation? Any particulate matter in the sample injected into an HPLC or LC-MS/MS system can cause blockages and lead to inaccurate results. The separation step ensures a clear, particle-free solution for analysis.
-
Why a time-point study? This is the most rigorous way to confirm that the system has reached thermodynamic equilibrium. Without this, one might be measuring kinetic solubility, which can be significantly different and less relevant for predicting long-term stability and bioavailability.
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise table, allowing for easy comparison across different solvents.
| Solvent | pH (if applicable) | Temperature (°C) | Measured Solubility (mg/mL) |
| Deionized Water | ~6-7 | 25 | Experimental Value |
| PBS | 7.4 | 37 | Experimental Value |
| Methanol | N/A | 25 | Experimental Value |
| Ethanol | N/A | 25 | Experimental Value |
| Acetone | N/A | 25 | Experimental Value |
| Ethyl Acetate | N/A | 25 | Experimental Value |
| Hexane | N/A | 25 | Experimental Value |
Interpreting the Results: The quantitative data will provide a clear picture of the compound's polarity and its propensity for hydrogen bonding. High solubility in alcohols and moderate solubility in acetone would confirm the significant role of the carboxylic acid group. Low solubility in hexane would highlight the molecule's overall polar nature. The pH-dependent solubility in aqueous buffers will be critical for predicting its behavior in different regions of the gastrointestinal tract.
Safety and Handling
As a Senior Application Scientist, it is imperative to handle all chemicals with appropriate safety precautions.
-
Hazard Identification: this compound should be handled as a potentially hazardous substance. Safety Data Sheets (SDS) for similar compounds, such as 1-Methyl-1H-pyrazole-4-carboxylic acid, indicate that it may cause skin and serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If ingested: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
The solubility of this compound is a critical parameter that will profoundly influence its development as a therapeutic or agrochemical agent. This guide has provided a robust theoretical framework for understanding its solubility, a predictive profile based on sound chemical principles and analogous compound data, and a detailed, best-practice experimental protocol for its empirical determination. By following the methodologies outlined herein, researchers can generate high-quality, reliable solubility data, thereby enabling informed decisions in formulation, preclinical, and clinical development, and ultimately accelerating the journey from molecule to market.
References
An In-depth Technical Guide to the Prospective Crystal Structure of 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid: A Methodological Approach
Abstract
This technical guide provides a comprehensive methodological framework for the determination and analysis of the crystal structure of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid. In the absence of a publicly available crystal structure for this specific compound, this document outlines a robust workflow encompassing synthesis, crystallization, and single-crystal X-ray diffraction. Drawing upon established principles and the known crystal structures of analogous pyrazole carboxylic acid derivatives, we offer predictive insights into the anticipated molecular geometry, intermolecular interactions, and crystal packing of the title compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel small molecules.
Introduction: The Significance of Pyrazole Carboxylic Acids
Pyrazole derivatives are a cornerstone in medicinal and agricultural chemistry, renowned for their diverse biological activities. The pyrazole scaffold is a key constituent in numerous commercial pharmaceuticals and agrochemicals, including celecoxib (an anti-inflammatory drug) and a range of fungicides. The carboxylic acid functional group, when appended to the pyrazole ring, offers a versatile handle for synthetic modification and plays a crucial role in mediating biological interactions through hydrogen bonding.
This compound is a member of this important class of compounds. While its specific applications are not widely documented, its structural motifs are present in molecules with known biological activity. For instance, derivatives of 1-isopropyl-1H-pyrazole-4-carboxylic acid are utilized in the development of herbicides and fungicides, as well as in pharmaceutical research for potential therapeutic effects in inflammatory diseases.[1][2] The precise three-dimensional arrangement of atoms in the crystalline state is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. Therefore, the elucidation of its crystal structure is a fundamental step in understanding its potential applications.
This guide will provide a detailed roadmap for achieving this structural determination, from chemical synthesis to the final analysis of the crystal lattice.
Synthesis and Crystallization: From Powder to Single Crystal
The first and most critical step in crystal structure analysis is the preparation of high-quality single crystals. This section outlines a plausible synthetic route for this compound and provides a detailed protocol for its crystallization.
Proposed Synthesis of this compound
A plausible synthetic route to the title compound can be adapted from known procedures for related pyrazole derivatives. One such approach involves the formylation of a pyrazole precursor, followed by oxidation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Formylation: To a solution of 1-isopropyl-3-methyl-1H-pyrazole in an appropriate solvent (e.g., dichloromethane), the Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde is then purified by column chromatography.
-
Oxidation: The purified aldehyde is dissolved in a suitable solvent (e.g., acetone for Jones oxidation or a mixture of t-butanol and water for KMnO4 oxidation). The oxidizing agent is added portion-wise, and the reaction is monitored by TLC.
-
Final Work-up and Purification: Upon completion, the reaction is worked up according to the specific oxidizing agent used. For instance, with KMnO4, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the carboxylic acid. The crude product is then recrystallized to yield pure this compound.
Crystallization Protocol
The growth of single crystals suitable for X-ray diffraction is often a matter of trial and error. The following is a general and systematic approach to the crystallization of a small organic molecule like this compound.
Step-by-Step Methodology:
-
Solvent Screening: The initial step is to determine the solubility of the compound in a range of common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.
-
Allow the solvent to evaporate slowly in a vibration-free environment.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, the solution can be placed in a refrigerator (4 °C) and then a freezer (-20 °C) to induce crystallization.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile solvent in which it is soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").
-
The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
-
Structural Analysis by Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the overall molecular conformation, as well as how the molecules are arranged in the crystal lattice.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Methodology:
-
Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a beam of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffracted X-ray beams.
-
Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map of the molecule.
-
Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Predicted Structural Features and Comparative Analysis
Based on the crystal structures of related pyrazole carboxylic acids, we can predict some of the key structural features of this compound.
The carboxylic acid group is expected to form strong intermolecular hydrogen bonds. A common motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of two neighboring molecules. The pyrazole ring also contains nitrogen atoms that can act as hydrogen bond acceptors.
The table below compares the crystallographic data and key hydrogen bonding interactions of some related pyrazole carboxylic acid derivatives.
| Compound | Space Group | Unit Cell Dimensions | Key Hydrogen Bonding Interactions |
| 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid[3] | P2₁/c | a = 13.53 Å, b = 11.53 Å, c = 16.14 Å, β = 108.9° | O-H···O (carboxylic acid dimer), C-H···N, C-H···F |
| bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid[1] | C2/c | a = 10.59 Å, b = 11.53 Å, c = 13.54 Å, β = 102.7° | O-H···O (carboxylic acid dimer), C-H···N, C-H···O |
| 4-chloro-1H-pyrazole-3-carboxylic acid[4] | C2/c | a = 25.44 Å, b = 6.92 Å, c = 13.06 Å, β = 110.6° | O-H···N (between carboxylic acid and pyrazole nitrogen) |
Based on this comparative data, it is highly probable that the crystal structure of this compound will feature the characteristic centrosymmetric carboxylic acid dimer motif. Additionally, C-H···O and C-H···N interactions involving the isopropyl and methyl groups and the pyrazole nitrogen atoms are also likely to be present, contributing to the overall stability of the crystal packing.
Conclusion
This technical guide has detailed a comprehensive methodological approach for determining the crystal structure of this compound. By following the proposed workflow for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-resolution three-dimensional structure of this molecule. The predictive analysis, based on the known crystal structures of related compounds, suggests that the crystal packing will be dominated by strong O-H···O hydrogen bonds forming carboxylic acid dimers, further stabilized by weaker C-H···O and C-H···N interactions. The experimental determination of this crystal structure will provide invaluable insights into its solid-state properties and will be a crucial step in unlocking its full potential in various scientific and industrial applications.
References
- 1. Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid [mdpi.com]
- 2. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
theoretical and computational studies on 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Theoretical and Computational Analysis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Introduction: The Pyrazole Scaffold and a Molecule of Interest
The pyrazole ring system is a cornerstone in medicinal chemistry and agrochemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The versatility of the pyrazole scaffold allows for fine-tuning of its physicochemical and pharmacokinetic properties through substitution at various positions. This guide focuses on a specific, yet representative, derivative: This compound . Its structure combines the stable pyrazole core with a carboxylic acid group (a common feature for engaging with biological targets), a methyl group, and an isopropyl group, which can influence its solubility and steric profile.[4]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a cohesive workflow for the theoretical and computational characterization of novel or understudied pyrazole derivatives, using this compound as a central case study. We will proceed from foundational synthesis and spectroscopic validation to in-depth quantum chemical calculations and predictive molecular docking studies, explaining the causality behind each step to ensure a robust and self-validating analytical process.
Part 1: Foundational Analysis: Synthesis and Spectroscopic Characterization
Rationale: Before any computational model can be trusted, it must be grounded in reality. The synthesis and experimental characterization of the target molecule provide the essential empirical data that serves as a benchmark for theoretical predictions. The actual molecular structure and its vibrational properties, confirmed through spectroscopy, are the starting point for building accurate in silico models.
Proposed Synthetic Protocol
The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[3][5] For our target molecule, a logical approach involves the reaction of isopropylhydrazine with a suitable β-ketoester, such as ethyl 2-acetyl-3-oxobutanoate, followed by hydrolysis.
Step-by-Step Synthesis:
-
Step 1: Formation of the Pyrazole Ring.
-
To a solution of ethyl 2-formyl-3-oxobutanoate in ethanol, add an equimolar amount of isopropylhydrazine.
-
Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is the ethyl ester of the target molecule.
-
-
Step 2: Hydrolysis to Carboxylic Acid.
-
Dissolve the crude ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2N).
-
Reflux the mixture for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) until the pH is approximately 3-4.
-
The solid precipitate of this compound is collected by filtration, washed with cold water, and dried.[5][6]
-
Caption: Workflow for the synthesis of the target pyrazole carboxylic acid.
Spectroscopic Characterization Protocol
Spectroscopic analysis provides the definitive structural confirmation of the synthesized compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk.
-
Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Peaks: Look for a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-H stretches from the isopropyl and methyl groups (~2950 cm⁻¹), and C=N/C=C stretches from the pyrazole ring (~1500-1600 cm⁻¹).[6][7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H-NMR Analysis: This spectrum will show distinct signals for each unique proton environment. Expect to see a singlet for the pyrazole ring proton, a septet and a doublet for the isopropyl group, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.[8][9]
-
¹³C-NMR Analysis: This spectrum reveals the different carbon environments. Expect signals for the carboxylic acid carbonyl carbon, the carbons of the pyrazole ring, and the carbons of the methyl and isopropyl groups.[6][8]
-
Part 2: Quantum Chemical Calculations for Molecular Insight
Rationale: Quantum chemical calculations, particularly Density Functional Theory (DFT), allow us to model the molecule's electronic structure and predict its properties from first principles.[10] These calculations provide insights into molecular geometry, stability, reactivity, and spectroscopic properties, which can then be correlated with experimental data for validation.
Computational Methodology
This workflow is typically performed using computational chemistry software packages like Gaussian, ORCA, or Spartan. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for such organic molecules.[11]
-
Step 1: Geometry Optimization.
-
The 3D structure of this compound is first drawn and subjected to a geometry optimization calculation.
-
This process finds the most stable, lowest-energy conformation of the molecule. The resulting bond lengths, bond angles, and dihedral angles represent the theoretical equilibrium geometry.[12]
-
-
Step 2: Vibrational Frequency Calculation.
-
A frequency calculation is performed on the optimized geometry.
-
Causality: This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. Furthermore, the calculated vibrational frequencies can be compared directly with the experimental FT-IR spectrum to assess the accuracy of the computational model.[11]
-
-
Step 3: Frontier Molecular Orbital (FMO) Analysis.
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Significance: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[7][13]
-
-
Step 4: Molecular Electrostatic Potential (MEP) Analysis.
-
An MEP map is generated, which plots the electrostatic potential onto the molecule's electron density surface.
-
Significance: The MEP map visualizes the charge distribution. Electron-rich regions (negative potential, typically colored red) indicate sites for electrophilic attack, while electron-deficient regions (positive potential, typically blue) indicate sites for nucleophilic attack. This is invaluable for predicting intermolecular interactions.[10][11]
-
References
- 1. DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications | Mapana Journal of Sciences [journals.christuniversity.in]
- 2. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nepjol.info [nepjol.info]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Intended Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Pyrazole Carboxylic Acids
Pyrazole derivatives are a cornerstone of modern medicinal and agricultural chemistry.[1][2] The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile template for the design of a wide array of biologically active molecules.[1] Specifically, 1,3-disubstituted-1H-pyrazole-4-carboxylic acids and their derivatives have demonstrated a broad spectrum of activities, including fungicidal, herbicidal, anti-inflammatory, and analgesic properties.[2][3] The title compound, 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural motifs are found in several commercial fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[4][5]
This document provides a comprehensive guide to the laboratory synthesis of this compound. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and providing practical insights for successful execution.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Formation of Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate. This involves the construction of the pyrazole ring with the desired substituents at positions 1 and 3, along with an ester group at position 4 which serves as a precursor to the carboxylic acid.
-
Step 2: Saponification of the Ester. The ethyl ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.
This strategy is advantageous as it allows for the purification of the intermediate ester, which often leads to a higher purity of the final product.
Visualizing the Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process, starting from readily available starting materials and culminating in the formation of the target carboxylic acid.
Caption: A two-step synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate
This procedure is adapted from established methods for the synthesis of substituted pyrazole-4-carboxylates, which involve the condensation of a β-ketoester with an activated formamide, followed by cyclization with a hydrazine derivative.[6]
Reaction Mechanism:
The reaction proceeds through two key stages:
-
Formation of an Enamine Intermediate: Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, ethyl 2-(dimethylaminomethylene)-3-oxobutanoate. This step increases the reactivity of the β-ketoester for the subsequent cyclization.
-
Cyclization with Isopropylhydrazine: The enamine intermediate reacts with isopropylhydrazine in a cyclocondensation reaction to form the pyrazole ring. The regioselectivity of this reaction is generally high, leading to the desired 1,3,4-trisubstituted pyrazole.
Caption: Reaction mechanism for the formation of the pyrazole ring.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Ethyl acetoacetate | 130.14 | 1.0 |
| N,N-Dimethylformamide dimethyl acetal | 119.16 | 1.2 |
| Isopropylhydrazine hydrochloride | 110.57 | 1.1 |
| Triethylamine | 101.19 | 1.1 |
| Ethanol (anhydrous) | 46.07 | - |
| Dichloromethane | 84.93 | - |
| Saturated Sodium Bicarbonate Solution | - | - |
| Brine | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - |
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as anhydrous ethanol, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
Dissolve the crude enamine in dichloromethane.
-
In a separate flask, prepare a solution of isopropylhydrazine hydrochloride (1.1 eq) and triethylamine (1.1 eq) in dichloromethane. Stir for 15 minutes. Note: Triethylamine is used to neutralize the hydrochloride salt and liberate the free isopropylhydrazine.
-
Add the isopropylhydrazine solution dropwise to the solution of the enamine intermediate at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate.
Part 2: Saponification of Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate
This is a standard hydrolysis of an ester to a carboxylic acid using a strong base.[7]
Procedure:
-
Dissolve the purified ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the ester is no longer present.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Expected Yield and Characterization:
The overall yield for this two-step synthesis is typically in the range of 60-80%. The final product should be characterized by:
-
Melting Point: To determine the purity of the compound.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and the presence of all expected functional groups.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Safety Precautions
-
Hydrazine derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.
-
DMF-DMA is flammable and an irritant. Avoid contact with skin and eyes.
-
Strong acids and bases should be handled with care.
-
Always perform reactions in a well-ventilated area.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete formation of the enamine. | Ensure the use of anhydrous solvent and reflux for a sufficient amount of time. Monitor closely by TLC. |
| Inactive isopropylhydrazine. | Use fresh or properly stored isopropylhydrazine hydrochloride. | |
| Formation of isomeric byproducts | Non-regioselective cyclization. | While generally regioselective, purification by column chromatography is crucial to isolate the desired isomer. |
| Incomplete hydrolysis in Step 2 | Insufficient base or reaction time. | Use a slight excess of sodium hydroxide and ensure the reaction is heated for an adequate duration. Monitor by TLC until the starting material is completely consumed. |
| Product does not precipitate upon acidification | Product is soluble in the aqueous medium. | Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate), then dry and evaporate the organic layer to recover the product. |
References
- 1. sid.ir [sid.ir]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid in Agrochemical Research
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Prominence of Pyrazole Carboxamides in Modern Crop Protection
The pyrazole ring system is a cornerstone in the discovery of novel agrochemicals, demonstrating a remarkable versatility that has led to the development of potent fungicides, herbicides, and insecticides.[1] Derivatives of pyrazole-4-carboxylic acid, in particular, have risen to prominence, most notably as the core scaffold for a highly successful class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3] These compounds function by disrupting the mitochondrial respiratory chain in fungi, a mode of action that has proven effective against a broad spectrum of plant pathogens.[4][5][6]
This technical guide focuses on 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid , a key synthetic intermediate for the development of novel agrochemical candidates. While extensive biological data for this specific molecule is not widely available in public literature, its structural motifs are highly relevant to established agrochemical classes. These notes provide a comprehensive framework for its synthesis and subsequent evaluation in fungicidal, herbicidal, and insecticidal screening programs, drawing upon established methodologies for analogous compounds.
Synthesis of this compound: A Multi-Step Approach
The synthesis of the target carboxylic acid can be approached via a multi-step pathway starting from commercially available 3-methyl-4-nitro-1H-pyrazole. This pathway involves N-alkylation, reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the carboxylic acid functionality.
Protocol 1: Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole
This initial step introduces the isopropyl group onto the pyrazole nitrogen.
Materials:
-
3-methyl-4-nitro-1H-pyrazole
-
Isopropyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure: [7]
-
To a stirred solution of 3-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add isopropyl bromide (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
Protocol 2: Synthesis of 4-amino-1-isopropyl-3-methyl-1H-pyrazole
The reduction of the nitro group to an amine is a critical step for further functionalization.
Materials:
-
1-isopropyl-3-methyl-4-nitro-1H-pyrazole
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure: [7]
-
Suspend 1-isopropyl-3-methyl-4-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) to the suspension.
-
Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 4-amino-1-isopropyl-3-methyl-1H-pyrazole.
Protocol 3: Synthesis of this compound
This final step involves the conversion of the amino group to a carboxylic acid via a Sandmeyer reaction to form a nitrile, followed by hydrolysis.
Part A: Diazotization and Cyanation (Sandmeyer Reaction) [4]
Materials:
-
4-amino-1-isopropyl-3-methyl-1H-pyrazole
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Toluene
Procedure:
-
Dissolve 4-amino-1-isopropyl-3-methyl-1H-pyrazole (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water at 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot cyanide solution. Effervescence will occur.
-
Heat the reaction mixture at 80-90 °C for 1 hour after the addition is complete.
-
Cool the mixture and extract with toluene.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1-isopropyl-3-methyl-1H-pyrazole-4-carbonitrile.
Part B: Hydrolysis of the Nitrile
Materials:
-
1-isopropyl-3-methyl-1H-pyrazole-4-carbonitrile
-
Concentrated Sulfuric acid (H₂SO₄)
-
Water
Procedure:
-
Add the crude 1-isopropyl-3-methyl-1H-pyrazole-4-carbonitrile to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The product, this compound, will precipitate.
-
Filter the solid, wash with cold water, and dry to obtain the final product. Recrystallization from a suitable solvent like ethanol/water may be necessary for further purification.
Caption: Synthetic workflow for this compound and its derivatives.
Mechanism of Action: Targeting Fungal Respiration
Derivatives of pyrazole-4-carboxylic acid, particularly the carboxamides, are renowned for their fungicidal activity as Succinate Dehydrogenase Inhibitors (SDHIs).[2][3] This enzyme, also known as Complex II, is a crucial component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[5][6]
The Causality of Inhibition:
-
Binding to the Qp site: SDHI fungicides bind to the ubiquinone-binding site (Qp site) of the succinate dehydrogenase enzyme complex.[4]
-
Blocking Electron Transport: This binding physically obstructs the oxidation of succinate to fumarate and prevents the transfer of electrons to ubiquinone.
-
Disruption of Energy Production: The blockage of the electron transport chain halts ATP synthesis, effectively starving the fungal cells of energy.[6]
-
Cell Death: The severe energy deficit leads to the cessation of vital cellular processes and ultimately results in fungal cell death.
Caption: Mechanism of action for pyrazole carboxamide SDHI fungicides.
Experimental Protocols for Agrochemical Screening
Once this compound is synthesized, it can be converted into a library of derivatives (e.g., amides and esters) for biological evaluation. The following are standardized protocols for initial screening.
Protocol 4: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition)
This protocol determines the direct effect of a compound on the growth of pathogenic fungi.
Materials:
-
Pure cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum) on Potato Dextrose Agar (PDA).[8][9]
-
Sterile PDA medium.
-
Test compounds dissolved in DMSO to create stock solutions.
-
Sterile petri dishes (90 mm).
-
Sterile cork borer (5 mm diameter).
-
Incubator.
Procedure:
-
Preparation of Test Plates: Add appropriate volumes of the test compound stock solutions to molten PDA (cooled to ~45-50 °C) to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Pour the amended PDA into sterile petri dishes and allow to solidify. A solvent control (DMSO only) and a positive control (a commercial fungicide like Boscalid) should be included.
-
Inoculation: Using a sterile cork borer, cut 5 mm mycelial discs from the edge of an actively growing fungal culture.
-
Place one mycelial disc in the center of each test and control plate.
-
Incubation: Incubate the plates at 25±1 °C in the dark until the mycelial growth in the solvent control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter in the treated plate.
-
EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) can be determined by probit analysis of the inhibition data across the concentration range.
Table 1: Representative In Vitro Antifungal Activity Data (EC₅₀ in µg/mL)
| Compound | Botrytis cinerea | Rhizoctonia solani | Fusarium graminearum |
|---|---|---|---|
| Derivative A | 5.2 | 1.8 | 10.5 |
| Derivative B | >100 | 25.6 | >100 |
| Derivative C | 2.1 | 0.9 | 4.3 |
| Boscalid (Control) | 1.5 | 0.5 | 3.2 |
Note: This data is hypothetical and serves as an example of how results would be presented.
Protocol 5: Primary Herbicide Screening (Pre- and Post-emergence)
This protocol provides an initial assessment of a compound's herbicidal activity on representative weed and crop species.
Materials:
-
Seeds of weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) and a crop species (e.g., maize).[10]
-
Potting soil mix.
-
Pots or trays.
-
Test compounds formulated as an emulsifiable concentrate or wettable powder.
-
Spray chamber.
-
Greenhouse facilities.
Procedure:
-
Pre-emergence Application: a. Fill pots with soil and sow seeds of the selected plant species at an appropriate depth. b. Apply the test compound formulation at a standard rate (e.g., 150 g a.i./ha) to the soil surface using a spray chamber.[10] c. Water the pots and place them in a greenhouse.
-
Post-emergence Application: a. Sow seeds and allow plants to grow to the 2-3 leaf stage. b. Apply the test compound formulation directly to the foliage of the plants at the same standard rate. c. Return the pots to the greenhouse.
-
Evaluation: a. After 14-21 days, visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting, bleaching). b. Rate the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill). c. Record any signs of crop injury to assess selectivity.
Protocol 6: Primary Insecticidal Screening (Contact and Ingestion)
This protocol evaluates the insecticidal potential of a compound against a model insect pest.
Materials:
-
A culture of a model insect (e.g., Diamondback moth larvae, Plutella xylostella).
-
Cabbage leaf discs or an artificial diet.
-
Test compounds dissolved in an appropriate solvent (e.g., acetone with a surfactant).
-
Micro-applicator or spray tower.
-
Ventilated containers for holding insects.
Procedure:
-
Topical Application (Contact Activity): a. Anesthetize the insects (e.g., with CO₂). b. Using a micro-applicator, apply a small, defined volume (e.g., 1 µL) of the test solution at a specific concentration to the dorsal thorax of each insect. c. Place the treated insects in a ventilated container with a food source.
-
Leaf Dip Bioassay (Ingestion Activity): a. Dip cabbage leaf discs into the test solutions for 10-20 seconds and allow them to air dry. b. Place the treated leaf discs in a petri dish with a moist filter paper. c. Introduce a set number of larvae (e.g., 10) into each dish.
-
Evaluation: a. Maintain the insects under controlled conditions (e.g., 25 °C, 16:8 L:D photoperiod). b. Assess mortality at 24, 48, and 72 hours post-treatment. c. Calculate the percentage mortality, correcting for any control mortality using Abbott's formula. d. If significant activity is observed, conduct further tests with a range of concentrations to determine the LC₅₀ (lethal concentration for 50% of the population).
Caption: Workflow for the screening of novel agrochemical candidates.
Conclusion and Future Directions
This compound represents a valuable and structurally relevant starting point for the discovery of new agrochemicals. The synthetic pathways outlined provide a robust foundation for its preparation and derivatization. Based on the extensive literature on analogous compounds, its derivatives, particularly carboxamides, are strong candidates for potent SDHI fungicides. The provided screening protocols offer a standardized methodology for evaluating the biological activity of these novel compounds across fungicidal, herbicidal, and insecticidal applications. Further research should focus on the synthesis of a diverse library of derivatives and comprehensive biological testing to identify lead compounds for further development in crop protection.
References
- 1. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid as a Versatile Synthetic Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Organic Synthesis Division
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring is a "biologically privileged" scaffold, a distinction earned due to its frequent appearance in molecules exhibiting a wide range of biological activities.[1] This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, serves as a cornerstone in the design of pharmaceuticals and agrochemicals.[2][3] Its structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make it an ideal framework for interacting with biological targets.
This guide focuses on 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 436096-96-7), a highly functionalized and versatile building block.[4][] The strategic placement of an isopropyl group at the N1 position, a methyl group at C3, and a carboxylic acid at the C4 position provides a unique combination of lipophilicity, steric influence, and a reactive handle for synthetic diversification. The carboxylic acid moiety is the primary site for elaboration, enabling the construction of amides and esters—classes of compounds renowned for their roles as kinase inhibitors, fungicides, and other therapeutic agents.[6][7][8][9]
This document serves as a comprehensive technical guide, offering not just protocols but also the underlying scientific rationale to empower researchers in leveraging this potent intermediate for their synthetic campaigns.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 436096-96-7 | [4] |
| Molecular Formula | C₈H₁₂N₂O₂ | [4] |
| Molecular Weight | 168.19 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | Solid | [4] |
Core Synthetic Applications & Mechanistic Insights
The primary utility of this compound lies in the derivatization of its carboxylic acid group. This functional group is a gateway to a vast chemical space, most notably through the formation of amide and ester linkages.
A. Amide Bond Formation: Accessing Bioactive Carboxamides
The pyrazole-4-carboxamide motif is central to a multitude of highly successful commercial products, particularly in the agrochemical sector where they function as succinate dehydrogenase inhibitors (SDHIs).[10][11] The formal condensation of the pyrazole carboxylic acid with an amine is a critical transformation.[12] In medicinal chemistry, pyrazole carboxamides are extensively explored as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[8][13][14]
The direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to a non-reactive ammonium carboxylate salt.[15] Therefore, activation of the carboxylic acid is essential. The choice of coupling reagent is a critical decision, dictated by the substrate's reactivity, steric hindrance, and the need to preserve stereochemical integrity if chiral amines are used.[16]
Caption: Synthetic utility of the pyrazole carboxylic acid building block.
B. Esterification: Generating Versatile Intermediates
Esterification of the pyrazole carboxylic acid provides another class of valuable derivatives.[17] Pyrazole esters can serve as final products or, more commonly, as synthetic intermediates. The ester functionality can be more amenable to certain reaction conditions than the free acid and can be readily hydrolyzed or converted to other functional groups, such as amides via aminolysis, when required.[8]
Experimental Protocols & Methodologies
These protocols are designed to be self-validating, providing clear steps, rationale for choices, and expected outcomes for characterization.
Protocol 1: Synthesis of this compound
The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust and classical method for preparing the pyrazole core.[18][19]
Reaction Scheme: Ethyl 2-(ethoxymethylene)-3-oxobutanoate + Isopropylhydrazine → Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate → this compound
Materials:
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Isopropylhydrazine hydrochloride
-
Triethylamine (TEA) or Sodium Acetate
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated and 1M
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
Part A: Cyclization to form the Pyrazole Ester
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isopropylhydrazine hydrochloride (1.0 eq) and ethanol.
-
Add triethylamine (1.1 eq) or sodium acetate (1.1 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate, which can be purified by column chromatography if necessary.
Part B: Saponification to the Carboxylic Acid
-
Dissolve the crude ester from Part A in a mixture of ethanol and water (e.g., 3:1 ratio).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to afford the final product, this compound.
Scientist's Note (Causality): The use of a base like triethylamine in Part A is crucial to neutralize the HCl salt of the hydrazine, allowing the nucleophilic nitrogen to attack the enone system of the dicarbonyl equivalent. The final acidification in Part B protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate, which is a simple and effective purification method.
Protocol 2: Amide Coupling using EDC/HOBt
This method is widely used due to its mild conditions and effectiveness in minimizing side reactions, particularly racemization in chiral substrates.[15][16]
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium Chloride (LiCl) solution (5% aqueous, for DMF workup)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
Step-by-Step Procedure:
-
In an oven-dried, nitrogen-flushed flask, dissolve the pyrazole carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the mixture, followed by the portion-wise addition of EDC (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution (3x, to remove DMF), 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired pyrazole-4-carboxamide.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Protocol 3: Amide Coupling via Acyl Chloride
This two-step method is robust and effective for less reactive or sterically hindered amines, as acyl chlorides are highly electrophilic.[20]
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5-2.0 eq) or Oxalyl Chloride ((COCl)₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic DMF (for oxalyl chloride)
-
Desired amine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.0 eq)
Step-by-Step Procedure:
Part A: Formation of the Acyl Chloride
-
Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous DCM in a nitrogen-flushed flask.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature. Alternative: Use oxalyl chloride (1.2 eq) with one drop of DMF as a catalyst.
-
Heat the mixture to reflux (40 °C for DCM) for 1-2 hours. The reaction can be monitored by quenching a small aliquot with methanol and analyzing for methyl ester formation via LC-MS.
-
Once the conversion is complete, concentrate the reaction mixture in vacuo to remove excess SOCl₂ or (COCl)₂. Co-evaporate with anhydrous toluene (2x) to ensure complete removal. The resulting acyl chloride is typically used immediately without further purification.
Part B: Reaction with Amine
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cold acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify as needed.
Scientist's Note (Trustworthiness): The acyl chloride is highly moisture-sensitive. Ensuring anhydrous conditions and immediate use after formation are critical for high yields. The triethylamine in Part B acts as a base to neutralize the HCl generated during the reaction, preventing the formation of amine-hydrochloride salts which would be unreactive.
Comparative Data: Selecting a Coupling Strategy
The choice of amidation method is critical for success. This table provides a comparative overview to guide your decision-making process.
| Method | Reagents | Conditions | Pros | Cons |
| Carbodiimide Coupling | EDC/HOBt, DCC/DMAP | Mild (0 °C to RT), Aprotic Solvent | Low racemization, good for sensitive substrates, water-soluble byproducts (EDC).[15] | Slower reactions, may not work for very hindered substrates. |
| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Harsher (Reflux), Anhydrous | Highly reactive, drives difficult couplings to completion, inexpensive.[20] | Harsh conditions, not suitable for acid-labile groups, moisture-sensitive. |
| Uronium/Aminium Salts | HATU, HBTU | Mild (RT), Aprotic Solvent, Base (DIPEA) | Very fast and efficient, good for hindered systems, low racemization.[16] | More expensive reagents, purification can be challenging. |
Conclusion
This compound is a strategically designed building block with significant potential in synthetic and medicinal chemistry. Its readily derivatizable carboxylic acid handle allows for straightforward entry into the highly valued class of pyrazole-4-carboxamides and their ester analogues. The protocols and insights provided herein demonstrate the tractability and versatility of this reagent, empowering chemists to construct diverse molecular libraries for the discovery of new bioactive agents in crop protection and human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. 1-Isopropyl-1H-pyrazole-4-carboxylic acid DiscoveryCPR 436096-96-7 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isopyrazam | C20H23F2N3O | CID 25271089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjpbcs.com [rjpbcs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Unit 4 Pyrazole | PDF [slideshare.net]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Introduction: The Therapeutic Potential of Pyrazole Carboxylic Acids
The pyrazole carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. Derivatives of this core structure have been successfully developed as anti-inflammatory, anti-cancer, and anti-fungal agents.[1][2][3][4][5] The subject of this guide, 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid, belongs to this promising class of molecules. Its structural features suggest a potential for interaction with a variety of biological targets, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.
A particularly noteworthy application of similar pyrazole carboxamides is the potent and specific inhibition of succinate dehydrogenase (SDH), or mitochondrial complex II.[6][7] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, representing a key nexus in cellular metabolism. Dysregulation of SDH activity has been implicated in tumorigenesis and inflammatory disorders, making it a compelling target for drug discovery.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening assays to investigate the biological activity of this compound and its analogues. We will delve into detailed protocols for biochemical and cell-based assays, focusing on the primary hypothesized targets: succinate dehydrogenase, and pathways related to cancer and inflammation.
Section 1: Succinate Dehydrogenase (SDH) Inhibition Assays
Given that a prominent mechanism of action for similar pyrazole carboxamides is the inhibition of succinate dehydrogenase, a primary focus of an HTS campaign should be to assess the inhibitory potential of this compound against this target.[6][7] We present two orthogonal assay formats: a biochemical assay using isolated mitochondria and a cell-based assay measuring cellular respiration.
Biochemical HTS for SDH Inhibition using the MTT Reduction Assay
Principle: This assay directly measures the enzymatic activity of SDH in isolated mitochondria. SDH catalyzes the oxidation of succinate to fumarate, with the concomitant reduction of an electron acceptor. In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by the mitochondrial enzymes, primarily SDH, to a purple formazan product. The amount of formazan produced is directly proportional to SDH activity and can be quantified spectrophotometrically. A reduction in the formation of formazan in the presence of the test compound indicates inhibition of SDH.
Workflow Diagram:
Caption: Workflow for the biochemical SDH inhibition HTS assay.
Detailed Protocol:
-
Compound Plating: In a 384-well clear-bottom microplate, dispense 1 µL of test compounds (e.g., a 10-point, 3-fold serial dilution of this compound starting from 1 mM in DMSO).
-
Negative Control: Dispense 1 µL of DMSO.
-
Positive Control: Dispense 1 µL of a known SDH inhibitor (e.g., Sdh-IN-5 or Atpenin A5) at a concentration that gives >90% inhibition.[8]
-
-
Enzyme and Substrate Addition: Prepare a master mix containing isolated mitochondria and succinate in assay buffer (50 mM potassium phosphate, pH 7.4, 20 mM succinate, 0.1% (w/v) BSA). Add 20 µL of this mix to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme interaction.
-
MTT Addition: Add 5 µL of 1 mg/mL MTT solution (prepared in assay buffer) to each well.[8]
-
Second Incubation: Incubate the plate at 37°C for 60 minutes, protected from light. During this time, active SDH will reduce MTT to formazan.
-
Solubilization: Add 25 µL of Solubilization Buffer (10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8] Mix gently on a plate shaker for 15 minutes.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (Abs_compound - Abs_background) / (Abs_DMSO - Abs_background)) where Abs_background is the absorbance of wells with no mitochondria.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assess the quality of the assay by calculating the Z'-factor using the positive and negative controls.[1][9][10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1]
Cell-Based HTS for Mitochondrial Respiration
Principle: This assay measures the effect of SDH inhibition on the overall oxygen consumption rate (OCR) in live cells. The Seahorse XF Analyzer is a high-throughput instrument that measures the OCR and extracellular acidification rate (ECAR) in real-time from cells cultured in a microplate.[3][11] A compound that inhibits SDH will lead to a decrease in mitochondrial respiration and thus a lower OCR. This cell-based format provides a more physiologically relevant context by assessing membrane permeability and off-target effects.
Detailed Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., A549, HeLa) in a Seahorse XF96 or XFe96 cell culture microplate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate and glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour. Treat the cells with this compound and controls by injecting the compounds from the Seahorse XF instrument's drug ports.
-
Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent to induce maximal respiration), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Data Acquisition: The Seahorse XF Analyzer will measure OCR at baseline and after each injection.
-
Data Analysis: Analyze the OCR data to determine the effect of the compound on basal respiration, ATP-linked respiration, and maximal respiration. A specific SDH inhibitor should decrease basal and maximal respiration.
Quantitative Data Summary (Hypothetical):
| Parameter | Biochemical Assay (MTT) | Cell-Based Assay (Seahorse XF) | Description |
| IC50 | 5 µM | 15 µM | The half-maximal inhibitory concentration. A higher value in the cell-based assay may indicate poor cell permeability. |
| Z'-factor | 0.82 | 0.75 | A measure of assay quality and dynamic range. A value between 0.5 and 1.0 is considered excellent.[1] |
Section 2: High-Throughput Screening for Anticancer Activity
The pyrazole scaffold is a common feature in many anticancer agents.[1] Therefore, screening this compound for cytotoxic and apoptotic effects in cancer cell lines is a logical step.
Primary HTS: Cancer Cell Viability Assay
Principle: The initial screen aims to identify "hits" that reduce the viability of cancer cells. The MTT assay, as described previously, is a robust and cost-effective method for this purpose.[12][13] It measures the metabolic activity of cells, which correlates with the number of viable cells.
Workflow Diagram:
Caption: Workflow for the primary anticancer cell viability HTS assay.
Detailed Protocol:
-
Cell Seeding: Using an automated dispenser, seed a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 384-well clear-bottom, black-walled microplates at a pre-determined optimal density in 40 µL of complete culture medium.[14]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Addition: Prepare compound plates with serial dilutions of this compound. Using an automated liquid handler, transfer 10 µL of the diluted compounds to the cell plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an SDS-HCl solution to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm.
Secondary HTS: Caspase-3/7 Activity Assay for Apoptosis
Principle: For "hits" identified in the primary screen, a secondary assay is crucial to determine the mechanism of cell death. A key hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[16] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[17] Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the "hit" compounds from the primary screen in 384-well white-walled, clear-bottom microplates as described in the cell viability protocol.
-
Assay Reagent Addition: After the desired incubation period (e.g., 24 hours), add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[14]
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.[14]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Section 3: High-Throughput Screening for Anti-Inflammatory Activity
The pyrazole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound may possess anti-inflammatory properties.[6][18] A relevant HTS approach would be to assess its ability to inhibit key inflammatory pathways.
Cell-Based HTS for NF-κB Translocation
Principle: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[19] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with an inflammatory agent (e.g., TNF-α), NF-κB translocates to the nucleus to activate gene transcription. This assay uses high-content screening (HCS) to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Detailed Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or U2OS) in 384-well imaging plates.
-
Compound Treatment: Treat the cells with this compound and controls for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with an optimal concentration of TNF-α for 30 minutes to induce NF-κB translocation.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and then stain with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with Hoechst dye.
-
Imaging and Analysis: Acquire images using a high-content imaging system. The system's software will identify the nuclear and cytoplasmic compartments based on the Hoechst stain and quantify the fluorescence intensity of the NF-κB p65 antibody in each compartment.
-
Data Analysis: Calculate the ratio of nuclear to cytoplasmic fluorescence intensity. A decrease in this ratio in compound-treated, TNF-α-stimulated cells compared to TNF-α-stimulated vehicle controls indicates inhibition of NF-κB translocation.
Conclusion: A Roadmap for Discovery
The protocols outlined in this guide provide a robust framework for the high-throughput screening of this compound. By employing a multi-pronged approach that investigates its potential as an SDH inhibitor, an anticancer agent, and an anti-inflammatory compound, researchers can efficiently and effectively elucidate its biological activity profile. The integration of biochemical and cell-based assays, along with primary and secondary screening, ensures a comprehensive evaluation and increases the likelihood of identifying novel, therapeutically relevant "hits." Rigorous data analysis, including the calculation of IC50 values and Z'-factors, is paramount for the successful progression of promising compounds through the drug discovery pipeline.
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. Improved statistical methods for hit selection in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Throughput Microplate Respiratory Measurements Using Minimal Quantities Of Isolated Mitochondria | PLOS One [journals.plos.org]
- 4. High-Throughput Analysis of Mitochondrial Oxygen Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. punnettsquare.org [punnettsquare.org]
- 11. A high-throughput respirometric assay for mitochondrial biogenesis and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. promega.kr [promega.kr]
- 18. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Robust LC-MS/MS Method for the Quantification of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid in Human Plasma
Abstract
This document provides a comprehensive guide for the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid in human plasma. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring accurate bioanalytical data. This guide emphasizes the scientific rationale behind experimental choices, ensuring methodological integrity and adherence to regulatory expectations.
Introduction
This compound is a small molecule of interest in pharmaceutical development, potentially as a new chemical entity or a metabolite. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. LC-MS/MS has become the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and speed.[1] This application note outlines a systematic approach to developing a reliable LC-MS/MS method, from initial compound characterization to full method validation in accordance with international guidelines.[2][3][4][5][6]
Analyte and Internal Standard (IS) Considerations
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development. While specific experimental data for this exact molecule is not publicly available, its structure (a pyrazole ring with a carboxylic acid and alkyl substituents) suggests it is a moderately polar, acidic compound.[7][8]
Predicted Properties:
-
Molecular Formula: C₈H₁₂N₂O₂
-
Molecular Weight: 168.19 g/mol
-
pKa: The carboxylic acid group will have a pKa in the range of 3-5, making it anionic at physiological pH.
-
LogP: The isopropyl and methyl groups will contribute to some lipophilicity.
These properties guide the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric ionization mode.
Selection of an Internal Standard (IS)
The use of an appropriate internal standard is critical for correcting for variability during sample preparation and analysis.[9][10] A stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ²H labels) is the ideal choice as it shares nearly identical chemical and physical properties with the analyte, ensuring it co-elutes and experiences similar matrix effects.[10][11][12]
If a SIL-IS is unavailable, a structural analog can be used. The analog should have similar chromatographic behavior and extraction recovery to the analyte but must be chromatographically resolved from it.[11] For this application, a potential structural analog could be 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid or a similar pyrazole carboxylic acid derivative.
Sample Preparation: Strategies for Clean Extracts
The primary goal of sample preparation is to remove endogenous interferences from the plasma matrix, such as proteins and phospholipids, which can cause ion suppression or enhancement in the MS source.[13][14] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[14][15][16]
Recommended Approach: Liquid-Liquid Extraction (LLE)
Given the acidic nature of the analyte, LLE offers a good balance of cleanup efficiency and recovery. By adjusting the pH of the aqueous phase to be below the analyte's pKa, the carboxylic acid will be protonated and thus more amenable to extraction into an organic solvent.
Protocol: pH-Adjusted Liquid-Liquid Extraction
-
Aliquot: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of the internal standard working solution.
-
Acidify: Add 25 µL of 2% formic acid in water to acidify the sample. Vortex briefly.
-
Extract: Add 600 µL of methyl tert-butyl ether (MTBE).
-
Mix: Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge at 13,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer (approximately 550 µL) to a clean tube.
-
Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analyze: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Development
Liquid Chromatography
The goal of chromatography is to achieve good retention, symmetrical peak shape, and separation from matrix components.
-
Column Selection: A C18 reversed-phase column is a good starting point for moderately polar compounds. A common dimension is 50 x 2.1 mm with a particle size of 1.8 µm for fast and efficient separations.
-
Mobile Phase:
-
Aqueous (A): Water with 0.1% formic acid. The acid helps to suppress the ionization of the carboxylic acid, leading to better retention and peak shape on a reversed-phase column.
-
Organic (B): Acetonitrile or Methanol with 0.1% formic acid. Acetonitrile is often preferred for its lower viscosity and better UV transparency.[17]
-
-
Gradient Elution: A gradient elution is recommended to ensure the analyte is eluted with a good peak shape and to wash out more lipophilic matrix components from the column.
| Parameter | Recommended Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min |
Mass Spectrometry
-
Ionization Mode: Given the presence of the carboxylic acid group, Electrospray Ionization (ESI) in negative ion mode is expected to provide the highest sensitivity by deprotonating the analyte to form [M-H]⁻. However, the pyrazole ring can be protonated, so ESI in positive mode ([M+H]⁺) should also be evaluated.[18][19]
-
MS Parameter Optimization: The instrument parameters should be optimized by infusing a standard solution of the analyte.
-
Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage to achieve a stable and intense signal.[20][21][22][23][24]
-
Analyte-Specific Parameters:
-
Precursor Ion Selection: In a full scan (Q1), identify the [M-H]⁻ or [M+H]⁺ ion.
-
Product Ion Selection: Fragment the precursor ion in the collision cell (Q2) and scan for product ions in Q3. Select the most intense and stable product ions for Multiple Reaction Monitoring (MRM).
-
Collision Energy (CE) and Declustering Potential (DP): Optimize these voltages to maximize the intensity of the product ions.
-
-
Hypothetical MRM Transitions (to be determined experimentally):
| Compound | Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Analyte | Negative | 167.1 | e.g., 123.1 (loss of CO₂) |
| Analyte | Positive | 169.1 | To be determined |
| IS (SIL) | Negative | e.g., 171.1 (+4 Da) | e.g., 127.1 |
Method Validation Protocol
The developed method must be validated according to regulatory guidelines such as those from the FDA and EMA.[2][3][4][5][6]
Selectivity and Specificity
-
Protocol: Analyze at least six different lots of blank human plasma to ensure no endogenous interferences are observed at the retention times of the analyte and IS.
Linearity and Sensitivity
-
Protocol: Prepare a calibration curve by spiking blank plasma with known concentrations of the analyte. The curve should consist of a blank, a zero standard (blank + IS), and at least six non-zero concentration levels. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the curve that can be measured with acceptable precision and accuracy (typically ≤20%).
Accuracy and Precision
-
Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three separate days.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).[4]
Recovery and Matrix Effect
-
Recovery: Compares the analyte response in extracted plasma samples to the response in post-extraction spiked samples.
-
Matrix Effect: Compares the analyte response in post-extraction spiked samples to the response in a neat solution.
Stability
-
Protocol: Evaluate the stability of the analyte in plasma under various conditions:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: Stored at -20°C or -80°C.
-
Post-Preparative Stability: In the autosampler.
-
Visualizations
Caption: Workflow for LC-MS/MS Method Development and Validation.
Conclusion
The systematic approach detailed in this application note provides a robust framework for developing and validating an LC-MS/MS method for the quantification of this compound in human plasma. By carefully considering the analyte's properties and following a logical progression of optimization and validation steps, a reliable and regulatory-compliant method can be established to support drug development programs.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pharmacompass.com [pharmacompass.com]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. chemimpex.com [chemimpex.com]
- 8. 1-Isopropyl-1H-pyrazole-4-carboxylic acid DiscoveryCPR 436096-96-7 [sigmaaldrich.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. cerilliant.com [cerilliant.com]
- 12. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. gcms.cz [gcms.cz]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid to Enhance Biological Activity
Introduction: The Versatile Pyrazole Scaffold
The pyrazole ring system is a cornerstone in medicinal and agricultural chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique structural and electronic properties make it a privileged scaffold in drug discovery. The compound 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a promising, yet underexplored, starting material for the development of novel therapeutic and crop protection agents. Its known utility as a building block for fungicides and anti-inflammatory drugs highlights its potential for further optimization.[2] This guide provides a comprehensive framework for the strategic derivatization of this core molecule, with detailed protocols for synthesizing ester and amide derivatives and evaluating their enhanced biological activities.
The rationale behind the derivatization of this compound is rooted in established structure-activity relationships (SAR) of pyrazole-based compounds. For instance, pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), a critical enzyme in the fungal respiratory chain.[2][3][4] By modifying the amine component of the amide, it is possible to fine-tune the compound's binding affinity to the target enzyme and, consequently, its fungicidal potency. Similarly, pyrazole esters have demonstrated significant potential as anti-inflammatory agents, with the ester moiety influencing the pharmacokinetic and pharmacodynamic properties of the molecule.
This document will guide researchers through the synthesis of the starting material, its derivatization into a library of amides and esters, and the subsequent biological evaluation of these new chemical entities.
Synthesis of the Core Intermediate: this compound
A reliable supply of the starting material is paramount for any derivatization campaign. While a direct, one-pot synthesis for this compound is not extensively documented in readily available literature, a robust multi-step synthesis can be employed, adapting established methods for pyrazole synthesis.[5][6] The following protocol outlines a feasible synthetic route.
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Isopropylhydrazine hydrochloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Toluene
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of Ethyl 2-(1-dimethylamino)ethylidene-3-oxobutanoate:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1.0 eq) and DMF-DMA (1.2 eq) in toluene.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine.
-
-
Synthesis of Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate:
-
Dissolve the crude enamine from the previous step in ethanol.
-
Add isopropylhydrazine hydrochloride (1.1 eq) to the solution.
-
Heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude pyrazole ester.
-
Purify the crude product by silica gel column chromatography.
-
-
Hydrolysis to this compound:
-
Dissolve the purified ethyl ester in a mixture of ethanol and water.
-
Add an aqueous solution of NaOH (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with concentrated HCl.
-
The carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Derivatization Strategies for Enhanced Biological Activity
The carboxylic acid functional group of the core intermediate is a versatile handle for a wide range of chemical modifications. This section will focus on two key derivatization pathways: amidation for the development of potential fungicides and esterification for the exploration of anti-inflammatory agents.
Amide Synthesis: Targeting Fungal Succinate Dehydrogenase
The conversion of the carboxylic acid to a carboxamide is a well-established strategy for creating potent SDHI fungicides.[7] The choice of the amine component is critical and should be guided by SAR principles to optimize interactions with the target enzyme.
dot
Caption: Workflow for the synthesis of pyrazole carboxamide derivatives.
Protocol 2: General Procedure for the Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxamides
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., EDC, HOBt)
-
A variety of primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Method A: Acyl Chloride Formation):
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Procedure (Method B: Peptide Coupling):
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add EDC (1.2 eq).
-
Add DIPEA (2.0 eq) and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Insights for Fungicidal Activity:
| R Group on Amide Nitrogen | Expected Activity | Rationale |
| Small alkyl groups | Moderate | May not provide sufficient interactions with the binding pocket. |
| Phenyl ring | Potentially High | Aromatic rings can engage in π-π stacking interactions with amino acid residues in the active site of SDH.[3] |
| Substituted phenyl rings (e.g., with halogens, trifluoromethyl groups) | High | Electron-withdrawing groups can enhance binding affinity and improve pharmacokinetic properties.[7] |
| Heterocyclic rings (e.g., pyridine, thiazole) | Potentially High | Can introduce additional hydrogen bonding opportunities and improve solubility. |
Ester Synthesis: Exploring Anti-Inflammatory Potential
Esterification of the carboxylic acid can lead to compounds with improved cell permeability and modified metabolic stability, which are desirable properties for anti-inflammatory drugs.
dot
Caption: Workflow for the synthesis of pyrazole ester derivatives.
Protocol 3: General Procedure for the Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate Esters (Fischer Esterification)
Materials:
-
This compound
-
A variety of primary and secondary alcohols
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous solvent (e.g., the alcohol reactant itself or toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (or in toluene with 1.5 eq of the alcohol).
-
Add a catalytic amount of concentrated H₂SO₄ (2-3 drops).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If toluene was used, remove it under reduced pressure.
-
Dilute the residue with diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:
| R Group on Ester Oxygen | Expected Activity | Rationale |
| Methyl, Ethyl | Baseline Activity | Simple alkyl esters can serve as a starting point for SAR studies. |
| Isopropyl, tert-Butyl | Potentially Increased | Bulkier alkyl groups may enhance metabolic stability. |
| Benzyl | Potentially High | The aromatic ring can introduce additional interactions with biological targets. |
| Substituted Benzyl | High | Substituents can modulate electronic properties and steric hindrance, influencing activity. |
Biological Evaluation Protocols
The newly synthesized derivatives must be screened for their biological activity to identify lead compounds for further development.
In Vitro Fungicidal Activity Assay
This protocol is designed to assess the efficacy of the synthesized pyrazole carboxamides against common agricultural fungal pathogens.
Protocol 4: Mycelial Growth Inhibition Assay
Materials:
-
Synthesized pyrazole carboxamide derivatives
-
A selection of fungal pathogens (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the PDA to 45-50 °C and add the test compounds to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A control plate with DMSO alone should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25-28 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control plate and DT is the average diameter of the fungal colony in the treated plate.
-
-
Determine the EC₅₀ (the concentration that inhibits 50% of mycelial growth) for the most active compounds by plotting the inhibition percentage against the logarithm of the compound concentration.
In Vivo Anti-inflammatory Activity Assay
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening acute anti-inflammatory activity.[8][9][10]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Synthesized pyrazole ester derivatives
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Male Wistar rats (150-200 g)
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound groups at various doses.
-
Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition using the following formula:
-
Edema Inhibition (%) = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Conclusion and Future Directions
The derivatization of this compound presents a promising avenue for the discovery of novel fungicides and anti-inflammatory agents. The protocols outlined in this application note provide a solid foundation for the synthesis, purification, and biological evaluation of a diverse library of amide and ester derivatives. The SAR insights offer a rational basis for the design of new analogs with potentially enhanced activity.
Future work should focus on expanding the library of derivatives to include a wider range of amine and alcohol building blocks. For the most promising fungicidal compounds, further studies should include in vivo testing on infected plants and investigation of their mode of action at the molecular level. For the lead anti-inflammatory candidates, more extensive in vivo models of inflammation and assessment of their pharmacokinetic profiles will be necessary to validate their therapeutic potential.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors: Design, Synthesis, Fungicidal Activity, and SAR [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
- 9. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 10. ijpsr.com [ijpsr.com]
Application Notes and Protocols for the In Vitro Evaluation of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Abstract
This document provides a comprehensive guide for the in vitro characterization of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid. Pyrazole-based compounds represent a privileged scaffold in modern drug discovery, with numerous derivatives approved for therapeutic use and many more under investigation for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a structured, multi-tiered approach to evaluating the compound's biological profile. The protocols herein are designed as self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
Introduction and Scientific Context
The pyrazole nucleus is a five-membered heterocyclic ring that serves as a cornerstone for numerous approved drugs, such as the anti-inflammatory agent celecoxib.[4][5] Its metabolic stability and versatile chemical nature allow for modifications that can confer a wide array of biological activities.[2][4] this compound belongs to this important class of molecules. A systematic in vitro evaluation is the foundational step in elucidating its therapeutic potential and mechanism of action.
This guide presents a logical workflow, beginning with essential preliminary characterization and progressing through foundational biological screening to more complex mechanistic studies. The initial focus will be on assessing general cytotoxicity and potential anti-inflammatory activity, as inflammation is a common therapeutic area for pyrazole derivatives.[3][5] Subsequent assays will explore target-specific interactions and effects on key cellular signaling pathways.
Preliminary Considerations & Compound Handling
Accurate and reproducible in vitro testing begins with the proper characterization and handling of the test compound. These initial steps are critical for the integrity of all subsequent data.
Compound Identity and Purity Verification
Before initiating biological assays, it is imperative to confirm the identity and purity of this compound.
-
Identity: Confirm the molecular structure using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Purity: Assess purity using High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for most in vitro assays.
Solubility Testing
Determining the compound's solubility is crucial for preparing accurate stock solutions and avoiding precipitation in culture media, which can lead to erroneous results.
-
Protocol:
-
Prepare a series of test solutions in common laboratory solvents (e.g., DMSO, ethanol) and the intended aqueous culture medium.
-
Start with a high concentration (e.g., 100 mM in DMSO) and make serial dilutions.
-
Visually inspect for precipitation. Use a light microscope for confirmation.
-
Determine the maximum soluble concentration in the final assay medium. The final solvent concentration (e.g., DMSO) in the assay should be kept low (typically ≤0.5%) and consistent across all treatments, including vehicle controls.
-
Stock Solution Preparation and Storage
-
Protocol:
-
Based on solubility testing, prepare a high-concentration primary stock solution (e.g., 50-100 mM) in an appropriate solvent like DMSO.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
On the day of the experiment, thaw an aliquot and prepare fresh working solutions by diluting the stock in the appropriate cell culture medium.
-
Tier 1: Foundational In Vitro Assays
This tier focuses on establishing the compound's basic biological profile: its cytotoxicity and its potential to modulate a general inflammatory response.
General Cytotoxicity Assessment
It is essential to determine the concentration range at which the compound is non-toxic to cells. This ensures that any observed effects in subsequent mechanistic assays are due to specific biological activity rather than cell death.[6][7] Cellular assays are physiologically relevant tools to quantify cytotoxicity and cell viability.
Workflow for Cytotoxicity Testing
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 7. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
Application Notes & Protocols: The Strategic Use of 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid in the Synthesis of Novel Fungicides
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic utility of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block for the development of advanced pyrazole carboxamide fungicides. We will explore the underlying chemical principles, provide detailed, field-tested protocols for synthesis, and discuss the mechanism of action that makes this class of compounds highly effective in crop protection.
The pyrazole ring is a potent pharmacophore in modern fungicide design, forming the core of numerous commercial succinate dehydrogenase inhibitors (SDHIs).[1] Fungicides like bixafen, penthiopyrad, and isopyrazam, all feature a pyrazole-4-carboxamide moiety and have demonstrated broad-spectrum activity against various plant pathogens.[1][2] These compounds function by interrupting the mitochondrial respiratory chain at complex II (succinate dehydrogenase), effectively halting energy production in fungal cells.[3][4]
This document focuses on the 1-isopropyl-3-methyl variant, offering a versatile and tunable scaffold for creating new active ingredients. The protocols herein are designed to be robust and adaptable, providing a solid foundation for researchers engaged in the discovery and optimization of next-generation fungicides.
Part I: Synthesis of the Core Intermediate: this compound
The synthesis of the title carboxylic acid is the foundational step. The presented pathway is a robust and widely adopted method for constructing the pyrazole ring, followed by N-alkylation and saponification. The causality behind this multi-step process is to build the heterocyclic core with the desired substitution pattern in a controlled and high-yield manner.
Workflow for Synthesis of the Pyrazole Carboxylic Acid Intermediate
The following diagram outlines the key transformations required to produce the target carboxylic acid intermediate from common starting materials.
Caption: Synthetic route to the target pyrazole carboxylic acid intermediate.
Protocol 1: Synthesis of this compound
This protocol details the three-stage synthesis of the core acid intermediate.
Materials & Reagents:
-
Methyl acetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Isopropylhydrazine (or its hydrochloride salt)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and reflux apparatus
Step-by-Step Methodology:
-
Synthesis of Methyl 2-(ethoxymethylene)-3-oxobutanoate:
-
In a round-bottom flask equipped with a reflux condenser, combine methyl acetoacetate (1.0 eq) and triethyl orthoformate (1.2 eq) in acetic anhydride (3.0 eq).
-
Heat the mixture to reflux (approx. 120-130°C) for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and other volatiles under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
-
-
Synthesis of Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate:
-
Dissolve the crude product from the previous step in ethanol.
-
Add isopropylhydrazine (1.1 eq) dropwise to the solution at room temperature. If using the hydrochloride salt, a base such as sodium acetate is required to liberate the free hydrazine.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the pyrazole ester. This can be purified by column chromatography if necessary.
-
-
Saponification to this compound:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete consumption of the starting ester.[5]
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product as a crystalline solid.[2]
-
| Parameter | Expected Value |
| Appearance | White to light-yellow crystalline solid |
| Typical Yield | 75-85% (from ester) |
| Purity (by HPLC) | >98% |
| Melting Point | Varies based on purity; typically >130°C |
| ¹H NMR (DMSO-d₆) | Consistent with expected structure |
| MS (ESI) | [M+H]⁺ corresponding to C₈H₁₂N₂O₂ (m/z ≈ 185.09) |
Part II: Synthesis of Pyrazole Carboxamide Fungicides
With the carboxylic acid in hand, the crucial step is the formation of an amide bond with a carefully selected amine moiety. This amine "head" is critical for tuning the biological activity spectrum and physicochemical properties of the final fungicide. The most common and reliable method involves activating the carboxylic acid by converting it to an acid chloride, which then readily reacts with the amine.
Workflow for Fungicide Synthesis
This diagram illustrates the conversion of the carboxylic acid to the final amide product, a core reaction in the synthesis of fungicides like Isopyrazam and Penthiopyrad.[6][7]
Caption: General two-step synthesis of pyrazole carboxamide fungicides.
Protocol 2.1: Conversion to 1-isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride
Rationale: The conversion to an acid chloride is a classic activation strategy. The highly electrophilic carbonyl carbon of the acid chloride is susceptible to nucleophilic attack by the amine, making the subsequent amide formation efficient and high-yielding. Thionyl chloride (SOCl₂) is often used as it is inexpensive and the byproducts (SO₂ and HCl) are gaseous, simplifying workup.[2]
Materials & Reagents:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous toluene or dichloromethane (DCM)
Step-by-Step Methodology:
-
Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous toluene or DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 1-2 hours. The reaction is typically complete when gas evolution ceases.
-
Cool the mixture and remove the excess solvent and thionyl chloride under reduced pressure. The resulting crude acid chloride is often a solid or oil and is used immediately in the next step without further purification due to its moisture sensitivity.[2]
Protocol 2.2: Amide Coupling with a Target Amine
Rationale: This final step couples the activated pyrazole core with the amine that will confer specific fungicidal properties. The choice of amine is the result of extensive structure-activity relationship (SAR) studies. A non-nucleophilic base like triethylamine (Et₃N) or pyridine is essential to neutralize the HCl generated during the reaction, driving it to completion.
Materials & Reagents:
-
Crude 1-isopropyl-3-methyl-1H-pyrazole-4-carbonyl chloride
-
Target amine (e.g., a substituted aniline) (1.0 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolve the target amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Dissolve the crude acid chloride from Protocol 2.1 in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, dilute HCl solution (e.g., 1M), saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure pyrazole carboxamide fungicide.
Part III: Mechanism of Action - Succinate Dehydrogenase Inhibition
The fungicidal activity of pyrazole carboxamides stems from their ability to act as Succinate Dehydrogenase Inhibitors (SDHIs).[8][9] They bind to the ubiquinone-binding site (Qp-site) of Complex II in the mitochondrial respiratory chain, blocking the oxidation of succinate to fumarate.[3][10] This disruption halts the electron transport chain, preventing ATP synthesis and ultimately leading to fungal cell death due to energy deprivation.[4]
Caption: Pyrazole carboxamides inhibit Complex II (SDH), blocking electron flow.
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
- 3. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isopyrazam (Ref: SYN 520453) [sitem.herts.ac.uk]
- 7. Penthiopyrad (Ref: MTF 753) [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid
Document ID: TSC-PZ-4CA-001
Version: 1.0
Introduction: The Synthetic Challenge
1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a key building block in the development of various pharmaceuticals and agrochemicals, notably as a precursor to potent kinase inhibitors and fungicides. Its synthesis, while conceptually straightforward, is often plagued by issues related to yield, purity, and regioselectivity. The most common synthetic route involves a two-step process: the N-alkylation of a pyrazole ester followed by hydrolysis. This guide provides an optimized protocol and addresses the most common challenges encountered during this synthesis, offering field-proven solutions to enhance yield and ensure product quality.
The overall synthetic workflow is designed to maximize efficiency and minimize common pitfalls.
Caption: General workflow for the synthesis of the target carboxylic acid.
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis, emphasizing checkpoints for reaction monitoring and purification.
Part 1: N-Alkylation of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add ethyl 3-methyl-1H-pyrazole-4-carboxylate (1.0 eq, e.g., 10.0 g).
-
Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Reagent Addition: Add 2-iodopropane (1.5 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 4-6 hours (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete in 12-24 hours.
-
Workup: After completion, cool the reaction to room temperature and pour it into 500 mL of ice-cold water. A precipitate or oil may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, typically as a yellow to amber oil. The crude product can be used in the next step without further purification if TLC shows high conversion.
Part 2: Saponification to this compound
-
Setup: Dissolve the crude ethyl ester from Part 1 in ethanol (100 mL) in a 500 mL round-bottom flask.
-
Hydrolysis: Add a 2M aqueous solution of sodium hydroxide (NaOH, 3.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours. Monitor the disappearance of the ester spot by TLC.
-
Solvent Removal: After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Purification (Acid-Base Extraction):
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester or neutral impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 6M hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.
-
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water (3 x 50 mL).
-
Drying: Dry the solid product in a vacuum oven at 40-50 °C to a constant weight. Expected yield: 75-85% over two steps.
Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues.
Q1: My N-alkylation reaction is stalled or has a very low conversion rate according to TLC.
A1:
-
Cause - Inactive Base: Potassium carbonate can be hygroscopic. If it has absorbed moisture, its basicity is reduced.
-
Solution: Use freshly opened K₂CO₃ or dry it in an oven at >120 °C for several hours before use.
-
-
Cause - Poor Quality Alkylating Agent: Isopropyl halides can degrade. 2-iodopropane is more reactive than 2-bromopropane but can decompose, releasing iodine (visible as a pink/purple tinge).
-
Solution: Use a fresh bottle of the alkylating agent. If using 2-bromopropane, you may need to increase the reaction temperature to 80-90 °C and extend the reaction time.
-
-
Cause - Insufficient Temperature: The reaction requires thermal energy to proceed at a reasonable rate.
-
Solution: Ensure your reaction temperature is consistently within the 60-70 °C range. Use an oil bath with a thermometer for accurate temperature control.
-
Q2: My NMR shows a mixture of two N-isopropyl isomers after the alkylation step. How can I improve regioselectivity?
A2:
-
Explanation: The N-alkylation of asymmetrically substituted pyrazoles can produce two regioisomers (N1 and N2 substitution).[1] For 3-methyl-1H-pyrazole, alkylation typically favors the N1 position due to steric hindrance from the methyl group at C3, which disfavors substitution at the adjacent N2.[1][2] However, reaction conditions can alter this ratio.
-
Solution 1 - Steric Control: The choice of a bulkier base or solvent can sometimes enhance steric hindrance and improve selectivity. However, for a small isopropyl group, the primary driver is the substituent on the pyrazole ring. The provided protocol using K₂CO₃ in DMF generally gives good selectivity for the desired N1 isomer.
-
Solution 2 - Purification: While preventing the formation of the second isomer is ideal, it is often unavoidable. The two ester isomers can sometimes be separated by flash column chromatography, although this can be challenging. It is often more practical to proceed to the hydrolysis step. The resulting carboxylic acid isomers may have different solubilities, allowing for separation by recrystallization.
Q3: The hydrolysis (saponification) step is not going to completion.
A3:
-
Cause - Insufficient Base or Water: Saponification is a bimolecular reaction. A sufficient excess of NaOH and the presence of water are crucial for driving the reaction to completion.
-
Solution: Ensure you are using at least 3.0 equivalents of NaOH. The reaction is typically run in a mixture of ethanol and water to ensure solubility of both the ester and the hydroxide ions. If you used pure ethanol, add a significant portion of water.
-
-
Cause - Biphasic System: If the ester is not fully soluble in the reaction medium, the reaction rate will be slow.
-
Solution: Add a co-solvent like Tetrahydrofuran (THF) to improve solubility, or increase the proportion of ethanol in your solvent system. Ensure vigorous stirring to maximize the interface between phases if the system is not homogeneous.
-
Q4: My final product is an oily brown substance, not a white solid.
A4:
-
Cause - Impurities from N-alkylation: If the N-alkylation step was not clean, impurities can carry through. DMF can also be difficult to remove and can lead to discoloration upon heating.
-
Solution: Ensure thorough washing of the organic layer with water and brine after the alkylation workup to remove as much DMF as possible.[3]
-
-
Cause - Incomplete Hydrolysis: The presence of unreacted ester will lower the melting point and purity of the final product.
-
Solution: Confirm complete hydrolysis via TLC before workup. If necessary, prolong the reflux time or add more NaOH solution.
-
-
Cause - Degradation: Pyrazole rings are generally stable, but prolonged heating under harsh acidic or basic conditions can lead to degradation.
-
Solution: Adhere to the recommended reaction times and temperatures. During acidic workup, add the acid slowly while cooling the solution in an ice bath.
-
Q5: The yield is significantly lower than expected after the final precipitation.
A5:
-
Cause - Product Loss in Filtrate: The carboxylic acid has some solubility in water, especially if the pH is not sufficiently acidic.
-
Solution: Ensure the pH is brought down to 2-3.[4] You can check this with pH paper. After filtration, you can try extracting the acidic aqueous filtrate with a more polar solvent like ethyl acetate to recover dissolved product.
-
-
Cause - Premature Precipitation: Adding the acid too quickly can trap impurities within the crystal lattice of the product.
-
Solution: Add the acid dropwise with vigorous stirring to allow for the formation of purer crystals.
-
-
Cause - Mechanical Losses: Product can be lost during transfers between flasks and on the filter paper.
-
Solution: Rinse all glassware with the mother liquor or a small amount of fresh solvent to ensure complete transfer of the product.
-
Caption: Decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q: Can I use a different base for the N-alkylation step? A: Yes, other bases can be used, and the choice can impact yield and reaction time. Sodium hydride (NaH) is a stronger, non-nucleophilic base that will deprotonate the pyrazole quickly but requires strictly anhydrous conditions. Weaker bases like cesium carbonate (Cs₂CO₃) can also be effective, sometimes at lower temperatures.[5]
| Base | Solvent | Typical Temp. (°C) | Relative Rate | Notes |
| K₂CO₃ | DMF | 60-70 | Moderate | Good balance of cost, safety, and effectiveness. Recommended. |
| NaH | DMF/THF | 0 to RT | Fast | Requires strict anhydrous conditions; generates H₂ gas. |
| Cs₂CO₃ | DMF/ACN | 40-60 | Fast | More expensive but highly effective, often improving rates.[5] |
Q: Why is DMF used as a solvent in the alkylation? Can I substitute it? A: DMF is a polar aprotic solvent that effectively dissolves the pyrazole starting material and the carbonate base, facilitating the reaction. Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) can be used as alternatives. ACN is easier to remove but may require higher temperatures. DMSO is an excellent solvent but is very difficult to remove during workup.
Q: What is the best way to confirm the structure and purity of my final product? A: A combination of techniques is recommended:
-
¹H NMR: To confirm the structure, including the presence of the isopropyl group and the correct integration of all protons.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q: How can I purify the final carboxylic acid if it is still impure after precipitation? A: Recrystallization is the most effective method. A good solvent system would be one in which the acid is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for carboxylic acids include aqueous ethanol, toluene, or ethyl acetate/hexane mixtures.[4]
References
common side products in the synthesis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Technical Support Center: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges related to purity and yield during this synthesis. This guide provides in-depth, field-proven insights into common side products, their mechanisms of formation, and robust troubleshooting strategies to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Side Products & Experimental Issues
This section addresses specific problems you might encounter during the synthesis. Each entry details the probable cause, the underlying chemistry, and recommended corrective actions.
Q1: My final product analysis (LC-MS or ¹H NMR) shows a significant isomeric impurity that is difficult to separate. What is this side product and how can I prevent its formation?
A1: Probable Cause: The most common side product in this synthesis is the regioisomer, 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid . Its formation is a well-documented challenge in Knorr-type pyrazole syntheses when using unsymmetrical hydrazines (like isopropylhydrazine) and unsymmetrical β-dicarbonyl precursors.
Causality & Mechanism: The pyrazole ring is formed by the condensation of isopropylhydrazine with a suitable β-dicarbonyl equivalent, such as ethyl 2-formyl-3-oxobutanoate. Isopropylhydrazine has two non-equivalent nitrogen atoms: N1 (unsubstituted, -NH₂) and N2 (substituted, -NH-isopropyl). The initial nucleophilic attack on one of the carbonyl carbons of the precursor can occur from either nitrogen atom.
-
Pathway A (Desired): Attack by the more nucleophilic, less hindered -NH₂ group leads to an intermediate that cyclizes to form the desired 1,3-substituted pyrazole.
-
Pathway B (Side Product): Attack by the substituted -NH- group leads to the undesired 1,5-substituted pyrazole isomer.[1]
The ratio of these products is highly dependent on reaction conditions, as they dictate the kinetic versus thermodynamic control of the reaction.[1]
Corrective & Preventive Actions:
-
Control Reaction pH: The nucleophilicity of the two nitrogen atoms is pH-dependent. Running the reaction under mildly acidic conditions (e.g., using hydrazine hydrochloride or adding a catalytic amount of acetic acid) can protonate the hydrazine, altering the reaction pathway and often improving regioselectivity.
-
Temperature Management: Perform the initial condensation at a low temperature (0–5 °C) to favor kinetic control, which often favors the attack of the more reactive, unsubstituted nitrogen.[1]
-
Solvent Selection: The polarity of the solvent can influence the stability of the intermediates and the transition states, thereby affecting the isomer ratio. Experiment with both protic (e.g., ethanol) and aprotic (e.g., toluene, dioxane) solvents to optimize for the desired product.
-
Purification Strategy: If the isomer has already formed, careful column chromatography is typically required for separation. Developing a robust HPLC or SFC method early can save significant time in later stages.
Q2: My reaction is sluggish, and I'm isolating a stable hydrazone intermediate instead of the cyclized pyrazole. Why is the ring not closing?
A2: Probable Cause: The formation of the pyrazole ring is a two-step process: (1) initial condensation to form a hydrazone, and (2) intramolecular cyclization with dehydration to form the aromatic ring.[2][3] If the cyclization step is not energetically favorable under your current conditions, the hydrazone intermediate can be isolated.
Causality & Mechanism: The cyclization step requires the removal of a molecule of water and is often the rate-limiting step. This dehydration is typically catalyzed by either acid or heat. Insufficient heat or the absence of a catalyst can cause the reaction to stall at the hydrazone stage.
Corrective & Preventive Actions:
-
Introduce an Acid Catalyst: Add a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) or acetic acid to protonate the carbonyl oxygen, making the carbon more electrophilic and facilitating the intramolecular attack by the other nitrogen.
-
Increase Reaction Temperature: Heating the reaction mixture (e.g., to reflux in ethanol) provides the necessary activation energy for the dehydration and ring-closure step.
-
Water Removal: If applicable to your solvent system (e.g., toluene), using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction can drive the equilibrium towards the cyclized product.
Q3: The final hydrolysis step from the ester to the carboxylic acid is incomplete. How can I achieve full conversion without product degradation?
A3: Probable Cause: Incomplete saponification (alkaline hydrolysis) of the ethyl or methyl ester precursor is a common issue, leading to contamination of the final product with starting material. This can be due to insufficient reaction time, low temperature, or poor solubility.
Causality & Mechanism: Saponification is the reaction of an ester with a hydroxide ion (e.g., from NaOH or LiOH).[4] The reaction is generally irreversible because the resulting carboxylate anion is resonance-stabilized and unreactive towards the alcohol by-product. However, if the ester is sterically hindered or has poor solubility in the aqueous/alcoholic medium, the reaction rate can be very slow.
Corrective & Preventive Actions:
-
Optimize Base and Solvent: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH, especially for hindered esters. Use a co-solvent like tetrahydrofuran (THF) or dioxane with water to improve the solubility of the ester starting material (e.g., a 1:1 mixture of THF:H₂O).
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40–60 °C) can significantly increase the rate of hydrolysis.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting ester. Do not proceed with workup until the starting material is completely consumed.
-
Use Excess Base: Employ a molar excess of the base (e.g., 2–3 equivalents) to ensure the reaction goes to completion.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent method is a two-step sequence based on the Knorr pyrazole synthesis.[5]
-
Step 1: Pyrazole Ring Formation. This involves the condensation of isopropylhydrazine with an ethyl or methyl ester of 2-formyl-3-oxobutanoic acid (or a similar β-ketoester). This reaction forms the ethyl or methyl ester of the target molecule, ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate.
-
Step 2: Ester Hydrolysis. The resulting ester is then hydrolyzed to the final carboxylic acid, typically under basic conditions (saponification).
This pathway is illustrated in the workflow diagram below.
Caption: Synthetic pathway showing the formation of the desired product and the common regioisomeric side product.
Q2: What analytical techniques are best for identifying and quantifying the common side products?
A2: A combination of techniques is recommended for unambiguous identification:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for distinguishing between the desired 1,3-isomer and the undesired 1,5-isomer. The chemical shifts of the C3-methyl vs. the C5-methyl group, as well as the pyrazole ring proton (C5-H vs. C3-H), will be distinct.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for detecting impurities, even at low levels. While the isomers will have the same mass, they will typically have different retention times on a reverse-phase column, allowing for their quantification.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of your product and any isolated impurities, ensuring you have the correct molecular formula.
Q3: Does the purity of the isopropylhydrazine starting material matter?
A3: Absolutely. The purity of all starting materials is critical for a clean reaction.[6] Commercial isopropylhydrazine can sometimes contain small amounts of hydrazine as an impurity. This will react to form 3-methyl-1H-pyrazole-4-carboxylic acid (the "des-isopropyl" impurity), which can be difficult to remove. Always use high-purity starting materials or consider purifying them before use if you suspect contamination.
Data Summary Table
The table below summarizes the key product and common side products for quick reference.
| Compound Name | Structure Description | Probable Origin | Key Analytical Signature (¹H NMR) |
| This compound | Desired Product. Isopropyl group on N1, methyl group on C3. | Main reaction pathway. | Distinct signals for isopropyl group, C3-methyl, and a singlet for the C5-proton. |
| 1-Isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid | Regioisomeric Side Product. Isopropyl group on N1, methyl group on C5. | Non-regioselective condensation of isopropylhydrazine.[1] | Different chemical shifts for the C5-methyl and the C3-proton compared to the desired product. |
| Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate | Unreacted Starting Material. The ethyl ester of the final product. | Incomplete hydrolysis.[4] | Presence of ethyl group signals (triplet and quartet) in the final product spectrum. |
| 3-Methyl-1H-pyrazole-4-carboxylic acid | Des-isopropyl Impurity. The pyrazole ring without the N-isopropyl group. | Hydrazine impurity in the isopropylhydrazine starting material. | Absence of isopropyl group signals; presence of a broad N-H signal. |
| Hydrazone Intermediate | Acyclic Precursor. Open-chain intermediate prior to cyclization. | Incomplete cyclization/dehydration.[3] | Complex spectrum with signals characteristic of C=N bonds and potentially E/Z isomers. |
Experimental Protocols
The following is a representative, generalized protocol for the synthesis. Note: This is a guideline and should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate (Step 1)
-
To a stirred solution of ethyl 2-formyl-3-oxobutanoate (1.0 eq) in ethanol (5 mL per gram of ketoester) in a round-bottom flask equipped with a reflux condenser, add a solution of isopropylhydrazine hydrochloride (1.05 eq) and sodium acetate (1.1 eq) in a minimal amount of water.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting ketoester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude oil via silica gel column chromatography to yield the pure ester product.
Protocol 2: Hydrolysis to this compound (Step 2)
-
Dissolve the purified ethyl ester (1.0 eq) from Step 1 in a 1:1 mixture of THF and water (10 mL per gram of ester).
-
Add lithium hydroxide monohydrate (2.5 eq) to the solution.
-
Stir the mixture at 40 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the mixture to 0 °C and carefully acidify to pH ~2-3 with cold 1M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final carboxylic acid product, typically as a white or off-white solid.
Visualization of Side Product Formation
The following diagram illustrates the critical branching point in the synthesis that leads to the desired product versus the main regioisomeric impurity.
Caption: Divergent pathways in the Knorr synthesis leading to regioisomeric products.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. 19.9 Nucleophilic Addition of Hydrazine: The WolffâKishner Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Unit 4 Pyrazole | PDF [slideshare.net]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Optimization of N-Isopropylation of Pyrazole
Welcome to the Technical Support Center for the N-isopropylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial synthetic transformation. We will address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, providing not just solutions, but the underlying chemical principles to empower your research.
Introduction: The Challenge of N-Isopropylation
The N-alkylation of pyrazoles is a cornerstone reaction in the synthesis of a vast array of pharmacologically active compounds. However, the introduction of a secondary alkyl group like isopropyl presents unique challenges compared to primary alkyl groups. These challenges often revolve around slower reaction kinetics, competing elimination reactions, and, in the case of unsymmetrical pyrazoles, a lack of regioselectivity. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my N-isopropylation reaction showing low to no conversion?
A: This is a common issue often rooted in a few key factors. The N-isopropylation is an SN2 reaction where the pyrazole anion acts as the nucleophile. The secondary carbon of the isopropyl group is more sterically hindered than a primary carbon, which inherently slows down the reaction rate.
Several factors could be at play:
-
Insufficient Base Strength: The pyrazole N-H proton must be fully removed to generate the nucleophilic pyrazolate anion. If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough to deprotonate the pyrazole completely, especially in less polar solvents.[1]
-
Poor Reagent Reactivity: The leaving group on your isopropylating agent is critical. The general reactivity trend for alkyl halides is I > Br > Cl.[1] If you are using 2-chloropropane, the reaction will be significantly slower than with 2-iodopropane.
-
Inappropriate Solvent Choice: The solvent must be able to dissolve the pyrazole and the base to facilitate the reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally superior for SN2 reactions as they solvate the cation of the base, leaving the anion more "naked" and nucleophilic.[1]
Q2: I am using an unsymmetrical pyrazole (e.g., 3-methylpyrazole) and getting a mixture of N1 and N2-isopropyl isomers. How can I control the regioselectivity?
A: Achieving regioselectivity is arguably the most significant challenge in the alkylation of unsymmetrical pyrazoles. The outcome is a delicate balance of steric and electronic effects.[2]
-
Steric Hindrance is Key: The alkylation will generally favor the less sterically hindered nitrogen atom.[3] For 3-methylpyrazole, the N1 position is less hindered than the N2 position (which is adjacent to the methyl group). Therefore, to favor the N1-isopropyl-3-methylpyrazole isomer, you should maximize steric repulsion at the N2 position. Using a bulkier isopropylating agent won't help here, as the agent itself is already bulky. The control lies within the pyrazole substrate itself.
-
Reaction Conditions: The choice of base and solvent can influence the regiochemical outcome.[2] For instance, using potassium carbonate in DMSO or sodium hydride (NaH) in THF has been shown to favor N1-alkylation in many cases.[1][2] In some specific cases, magnesium-catalyzed methods have been developed to achieve high regioselectivity for the more hindered N2 position.[2]
Q3: My reaction is generating a significant amount of propene gas. How can I prevent this side reaction?
A: The formation of propene is a result of an E2 elimination reaction, which is a major competitor to the desired SN2 substitution. This is particularly problematic with secondary alkyl halides like 2-halopropanes. The base used to deprotonate the pyrazole can also act as a base to abstract a proton from the isopropyl group, leading to elimination.
To minimize elimination:
-
Use a Non-Nucleophilic, Hindered Base (Carefully): While strong bases are needed, highly hindered bases like LDA or LiHMDS might favor elimination. A strong but moderately hindered base like NaH is often a good compromise.
-
Control the Temperature: Higher temperatures favor elimination over substitution. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Consider starting at 0 °C and slowly warming to room temperature.
-
Choose the Leaving Group Wisely: Iodide is a better leaving group than bromide or chloride, which can allow the SN2 reaction to proceed at a lower temperature, thus outcompeting the E2 pathway.
Q4: Are there advanced methods like Phase-Transfer Catalysis or Microwave Synthesis that can improve my N-isopropylation?
A: Absolutely. These methods can offer significant advantages.
-
Phase-Transfer Catalysis (PTC): PTC is an excellent technique for N-alkylation, often allowing the use of inexpensive bases like solid KOH or K₂CO₃ with an organic solvent.[4][5] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the pyrazolate anion from the solid or aqueous phase into the organic phase to react with the alkylating agent.[6] This can lead to milder reaction conditions and easier work-up.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the reaction by efficiently heating the polar reactants and solvent.[7][8] This often leads to significantly shorter reaction times (minutes instead of hours) and can sometimes improve yields by minimizing the time for side reactions to occur.[9][10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the N-isopropylation of pyrazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | a. Ineffective Deprotonation: Base is too weak (e.g., K₂CO₃ in THF). | Switch to a stronger base like Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).[1] Ensure anhydrous conditions as water will quench the base and pyrazolate anion. |
| b. Poor Solubility: Reactants are not fully dissolved. | Change to a more polar aprotic solvent such as DMF or DMSO.[1] | |
| c. Low Reactivity of Isopropylating Agent: Using 2-chloropropane or 2-bromopropane at low temperatures. | Switch to a more reactive agent like 2-iodopropane or isopropyl tosylate. The reactivity order is I > Br > Cl > OTs.[1] | |
| d. Insufficient Thermal Energy: Reaction temperature is too low for the sterically hindered SN2 reaction. | Gradually increase the temperature. If thermal instability is an issue, consider using microwave-assisted heating to reduce reaction time.[7] | |
| 2. Poor Regioselectivity | a. Competing Nucleophilic Sites: N1 and N2 nitrogens have similar reactivity in an unsymmetrical pyrazole. | Maximize steric differences on the pyrazole ring. Employ specific reaction conditions known to favor one isomer, such as K₂CO₃ in DMSO for N1-alkylation.[2] |
| b. Thermodynamic vs. Kinetic Control: The reaction may be equilibrating to the more stable isomer under harsh conditions. | Run the reaction under milder conditions (lower temperature, shorter time) to favor the kinetically preferred product, which is typically the less sterically hindered N1-isomer. | |
| 3. Significant Side-Product Formation (Propene) | a. E2 Elimination Pathway: The base is promoting elimination of H-X from the isopropylating agent. | Use the least amount of base necessary for full deprotonation (typically 1.1 equivalents). Run the reaction at a lower temperature. Use an alkylating agent with a better leaving group (iodide) to favor the SN2 pathway. |
| 4. Difficult Product Purification | a. Isomers are Inseparable: N1 and N2 isomers have very similar polarity. | Optimize the reaction for higher regioselectivity to simplify purification. If isomers are unavoidable, try advanced chromatographic techniques (e.g., different solvent systems, chiral columns if applicable) or consider derivatization to alter polarity before separation. |
| b. Unreacted Starting Pyrazole: The starting material co-elutes with the product. | During work-up, perform an acidic wash (e.g., with 1M HCl). The basic N-H of the starting pyrazole will be protonated, forming a salt that is soluble in the aqueous layer, while the N-isopropyl product remains in the organic layer. |
Visual Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting a low-yielding N-isopropylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Solubility of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center. As researchers and drug development professionals, encountering solubility challenges with novel chemical entities is a common yet critical hurdle. This guide provides an in-depth, experience-driven approach to systematically troubleshoot and resolve the poor aqueous solubility of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid, ensuring the integrity and accuracy of your downstream assays. Our focus is not just on what to do, but why each step is scientifically crucial.
Part 1: Frequently Asked Questions - Understanding the Root Cause
Before diving into protocols, it's essential to understand the underlying chemistry of the compound. This knowledge forms the basis for making logical and effective troubleshooting decisions.
Q1: Why is this compound poorly soluble in my neutral aqueous buffer?
A: The solubility of this compound is governed by its molecular structure. It possesses a carboxylic acid group (-COOH), which is hydrophilic, but this is counteracted by the rest of the molecule—the pyrazole ring, the isopropyl group, and the methyl group—which are predominantly nonpolar or hydrophobic. In a neutral or acidic aqueous solution (pH below the compound's pKa), the carboxylic acid group remains protonated (-COOH) and thus uncharged.[1] This neutral state significantly limits its ability to form favorable interactions with polar water molecules, leading to poor solubility. Carboxylic acids with more than four carbon atoms generally see a sharp decline in water solubility as the hydrophobic alkyl chain's influence begins to dominate.[2]
Q2: What is pKa, and why is it critical for this compound's solubility?
A: The pKa is the pH at which a functional group (in this case, the carboxylic acid) is 50% in its protonated (acid) form and 50% in its deprotonated (conjugate base) form. For carboxylic acids, the pKa is typically in the range of 4-5.
-
Below the pKa (Acidic pH): The compound is mostly in its neutral, protonated (-COOH) form, which is poorly water-soluble.[3]
-
Above the pKa (Basic/Alkaline pH): The compound loses a proton to become a negatively charged carboxylate salt (-COO⁻).[1][3] This charged, ionic form is significantly more polar and thus much more soluble in water.[4][5]
Therefore, controlling the pH of your solution relative to the compound's pKa is the most powerful tool for manipulating its solubility.
Q3: Can I just dissolve the compound in 100% DMSO and add it to my assay?
A: This is a very common starting point, but it comes with significant caveats. While this compound will likely dissolve readily in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), problems arise when this concentrated stock is diluted into your aqueous assay buffer.[6] If the final concentration in the assay exceeds the compound's thermodynamic aqueous solubility limit, it will precipitate out of solution.[6] This can lead to highly variable and inaccurate results. Furthermore, high final concentrations of DMSO can be toxic to cells or inhibit enzyme activity, compromising your experimental system.[7] A general rule of thumb is to keep the final DMSO concentration below 0.5% in biological assays.
Part 2: A Systematic Troubleshooting Workflow
This section provides a logical progression from initial stock preparation to validated solubilization in your final assay buffer.
Protocol 1.1: Preparation of a High-Concentration Organic Stock Solution
Objective: To create a concentrated, fully solubilized stock solution that can be used for subsequent dilutions.
Methodology:
-
Weigh Compound: Accurately weigh a precise amount of this compound powder.
-
Add Solvent: Add the appropriate volume of 100% DMSO to achieve the desired molarity (e.g., 10 mM, 20 mM, or 50 mM).
-
Ensure Dissolution: Vortex vigorously. If necessary, gently warm the solution (e.g., 37°C) and/or use a sonicating water bath to ensure all solid material is completely dissolved.
-
Visual Inspection: Hold the vial against a light source to confirm there are no visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate over time.[6]
Decision Point: Choosing Your Solubilization Strategy
The optimal method depends entirely on the constraints of your specific assay. Use the following logic to guide your choice.
Protocol 2.1: Solubilization via pH Adjustment
Principle: This method leverages the acidic nature of the compound. By raising the pH of the aqueous buffer to be at least 1.5-2 units above the compound's pKa (estimated pKa ~4.5), we convert it into its highly soluble carboxylate salt form.[7][8]
Methodology:
-
Prepare Buffer: Start with your desired aqueous buffer (e.g., PBS, TRIS).
-
Initial Dilution: Add a small aliquot of your DMSO stock (from Protocol 1.1) to the buffer to achieve a concentration slightly above your target. It is normal for the compound to precipitate at this stage.
-
Titrate with Base: While vortexing or stirring vigorously, add a dilute solution of NaOH (e.g., 0.1 M or 1 M) dropwise.
-
Monitor Dissolution: Continue adding NaOH until the solution becomes completely clear. Monitor the pH to ensure it remains within a range compatible with your assay.
-
Final Adjustments: Once dissolved, perform a final pH check and adjust if necessary. Use this freshly prepared, pH-adjusted solution for your final dilutions into the assay plate.
Expert Tip: The combined effect of a buffer and a co-solvent can be synergistic, leading to a dramatic increase in solubility.[9][10] You can often use a lower final co-solvent concentration if the buffer pH is slightly basic.
Protocol 2.2: Solubilization via Co-Solvent Systems
Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous solution, making it more favorable for dissolving hydrophobic compounds.[11][12]
Methodology:
-
Select Co-solvents: Choose one or more co-solvents based on the tolerance of your assay system (see Table 1).
-
Prepare Intermediate Stock: Create an intermediate dilution of your main DMSO stock (Protocol 1.1) into the chosen co-solvent or a co-solvent/buffer mixture. For example, dilute a 10 mM DMSO stock 1:10 in propylene glycol.
-
Final Dilution: Add this intermediate stock to your final assay buffer. This two-step dilution process helps prevent the compound from "crashing out" of solution, which can happen when a high-concentration DMSO stock is diluted directly into a purely aqueous environment.
-
Validate: Always run a vehicle control with the same final concentration of the co-solvent(s) to ensure the solvent itself is not causing an effect.
Table 1: Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Max Assay Conc. | Properties & Considerations |
| DMSO | < 0.5% | Excellent solubilizing power but can be cytotoxic or interfere with assays at >1%.[6][7] |
| Ethanol | < 1% | Good for many compounds; less toxic than DMSO but can be volatile and may affect some enzymes. |
| Polyethylene Glycol (PEG 400) | 1-5% | A non-volatile polymer, generally well-tolerated in cell-based assays. Can increase viscosity.[13] |
| Propylene Glycol | 1-5% | A common solvent in pharmaceutical formulations with a good safety profile.[11][12] |
Protocol 2.3: Preparation of a Stable Salt Form (Advanced)
Principle: For long-term or large-scale use, converting the entire batch of the carboxylic acid to its sodium (Na+) or potassium (K+) salt can provide a solid material that is directly water-soluble.[14]
Methodology:
-
Dissolve Acid: Dissolve the this compound in a suitable organic solvent (e.g., ethanol).
-
Add Base: Add exactly one molar equivalent of a base, such as sodium hydroxide or potassium hydroxide, dissolved in a minimal amount of water or ethanol.
-
Isolate Salt: Remove the solvent under reduced pressure (rotary evaporation). The resulting solid is the carboxylate salt.
-
Verify: The salt can be characterized (e.g., by NMR or melting point) and should now dissolve directly in neutral aqueous buffers. This method offers high reproducibility.[5]
Part 3: Final Validation & Best Practices
Q4: My compound dissolved in the stock but precipitated in the final assay plate. What happened?
A: This is a classic case of exceeding the compound's kinetic solubility . You created a temporarily supersaturated solution when you diluted your organic stock into the aqueous buffer. While it may appear dissolved for a short time, it is thermodynamically unstable and will eventually precipitate. The solution is to use a lower final concentration or to employ one of the more robust solubilization methods described above (pH adjustment or co-solvents) to increase the true thermodynamic solubility.
Q5: How do I properly validate my chosen solubilization method?
A: Validation is a non-negotiable step to ensure data integrity.
-
Vehicle Controls: Every experiment must include a control group that is treated with the exact same solvent/buffer mixture (the "vehicle") used to dissolve your compound, but without the compound itself. This isolates the effect of the compound from any potential effects of the solvent system.
-
Visual Inspection: Before running the assay, visually inspect your final assay plate or solution under a light source for any signs of cloudiness or precipitate. Centrifuging the plate briefly can help pellet any precipitate, making it more visible.
-
Assay Performance Controls: Run positive and negative controls for your assay in the presence of the vehicle to ensure that the chosen pH or co-solvent concentration does not inhibit or artificially activate your biological system.
Summary: Comparing Solubilization Strategies
| Method | Principle | Advantages | Disadvantages | Best For... |
| pH Adjustment | Deprotonation to form a soluble carboxylate salt.[1][4] | Highly effective, uses minimal/no organic solvent, cost-effective. | Requires assay to be tolerant of basic pH; may not be suitable for all biological systems. | Non-pH-sensitive biochemical or enzymatic assays. |
| Co-Solvents | Reducing the polarity of the aqueous medium.[10][11] | Versatile, compatible with pH-sensitive assays. | Risk of solvent toxicity/interference; potential for precipitation upon dilution.[6] | Cell-based assays or pH-sensitive protein assays. |
| Salt Formation | Pre-conversion of the solid to a water-soluble form.[15] | Excellent reproducibility, convenient for routine use, dissolves in neutral buffers. | Requires chemical modification and purification; initial time investment. | High-throughput screening or long-term studies requiring consistent stock preparation. |
By understanding the chemical nature of this compound and applying these systematic troubleshooting principles, you can overcome solubility hurdles and generate reliable, high-quality data in your research.
References
- 1. reddit.com [reddit.com]
- 2. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 3. brainly.com [brainly.com]
- 4. biofuranchem.com [biofuranchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 15. rjpdft.com [rjpdft.com]
Technical Support Center: Scale-Up Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible process.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
A1: A highly convergent and scalable approach involves the condensation of a β-ketoester with isopropylhydrazine, followed by hydrolysis. This method is generally favored for its atom economy and the availability of starting materials. The key steps are:
-
Formation of a suitable β-ketoester equivalent: This is often ethyl 2-formyl-3-oxobutanoate or a related derivative.
-
Cyclization: Reaction of the β-dicarbonyl compound with isopropylhydrazine to form the pyrazole ring.
-
Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns include:
-
Handling of Hydrazine Derivatives: Isopropylhydrazine is a toxic and potentially unstable reagent. Appropriate personal protective equipment (PPE) and engineering controls (fume hood) are essential.
-
Exothermic Reactions: The cyclization step can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions, especially at a larger scale.
-
Solvent Handling: Large volumes of flammable organic solvents require appropriate storage, handling, and disposal procedures.
Q3: Are there greener alternatives to traditional solvents for this synthesis?
A3: Yes, exploring greener solvent alternatives is highly encouraged for large-scale production.[1] For the cyclization step, ethanol or isopropanol can often be used. For the hydrolysis, water is the solvent. Depending on the specific workup and purification, solvent selection should be guided by process safety, environmental impact, and product solubility.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
II. Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization Step | Incomplete reaction; Side reactions; Suboptimal temperature. | - Optimize Reaction Time and Temperature: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate, but careful control is needed to avoid side products.- Control pH: The reaction is often catalyzed by a small amount of acid. Ensure the appropriate pH is maintained.- Reagent Quality: Verify the purity of the isopropylhydrazine and the β-ketoester. |
| Formation of Regioisomers | The β-ketoester can react with isopropylhydrazine at two different carbonyl groups. | - Choice of β-Dicarbonyl Compound: Using a more sterically hindered or electronically differentiated β-dicarbonyl compound can favor the formation of the desired isomer.- Reaction Conditions: Temperature and solvent can influence the regioselectivity. A systematic study of these parameters may be necessary. |
| Difficult Product Isolation/Purification | Product is an oil or has poor crystallinity; Presence of persistent impurities. | - Salt Formation: Convert the carboxylic acid to a salt (e.g., with sodium hydroxide or an amine) to facilitate crystallization and purification. The pure acid can be regenerated by acidification.[2]- Column Chromatography: While less ideal for very large scales, it can be effective for removing closely related impurities.[2]- Recrystallization: Experiment with different solvent systems to find one that provides good crystal formation and impurity rejection. |
| Exotherm during Hydrolysis | The hydrolysis of the ester with a strong base is often exothermic. | - Slow Addition of Base: Add the sodium hydroxide or potassium hydroxide solution slowly and in portions, while monitoring the internal temperature of the reactor.- Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated. |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate
This protocol outlines the cyclization reaction to form the pyrazole ester intermediate.
Step-by-Step Methodology:
-
To a stirred solution of ethyl 2-acetyl-3-oxobutanoate (1.0 eq) in ethanol (5 mL/g of starting material) in a reaction vessel equipped with a condenser and a temperature probe, add isopropylhydrazine (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or carried forward to the next step without further purification if the purity is sufficient.
Protocol 2: Hydrolysis to this compound
This protocol describes the hydrolysis of the ester to the final product.
Step-by-Step Methodology:
-
Dissolve the crude ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1 v/v).
-
Add a solution of sodium hydroxide (2.5 eq) in water dropwise to the reaction mixture, ensuring the temperature does not exceed 40 °C.
-
After the addition is complete, heat the mixture to 60-70 °C and stir for 2-4 hours, or until the hydrolysis is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired this compound.
IV. Visualizations
Experimental Workflow
References
Technical Support Center: Purification of 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for the purification of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following question-and-answer format directly addresses common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurities in your sample will largely depend on the synthetic route used. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the pyrazole ring or reagents used for the carboxylation step.
-
Byproducts of the Reaction: These can include regioisomers, over-alkylated products, or products from side reactions. For instance, in syntheses involving the cyclization of a dicarbonyl compound with a hydrazine, incomplete cyclization or alternative cyclization pathways can lead to impurities.[1]
-
Residual Solvents: Solvents used in the reaction or initial work-up, such as toluene, ethanol, or acetic acid, may be present.[2][3]
-
Reagents: Catalysts, acids, or bases used in the synthesis may persist in the crude product.
A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the nature and number of impurities present.[4][5]
Q2: My primary purification by recrystallization is giving low yields. What can I do to improve this?
A2: Low yield during recrystallization is a common issue that can often be resolved by optimizing the solvent system and procedure.[6]
Understanding the "Why": Recrystallization works by dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing it to crystallize out as the solution cools, leaving impurities behind in the mother liquor. The key is to find a solvent where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.[6]
Troubleshooting Steps:
-
Solvent Selection is Critical:
-
Single Solvent System: Experiment with a range of solvents of varying polarities. For a carboxylic acid like this, polar protic solvents (e.g., ethanol, methanol, isopropanol) or mixtures with water are often a good starting point.[6] Ethereal solvents or esters like ethyl acetate could also be effective.
-
Mixed Solvent System: This is a powerful technique when a single ideal solvent cannot be found. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (an anti-solvent, in which it is poorly soluble) until you observe persistent turbidity. Allow this solution to cool slowly.[6] Common combinations include ethanol/water or ethyl acetate/hexane.[6]
-
-
Optimize the Procedure:
-
Use the Minimum Amount of Hot Solvent: Adding excess hot solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing your yield.[6]
-
Slow Cooling is Key: Rapid cooling can cause the compound to precipitate out as an amorphous solid or oil, trapping impurities. Allow the flask to cool slowly to room temperature, and then consider placing it in an ice bath to maximize crystal formation.[6]
-
Seeding: If you have a small amount of pure product, adding a "seed crystal" to the supersaturated solution can induce crystallization.[6]
-
Data-Driven Solvent Selection:
| Solvent System | Rationale |
| Ethanol/Water | Good for polar compounds; the ratio can be fine-tuned.[6] |
| Isopropanol | Similar to ethanol but less volatile. |
| Ethyl Acetate/Hexane | A common system for compounds of intermediate polarity. |
| Toluene | Can be effective for less polar impurities.[2] |
Q3: My compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[6]
The Causality: This is often due to a high concentration of the solute or the use of a solvent system where the solubility changes too drastically with temperature.
Solutions:
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point.[6]
-
Slower Cooling: Use an insulated container (like a beaker wrapped in glass wool) to slow down the cooling process, giving the molecules more time to arrange into a crystal lattice.[6]
-
Change the Solvent System: A different solvent or solvent pair might have a more gradual solubility curve. Experiment with the options listed in the table above.[6]
-
Scratching the Flask: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites and induce crystallization.
Q4: Can I use acid-base extraction to purify this compound?
A4: Absolutely. Acid-base extraction is an excellent and highly effective method for purifying carboxylic acids from neutral or basic impurities.[7][8][9][10]
The Underlying Principle: This technique exploits the change in solubility of the carboxylic acid upon its conversion to a salt. The acidic form is soluble in organic solvents, while its carboxylate salt is soluble in aqueous solutions.[9][10]
Experimental Workflow:
Caption: Acid-Base Extraction Workflow
Detailed Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate.[8]
-
Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃).[7][8] A weak base is preferable to a strong base like NaOH to avoid potential side reactions.[9]
-
Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (from CO₂ evolution).
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.[10]
-
Isolation: Drain the aqueous layer into a clean flask. To recover your product, slowly add a strong acid, such as concentrated HCl, to the aqueous layer with stirring until the solution is acidic (test with pH paper).[2][8]
-
Collection: The protonated carboxylic acid will precipitate out of the aqueous solution as it is no longer soluble.[10] Collect the solid product by suction filtration, wash with cold water, and dry thoroughly.[7]
Q5: When should I consider using column chromatography for purification?
A5: Column chromatography is a more advanced purification technique that should be considered when simpler methods like recrystallization or acid-base extraction are insufficient.[4][11]
Situations Warranting Chromatography:
-
Separating Structurally Similar Impurities: If your crude product contains impurities with very similar solubility profiles to your target compound (e.g., regioisomers), chromatography may be the only effective method.[6]
-
Removing Highly Colored Impurities: If your product is persistently colored even after recrystallization, chromatography can be effective at removing the colored species.
-
Small-Scale Purification: For very small amounts of material where recrystallization losses may be significant, chromatography can be a more efficient option.
General Chromatographic Conditions:
-
Stationary Phase: Silica gel is the most common choice for compounds of this polarity.[11]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used.[4][11] You will need to determine the optimal ratio by running TLC plates first to achieve good separation (an Rf value of ~0.3 for your product is a good target). A small amount of acetic acid is often added to the eluent to keep the carboxylic acid protonated and prevent "streaking" on the column.
Q6: How can I confirm the purity of my final product?
A6: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.
-
Melting Point Analysis: A sharp melting point that is consistent with the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure of your compound and identifying any remaining impurities.[4] The spectra should be clean, with integrations matching the expected number of protons.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity.[5] A pure sample should show a single major peak. Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly used for pyrazole derivatives.[5]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.
A product with a purity of ≥ 95% is often considered acceptable for many applications.[12]
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. vernier.com [vernier.com]
- 11. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Technical Support Center: Degradation Pathways of 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers encountering challenges during their experiments with this compound. As Senior Application Scientists, we have compiled this information based on established scientific principles and field experience to ensure the integrity and success of your research.
I. Introduction to the Stability of this compound
This compound is a versatile heterocyclic compound with applications in agrochemical and pharmaceutical research.[1][2] Its pyrazole core makes it a valuable scaffold in the development of fungicides and potential therapeutics.[1][2][3] However, like many complex organic molecules, it can be susceptible to degradation under various experimental and environmental conditions. Understanding the potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.
This guide will address common questions and issues related to the degradation of this compound, providing both theoretical explanations and practical troubleshooting steps.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and degradation of pyrazole carboxylic acids.
Q1: What are the primary environmental factors that can induce the degradation of this compound?
A1: The degradation of this compound can be initiated by several environmental factors, broadly categorized as abiotic and biotic processes.[4][5]
-
Abiotic Factors:
-
Photodegradation: Exposure to ultraviolet (UV) light, particularly from sunlight, can provide the energy to initiate cleavage of chemical bonds within the molecule.[6] This can lead to the formation of reactive intermediates and subsequent degradation products.
-
Hydrolysis: In aqueous environments, the carboxylic acid group and other susceptible bonds can undergo hydrolysis, especially at non-neutral pH values.
-
Oxidation: The presence of oxidizing agents, including atmospheric oxygen and reactive oxygen species (ROS) in solution, can lead to oxidative degradation of the pyrazole ring and its substituents.[7]
-
-
Biotic Factors:
-
Microbial Degradation: Microorganisms in soil and water can utilize the compound as a carbon or nitrogen source, breaking it down through enzymatic pathways. The specific degradation pathway will depend on the microbial species present and the environmental conditions.
-
Q2: I'm observing an unexpected peak in my HPLC chromatogram during a stability study. What could be the cause?
A2: The appearance of a new, often more polar, peak in your HPLC analysis is a common indicator of degradation.[7] A likely cause is the oxidation of the pyrazole ring or modifications to the alkyl substituents. To troubleshoot this, a systematic workflow is recommended.[7] This involves analyzing the sample with Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the new peak, which can provide clues about the structural changes.[7]
Q3: Can the isopropyl group on the pyrazole ring undergo degradation?
A3: Yes, the isopropyl group can be a site for metabolic attack. In biological systems, oxidation of the isopropyl group is a common metabolic pathway for compounds containing this moiety. This can lead to the formation of more polar metabolites, such as hydroxylated derivatives or even the cleavage of the isopropyl group. The degradation of isopropyl alcohol, for instance, is known to proceed through oxidation to acetone and subsequent breakdown into smaller organic acids.[8][9]
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the study of this compound degradation.
Issue 1: Inconsistent Degradation Rates in Replicate Experiments
| Potential Cause | Recommended Action |
| Variable Light Exposure | Ensure all experimental replicates are shielded from ambient light or exposed to a consistent and controlled light source. Use amber vials or cover glassware with aluminum foil. |
| Inconsistent pH | Buffer your solutions to maintain a constant pH throughout the experiment. Verify the pH of each replicate before and after the experiment. |
| Microbial Contamination | If working with sterile systems, ensure aseptic techniques are strictly followed. Consider filtering your solutions through a 0.22 µm filter. For biotic degradation studies, ensure consistent inoculum levels. |
| Temperature Fluctuations | Use a temperature-controlled incubator or water bath to maintain a constant temperature for all replicates. |
Issue 2: Identification of Unknown Degradation Products
| Potential Cause | Recommended Action |
| Insufficient Analytical Data | Employ a combination of analytical techniques to elucidate the structure of the unknown compound. High-resolution mass spectrometry (HRMS) can provide an accurate mass and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for definitive structural confirmation.[7] |
| Complex Degradation Mixture | Utilize advanced separation techniques, such as two-dimensional liquid chromatography (2D-LC) or preparative HPLC, to isolate the individual degradation products for further analysis. |
| Lack of Reference Standards | If a suspected degradation product is not commercially available, consider synthesizing a small amount to use as a reference standard for confirmation. |
IV. Experimental Protocols
To facilitate your research, we provide the following detailed protocols for key experiments.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under controlled stress conditions to identify potential degradation products and pathways.[10]
Objective: To generate and identify potential degradation products of this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
UV lamp (254 nm)
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light at 254 nm for 24 hours.
-
Thermal Degradation: Incubate 2 mL of the stock solution at 60°C for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.
-
Protocol 2: Analytical Method for Degradation Studies
Objective: To develop a robust HPLC method for separating and quantifying this compound and its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer (optional but recommended).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C Detection Wavelength: 254 nm
V. Visualizing Degradation Pathways and Workflows
Hypothesized Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound, focusing on oxidative and hydrolytic transformations.
Caption: Hypothesized degradation pathways for the target compound.
Troubleshooting Workflow for Unknown Peaks
This workflow provides a systematic approach to identifying unknown peaks observed during stability studies.[7]
Caption: Workflow for investigating and identifying degradation products.
VI. References
-
Technical Support Center: Pyrazoline Compound Stability in Solution - Benchchem. (URL: 7)
-
Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. (URL: 10)
-
Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis - Benchchem. (URL: 3)
-
1-Isopropyl-1H-pyrazole-4-carboxylic acid | 436096-96-7 - J&K Scientific. (URL: 1)
-
1-Isopropyl-1H-pyrazole-4-carboxylic acid - Chem-Impex. (URL: 2)
-
the importance of considering biotic and abiotic polymer degradation - DSpace@MIT. (URL: 4)
-
Abiotic and biotic processes that drive carboxylation and decarboxylation reactions - AIR Unimi. (URL: 5)
-
Abiotic and Biotic Degradation of Oxo-Biodegradable Plastic Bags by Pleurotus ostreatus. (URL: 6)
-
Degradation Kinetics and Pathways of Isopropyl Alcohol by Microwave-Assisted Oxidation Process | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Degradation kinetics and pathways of isopropyl alcohol by microwave- assisted oxidation process SUPPLEMENTARY - DOI. (URL: --INVALID-LINK--)
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. air.unimi.it [air.unimi.it]
- 6. Abiotic and Biotic Degradation of Oxo-Biodegradable Plastic Bags by Pleurotus ostreatus | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for resolving common chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid. As Senior Application Scientists, we provide in-depth, field-proven insights to not only solve the immediate issue but also to empower you with a robust framework for future method development.
I. Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of peak tailing, providing a quick reference for common queries.
Q1: What is peak tailing in HPLC?
A: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[3][4]
Q2: How is peak tailing measured?
A: Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP tailing factor is calculated as the peak width at 5% of the peak height divided by twice the distance from the leading edge to the peak maximum at 5% height. A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to indicate significant tailing.[5][6]
Q3: Why is my peak for this compound tailing?
A: Peak tailing for an acidic compound like this compound is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or other method-related issues. The most common causes include:
-
Secondary Silanol Interactions: The carboxylic acid can interact with residual, unreacted silanol groups on the silica-based stationary phase.[1][7]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to peak distortion.[8][9]
-
Metal Chelation: The pyrazole and carboxylic acid moieties may chelate with trace metal contaminants in the silica matrix, column hardware, or even the HPLC system itself.[4][10][11]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[10][12]
-
Column Degradation: A void at the column inlet or a blocked frit can distort peak shape.[6][13]
-
Extra-Column Effects: Excessive tubing length or volume between the injector, column, and detector can cause band broadening and tailing.[8][10]
II. In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Guide 1: Managing Secondary Interactions via Mobile Phase pH
The ionization state of your analyte is the most critical factor influencing its retention and peak shape in reversed-phase HPLC.[14] For an acidic compound, controlling the mobile phase pH is paramount.
The Underlying Mechanism
This compound possesses a carboxylic acid group, which will be deprotonated (negatively charged) at a pH above its pKa and neutral (protonated) at a pH below its pKa. The neutral form will have stronger hydrophobic interactions with a C18 stationary phase, leading to better retention and peak shape. A general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of an acidic analyte to ensure it is fully protonated.[15]
Simultaneously, the silica backbone of most reversed-phase columns has silanol groups (Si-OH) which become deprotonated (Si-O⁻) at pH values above approximately 3.5. These negatively charged silanols can electrostatically repulse the ionized carboxylic acid, but more problematically, they can create secondary polar interaction sites that lead to peak tailing.[1][8]
Caption: Analyte and silanol ionization states affecting peak shape.
Troubleshooting Protocol: pH Adjustment
-
Estimate the pKa: The pKa of this compound is likely in the range of 3-5, typical for carboxylic acids.
-
Initial pH Target: Start by adjusting the mobile phase pH to ~2.5. This ensures both the analyte and the surface silanols are protonated, minimizing unwanted interactions.[4]
-
Buffer Selection: Use a buffer to maintain a stable pH. Formic acid (0.1%) or a phosphate buffer (e.g., 20 mM potassium phosphate) are common choices. Ensure the buffer is soluble in your mobile phase mixture.[16]
-
Experiment:
-
Prepare mobile phases with 0.1% formic acid (pH ~2.7) and a phosphate buffer at pH 3.0.
-
Equilibrate the column with at least 10 column volumes of the new mobile phase.
-
Inject the sample and compare the peak shape to your original method.
-
| Mobile Phase Additive | Expected pH | Impact on Analyte (R-COOH) | Impact on Silanols (Si-OH) | Expected Peak Shape |
| None (e.g., Water/ACN) | Uncontrolled | Partial Ionization | Partial Ionization | Poor (Tailing) |
| 0.1% Formic Acid | ~2.7 | Fully Protonated | Fully Protonated | Improved |
| 20 mM KH₂PO₄, pH 3.0 | 3.0 | Fully Protonated | Mostly Protonated | Improved |
| 20 mM Acetate, pH 4.5 | 4.5 | Partially Ionized | Partially Ionized | Potentially Poor |
Guide 2: Selecting the Right HPLC Column
Not all C18 columns are created equal. The type of silica, bonding chemistry, and end-capping can dramatically affect peak shape for polar and ionizable compounds.[17]
The Underlying Mechanism
Modern HPLC columns are often made from high-purity silica with low metal content. "End-capping" is a process where residual silanol groups are chemically bonded with a small silylating agent (like trimethylchlorosilane) to make them inert.[6] Columns with high bonding density and effective end-capping show significantly reduced peak tailing for acidic and basic compounds.[1][13]
Caption: Effect of end-capping on analyte-surface interactions.
Troubleshooting Protocol: Column Selection
-
Evaluate Your Current Column: Check the manufacturer's specifications for your current column. Is it a modern, high-purity, end-capped column? Older "Type A" silica columns are more prone to causing peak tailing.
-
Select an Appropriate Alternative: If you suspect the column is the issue, try a column known for good peak shape with acidic compounds. Look for columns described as:
-
High-purity, Type B silica
-
Fully end-capped
-
Polar-embedded or polar-endcapped (these can offer alternative selectivity)
-
-
Test the New Column:
-
Install the new column.
-
Flush it according to the manufacturer's instructions.
-
Equilibrate with your optimized mobile phase (e.g., pH 2.7).
-
Inject the sample and assess the peak shape.
-
Guide 3: Mitigating Metal Chelation Effects
The structure of this compound, containing both a pyrazole ring and a carboxylic acid, makes it a potential chelating agent for metal ions.[11]
The Underlying Mechanism
Trace metal ions (like iron, aluminum, or titanium) can be present in the silica matrix of the column packing, the stainless-steel column frit, or even leached from the HPLC system components.[4][18] The analyte can form a complex with these metal ions, creating a strong, secondary retention mechanism that results in significant peak tailing.[10][19]
Troubleshooting Protocol: Using a Chelating Agent
-
Diagnosis: If peak shape improves dramatically on a brand-new column but degrades quickly, or if tailing is particularly severe, metal chelation is a strong possibility.
-
Add a Sacrificial Chelator: Add a small concentration of a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your mobile phase. A concentration of 0.1-0.5 mM is often sufficient.
-
Experiment:
-
Prepare your mobile phase (e.g., pH 3.0 phosphate buffer with acetonitrile) with and without 0.1 mM EDTA.
-
Equilibrate the column thoroughly with the EDTA-containing mobile phase.
-
Inject the sample. A significant improvement in peak shape strongly suggests metal chelation was the issue.
-
-
Alternative Solution: Consider using bio-inert or metal-free HPLC systems and columns if metal-sensitive analyses are common in your lab.[11][18]
III. Summary of Troubleshooting Strategies
| Issue | Primary Cause | Recommended Solution | Key Parameters to Adjust |
| Secondary Interactions | Ionized silanol groups (Si-O⁻) interacting with the analyte. | Lower mobile phase pH to protonate silanols. | pH: Adjust to 2.5-3.0 using formic acid or a phosphate buffer. |
| Column Chemistry | High residual silanol activity on the stationary phase. | Use a modern, high-purity, fully end-capped column. | Column: Switch to a column designed for polar analytes. |
| Metal Chelation | Analyte chelating with metal ions in the system or column. | Add a sacrificial chelating agent to the mobile phase. | Mobile Phase Additive: Add 0.1-0.5 mM EDTA. |
| Column Overload | Exceeding the sample capacity of the column. | Reduce sample concentration or injection volume. | Sample: Dilute the sample or inject a smaller volume. |
| Physical Issues | Column void or blocked frit. | Reverse-flush the column (if permissible) or replace it. | Hardware: Replace guard column or analytical column. |
IV. References
-
HPLC Troubleshooting Guide - Peak Tailing - CHROMacademy. 3
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. 8
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. 1
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. 4
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions - uHPLCs. 5
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. 7
-
Peak Tailing in HPLC - Element Lab Solutions. 6
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. 2
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. 14
-
Reasons for Peak Tailing of HPLC Column - Hawach. 10
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. 13
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. 9
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. 19
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. 11
-
Control pH During Method Development for Better Chromatography - Agilent. 16
-
HPLC and UHPLC Column Selection Guide - Sigma-Aldrich. 17
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corporation. 18
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage. 15
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. chromacademy.com [chromacademy.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. it.restek.com [it.restek.com]
- 8. chromtech.com [chromtech.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Blogs | Restek [discover.restek.com]
- 13. acdlabs.com [acdlabs.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. biotage.com [biotage.com]
- 16. agilent.com [agilent.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. silcotek.com [silcotek.com]
- 19. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the pyrazole scaffold remains a cornerstone for the development of novel bioactive molecules. Among these, 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid stands out as a key intermediate for a range of applications. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering field-proven insights and supporting experimental data to inform your research and development endeavors.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a multi-faceted challenge in regioselectivity and functional group manipulation. The strategic placement of the isopropyl group on the N1 position, the methyl group at C3, and the carboxylic acid at C4 requires careful consideration of starting materials and reaction pathways. This guide will dissect three prominent synthetic strategies, evaluating their respective strengths and weaknesses to provide a clear roadmap for researchers.
Route A: The Knorr-Type Cyclization Approach
The Knorr pyrazole synthesis is a classical and highly reliable method for the construction of the pyrazole ring.[1] This route involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, followed by hydrolysis of the resulting ester.
Workflow Diagram
Caption: Knorr-Type Synthesis of the target carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
This precursor is synthesized from the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride.[2] The reaction is typically heated to drive the equilibrium towards the product.
Step 2: Synthesis of Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate
The pyrazole ring is formed by the condensation of ethyl 2-(ethoxymethylene)-3-oxobutanoate with isopropylhydrazine. The reaction is generally performed in a protic solvent like ethanol under reflux.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification.[3][4]
Performance Analysis
| Step | Reagents | Key Conditions | Typical Yield | Advantages | Disadvantages |
| 1 | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | 130°C, neat | ~90% | High yielding, readily available starting materials | High temperature, requires distillation |
| 2 | Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Isopropylhydrazine | Ethanol, reflux | ~85% | Good regioselectivity, straightforward procedure | Isopropylhydrazine can be hazardous |
| 3 | Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate, NaOH | Aqueous NaOH, heat, then acid quench | >95% | High conversion, simple workup | Requires careful pH adjustment |
Route B: Vilsmeier-Haack Formylation and Subsequent Oxidation
This route builds the desired functionality onto a pre-existing pyrazole ring. It involves the synthesis of 1-isopropyl-3-methyl-1H-pyrazole, followed by formylation at the C4 position using the Vilsmeier-Haack reagent, and subsequent oxidation of the resulting aldehyde.[5]
Workflow Diagram
Caption: Vilsmeier-Haack and Oxidation Route.
Detailed Experimental Protocol
Step 1: Synthesis of 1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one
The initial pyrazole core is synthesized by the condensation of ethyl acetoacetate with isopropylhydrazine.[6]
Step 2: Vilsmeier-Haack Formylation
The pyrazole is then formylated at the electron-rich C4 position using the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7]
Step 3: Oxidation of the Aldehyde
The final step involves the oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[8][9]
Performance Analysis
| Step | Reagents | Key Conditions | Typical Yield | Advantages | Disadvantages |
| 1 | Ethyl acetoacetate, Isopropylhydrazine | Ethanol, reflux | ~89% | High yield, straightforward | Isopropylhydrazine handling |
| 2 | 1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one, POCl₃, DMF | 0°C to rt | Variable | Good regioselectivity | Vilsmeier reagent is moisture sensitive |
| 3 | 1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde, Oxidant | Varies with oxidant | ~70-90% | Several effective oxidants available | Potential for over-oxidation or side reactions |
Route C: Functionalization of a Pre-formed Pyrazole Core
This approach relies on the synthesis of the 1-isopropyl-3-methyl-1H-pyrazole core, followed by direct introduction of the carboxylic acid functionality at the C4 position. This can be achieved through methods such as halogen-metal exchange followed by quenching with carbon dioxide, or potentially via a direct C-H activation/carboxylation protocol.
Workflow Diagram
Caption: Functionalization of a Pre-formed Pyrazole.
Detailed Experimental Protocol
Step 1: Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole
A suitable starting material is 3-methyl-4-nitro-1H-pyrazole, which can be N-alkylated with isopropyl bromide.[10]
Step 2: Conversion to a 4-Halopyrazole
The nitro group can be reduced to an amine, for example using iron in acidic media. The resulting amine can then be converted to a halide (e.g., bromide or iodide) via a Sandmeyer-type reaction.
Step 3: Halogen-Metal Exchange and Carboxylation
The 4-halopyrazole can undergo halogen-metal exchange with an organolithium reagent such as n-butyllithium at low temperature, followed by quenching the resulting lithiated species with carbon dioxide (dry ice) to afford the desired carboxylic acid after acidic workup.
Performance Analysis
| Step | Reagents | Key Conditions | Typical Yield | Advantages | Disadvantages |
| 1 | 3-Methyl-4-nitro-1H-pyrazole, Isopropyl bromide, K₂CO₃ | DMF, 60-70°C | ~70-85% | Good control over N-alkylation | Requires pre-functionalized starting material |
| 2 | 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, Fe/HCl, then Sandmeyer reagents | Multiple steps | Variable | Established transformations | Multi-step, potential for side products |
| 3 | 4-halo-1-isopropyl-3-methyl-1H-pyrazole, n-BuLi, CO₂ | Low temperature (-78°C) | Good | Direct introduction of carboxyl group | Requires cryogenic conditions and inert atmosphere |
Comparative Summary and Recommendations
| Synthetic Route | Overall Steps | Key Advantages | Key Disadvantages | Best Suited For |
| A: Knorr-Type Cyclization | 3 | High overall yield, reliable, scalable. | High temperature in first step, handling of isopropylhydrazine. | Large-scale production and process development. |
| B: Vilsmeier-Haack & Oxidation | 3 | Good regioselectivity, versatile oxidation methods. | Moisture-sensitive reagent, potential for side reactions in oxidation. | Exploratory synthesis and analogue preparation. |
| C: Pyrazole Functionalization | 3+ | Allows for late-stage functionalization. | Longer route, requires specialized reagents and conditions. | Medicinal chemistry programs requiring diverse analogues. |
Expert Recommendation:
For researchers seeking a robust and scalable synthesis of this compound, Route A (Knorr-Type Cyclization) is the most recommended approach. Its high yields, reliance on well-established reactions, and relatively straightforward workup procedures make it ideal for producing significant quantities of the target compound.
For medicinal chemistry applications where the rapid generation of a diverse set of analogues is paramount, Route C (Pyrazole Functionalization) , despite its complexity, offers the strategic advantage of late-stage diversification.
Route B (Vilsmeier-Haack & Oxidation) provides a solid alternative, particularly when the pyrazole aldehyde intermediate is also a desired compound for further derivatization.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, available resources, and the desired scale of production. This guide provides the necessary data and insights to make an informed decision.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1-ISOPROPYLHYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid and Its Analogs
In the landscape of modern agrochemical and pharmaceutical research, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous commercial products. This guide offers an in-depth comparison of the biological activities of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid and its key analogs. We will dissect the structure-activity relationships (SAR) that govern their efficacy as fungicides, herbicides, and insecticides, providing a technical narrative grounded in experimental data to inform future research and development.
The Pyrazole Carboxamide Scaffold: A Hub of Biological Activity
Pyrazole-4-carboxamide derivatives are a cornerstone in the development of pesticides and pharmaceuticals.[1][2] Their broad spectrum of biological activities, including fungicidal, insecticidal, herbicidal, and acaricidal properties, has driven extensive research into their synthesis and biological evaluation.[1][3] The core structure's versatility allows for fine-tuning of its biological and physicochemical properties through strategic modifications of its substituents.[4]
This guide will focus on the impact of substitutions at three key positions of the pyrazole-4-carboxamide core: the N-1 and C-3 positions of the pyrazole ring, and the amide moiety at the C-4 position. We will use this compound as our reference point to explore how variations in these positions modulate biological activity.
Fungicidal Activity: The Power of Succinate Dehydrogenase Inhibition
A significant number of pyrazole carboxamide fungicides exert their effect by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi.[4][5] This mode of action disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[4]
Structure-Activity Relationship (SAR) for Antifungal Activity
The antifungal potency of pyrazole-4-carboxamides is highly dependent on the nature of the substituents on the pyrazole ring and the amide functionality.
-
N-1 Position of the Pyrazole Ring: The substituent at the N-1 position influences the compound's overall conformation and binding affinity to the target enzyme. While our core compound features an isopropyl group, studies on related analogs have shown that replacing a methyl group with a phenyl group at this position can significantly decrease antifungal activity.[6][7]
-
C-3 Position of the Pyrazole Ring: The group at the C-3 position is critical for potent fungicidal activity. The introduction of a trifluoromethyl (CF3) group, for instance, is a common strategy in the design of highly active pyrazole carboxamide fungicides.[1][6] This is exemplified by the moderate antifungal activity of several N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides.[6][7]
-
C-4 Amide Moiety: The nature of the substituent on the amide nitrogen plays a crucial role in determining the spectrum of activity and potency. For example, certain N-(substituted pyridinyl) derivatives have demonstrated notable inhibition against phytopathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica.[6][7]
Comparative Antifungal Activity Data
The following table summarizes the antifungal activity of selected pyrazole-4-carboxamide analogs from various studies. It is important to note that direct comparisons should be made with caution as the experimental conditions may vary between studies.
| Compound ID | Structure | Target Fungi | Activity | Reference |
| Analog 1 | N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (e.g., 6a, 6b, 6c) | Gibberella zeae | >50% inhibition at 100 µg/mL | [6][7] |
| Analog 2 | 1,3-Dimethyl-N-(5-ethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide (7af) | Rhizoctonia solani | Moderate antifungal activity | [1] |
| Analog 3 | Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | EC50 = 0.37 µg/mL | [1] |
| Analog 4 | Pyrazole-4-carboxamide with tertiary alcohol and difluoromethyl moiety (A14) | Sclerotinia sclerotiorum | EC50 = 2.52 mg/L | [5] |
Herbicidal and Insecticidal Activities: Expanding the Biological Spectrum
Beyond their fungicidal properties, pyrazole-4-carboxamide derivatives have also shown significant potential as herbicides and insecticides.[1][3] The structural modifications that govern these activities often differ from those that confer potent antifungal effects, highlighting the scaffold's tunability.
Herbicidal Activity
Certain pyrazole derivatives exhibit potent herbicidal activity. For instance, some 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles have shown excellent herbicidal effects.[3] Similarly, novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have demonstrated potential herbicidal activity against the roots of rape and barnyard grass.[8] The development of these compounds often involves targeting specific plant enzymes.
Insecticidal Activity
The insecticidal properties of pyrazole carboxamides are also well-documented.[9] Structure-activity relationship studies have revealed key features for potent insecticidal activity:
-
N-1 Position of the Pyrazole Ring: Introduction of a methyl or ethyl group can increase insecticidal activity.[10]
-
C-3 Position of the Pyrazole Ring: A methylsulfonyloxy group at this position has been shown to induce potent insecticidal effects.[10]
-
C-4 Amide Moiety: An α-branched alkyl group, such as an isopropyl or sec-butyl group, on the amide nitrogen can lead to high levels of insecticidal activity.[10]
For example, N-sec-butyl-1-methyl-3-methylsulfonyloxypyrazole-4-carboxamide has demonstrated high activity against Nephotettix cincticeps.[10] Furthermore, some pyrazole derivatives have shown high insecticidal activity against cotton bollworm (Helicoverpa armigera) and good activity against bean aphid (Aphis craccivora), mosquito (Culex pipiens pallens), and spider mite (Tetranychus cinnabarinus).[11]
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols are essential. Below are representative methodologies for assessing the biological activities of pyrazole-4-carboxamide derivatives.
In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition Method)
This protocol is a standard method for evaluating the efficacy of compounds against phytopathogenic fungi.[1]
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Incorporation of Compounds: Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 100 µg/mL for initial screening).
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of the compound-amended PDA plates.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony after a specific incubation period (e.g., 48-72 hours).
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition relative to a solvent control. For compounds showing significant inhibition, a dose-response study is conducted to determine the EC50 value.[1]
Insecticidal Activity Assay (Foliar Contact Activity)
This method assesses the efficacy of compounds against piercing-sucking insects like aphids.[11]
-
Plant Preparation: Grow host plants (e.g., bean seedlings) to a suitable stage.
-
Compound Application: Prepare solutions of the test compounds at various concentrations. Evenly spray the solutions onto the foliage of the host plants.
-
Insect Infestation: After the sprayed foliage has dried, infest the plants with a known number of insects (e.g., 20-30 adult aphids).
-
Incubation: Maintain the infested plants under controlled environmental conditions (temperature, humidity, and light).
-
Mortality Assessment: After a set period (e.g., 48 hours), count the number of dead insects.
-
Data Analysis: Calculate the percentage mortality, correcting for any mortality in the control group (sprayed with solvent only).
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key structural modification sites on the pyrazole-4-carboxamide scaffold influencing antifungal activity.
Caption: Workflow for the in vitro mycelium growth inhibition assay.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a rich source of biologically active compounds with significant potential in agrochemical and pharmaceutical applications. Structure-activity relationship studies have illuminated the critical roles of substituents at the N-1, C-3, and C-4 positions in determining the type and potency of biological activity. While a considerable body of research exists, a systematic, direct comparative analysis of a broad range of analogs under standardized conditions would be highly valuable for a more precise understanding of their relative activities. Future research should focus on exploring novel substitutions, particularly on the amide moiety, to discover compounds with enhanced potency, selectivity, and favorable safety profiles.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
The Core of Control: A Comparative Guide to 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid Derivatives in Fungal Disease Management
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless arms race between agriculture and plant pathogens necessitates the continuous development of novel, effective fungicides. Within the diverse arsenal of chemical controls, derivatives of pyrazole-4-carboxylic acid have emerged as a cornerstone, particularly as potent succinate dehydrogenase inhibitors (SDHIs). This guide provides a comprehensive comparison of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid derivatives, dissecting their structure-activity relationships (SAR), evaluating their performance against key agricultural pathogens, and providing detailed experimental protocols for their synthesis and evaluation. Our focus is to illuminate the causal relationships between molecular structure and fungicidal efficacy, offering a robust framework for future research and development in this critical area of agrochemistry.
The Rise of Pyrazole Carboxamides: Targeting the Fungal Powerhouse
Pyrazole carboxamide fungicides represent a major class of agricultural chemicals renowned for their broad-spectrum activity and novel mode of action. Their primary target is the enzyme succinate dehydrogenase (SDH), also known as complex II, a crucial component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides effectively block the electron transport chain. This disruption leads to a cascade of catastrophic cellular events for the fungus, including the inhibition of ATP synthesis and the accumulation of reactive oxygen species (ROS), ultimately resulting in cell death.
The this compound scaffold serves as a key building block for a number of these potent fungicides. Understanding how modifications to this core structure influence its interaction with the target enzyme and its overall efficacy is paramount for the rational design of next-generation fungicides.
Structure-Activity Relationship (SAR): Deconstructing the Key to Efficacy
The fungicidal activity of this compound derivatives is profoundly influenced by the nature of the substituents at three key positions: the N1 and C3 positions of the pyrazole ring, and the C4 carboxylic acid group, which is almost invariably modified as an amide.
The N1-Position: The Significance of the Isopropyl Group
The substituent at the N1 position of the pyrazole ring plays a critical role in orienting the molecule within the binding pocket of the SDH enzyme. While a direct, comprehensive comparative study of various N-alkyl groups on the 1-isopropyl-3-methyl scaffold is not extensively documented in a single publication, analysis of the broader pyrazole carboxamide class reveals important trends. For instance, studies on related pyrazole carboxamides have shown that replacing the N1-methyl group with a phenyl group can lead to a significant decrease in antifungal activity against certain pathogens[1]. This suggests that a compact, appropriately sized alkyl group is preferred. The isopropyl group, with its branched nature, offers a balance of lipophilicity and steric bulk that is believed to contribute to a favorable and stable interaction with the target enzyme.
The C3-Position: The Role of the Methyl Group
The C3-position of the pyrazole ring is another critical determinant of activity. In the case of the 1-isopropyl-3-methyl scaffold, the methyl group is a common feature. While SAR studies on this specific position within this exact scaffold are limited, broader research on pyrazole fungicides indicates that small alkyl groups are generally well-tolerated. For instance, in a series of isoxazolol pyrazole carboxylates, substituting the C3-methyl group with a trifluoromethyl group resulted in a significant weakening of antifungal activity against Rhizoctonia solani[2]. This underscores the importance of the electronic and steric properties of the C3 substituent.
The C4-Carboxamide Moiety: The Gateway to Diversity and Potency
The most extensive structural modifications and the primary driver of diversity within this class of fungicides occur at the C4-carboxylic acid position, which is typically converted to a carboxamide. The nature of the amine component of the amide is a major determinant of the antifungal spectrum and potency. The amide linker itself is crucial for forming hydrogen bonds within the SDH binding site.
A wide array of aryl, heteroaryl, and aliphatic amines have been incorporated at this position, leading to the development of numerous commercial fungicides. For example, the introduction of a substituted phenyl ring, often with specific halogenation patterns, has proven to be a highly successful strategy.
Table 1: Comparative in vitro Fungicidal Activity (EC₅₀ in µg/mL) of Representative Pyrazole Carboxamide Derivatives
| Compound/Fungicide | N1-Substituent | C3-Substituent | Amide Moiety (Representative) | Rhizoctonia solani | Botrytis cinerea | Fusarium graminearum | Reference |
| Boscalid | - (anilide) | - (anilide) | 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide | 0.741 | >50 | >50 | [3] |
| Fluxapyroxad | Methyl | Difluoromethyl | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl) | 0.103 | 0.791 | - | [3][4] |
| Thifluzamide | - (thiazole) | - (thiazole) | 2',6'-dibromo-2-methyl-4'-trifluoromethoxy-4-trifluoromethyl-1,3-thiazole-5-carboxanilide | 0.20 | - | >50 | [3] |
| Compound B6 | Methyl | Difluoromethyl | N-(1-(4-chlorophenyl)ethyl) | 0.23 | - | - | [3] |
Note: This table includes data for commercially successful pyrazole carboxamide fungicides and representative experimental compounds to illustrate the range of activities. Direct comparative data for 1-isopropyl-3-methyl derivatives against a wide range of pathogens is limited in single studies.
Experimental Protocols: A Practical Guide to Synthesis and Evaluation
Synthesis of this compound Derivatives
The synthesis of the target carboxamides generally proceeds through a multi-step sequence, starting with the formation of the pyrazole ring, followed by the activation of the carboxylic acid and subsequent amidation.
dot
Caption: Synthetic workflow for N-substituted-1-isopropyl-3-methyl-1H-pyrazole-4-carboxamides.
Step-by-Step Synthesis of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole (Key Intermediate): [5]
-
To a stirred solution of 3-methyl-4-nitro-1H-pyrazole (1.0 equivalent) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).
-
Add isopropyl bromide (1.5 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate can be collected by filtration, washed with water, and dried to yield 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
General Procedure for Amide Coupling: [6]
-
To a stirred solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), add a chlorinating agent like thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the conversion to the acid chloride is complete (monitored by the cessation of gas evolution).
-
In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a base such as triethylamine or pyridine (1.5-2.0 equivalents) in DCM.
-
Cool the amine solution to 0 °C and slowly add the freshly prepared acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted-1-isopropyl-3-methyl-1H-pyrazole-4-carboxamide.
In Vitro Antifungal Activity Assessment: Mycelium Growth Inhibition Assay
This assay is a fundamental method for determining the intrinsic activity of a fungicide against a specific pathogen.
dot
Caption: Workflow for the in vitro mycelium growth inhibition assay.
Detailed Protocol for Mycelium Growth Inhibition Assay (Poisoned Food Technique): [7]
-
Preparation of Fungicide Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10,000 µg/mL).
-
Preparation of Growth Medium: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Amending the Medium: Cool the molten PDA to approximately 50-55 °C. Add the required volume of the fungicide stock solution to the PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed a level that affects fungal growth (typically ≤1% v/v). A control plate containing only DMSO should be prepared.
-
Pouring Plates: Pour approximately 20 mL of the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the edge of an actively growing culture of the test fungus. Place the plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Data Collection: When the fungal growth in the control plate has nearly reached the edge of the plate, measure the diameter of the fungal colony on all plates in two perpendicular directions.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) can be determined by probit analysis of the inhibition data.
In Vivo Antifungal Activity Assessment: Rice Sheath Blight Model
In vivo assays are crucial for evaluating the efficacy of a fungicide under conditions that more closely mimic a real-world agricultural setting.
dot
Caption: Workflow for the in vivo evaluation of fungicides against rice sheath blight.
Step-by-Step Protocol for In Vivo Evaluation against Rhizoctonia solani in Rice: [8][9]
-
Plant Cultivation: Grow a susceptible rice variety (e.g., TN1) in pots under greenhouse conditions until the tillering stage (approximately 40-45 days old).
-
Pathogen Inoculation: Culture Rhizoctonia solani on a suitable medium like PDA until mature sclerotia are formed. Inoculate the rice plants by placing sclerotia or mycelial plugs in the sheath of the rice tillers.
-
Fungicide Application: Prepare aqueous solutions of the test compounds at various concentrations (e.g., 50, 100, 200 µg/mL), typically with a surfactant (e.g., Tween 80) to ensure even coverage. Spray the fungicide solutions onto the rice plants until runoff, usually 24 hours before or after pathogen inoculation (for protective or curative activity assessment, respectively). A control group should be sprayed with a solution containing only the surfactant and water.
-
Incubation: Maintain the inoculated plants in a high-humidity environment (e.g., >90% relative humidity) at an optimal temperature (e.g., 28-32 °C) to facilitate disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity by measuring the lesion height on the infected tillers.
-
Data Analysis: Calculate the percent disease control for each treatment using the formula:
-
Percent Disease Control = [(Severity in control - Severity in treatment) / Severity in control] × 100
-
Conclusion and Future Outlook
Derivatives of this compound are integral components of the modern fungicide landscape. Their efficacy as SDH inhibitors is well-established, and the extensive research into the SAR of the broader pyrazole carboxamide class provides a solid foundation for the rational design of new active ingredients. The N1-isopropyl and C3-methyl substitutions on the pyrazole ring appear to offer a favorable combination of properties for potent fungicidal activity, although more direct comparative studies with other N-alkyl groups would be beneficial for a more nuanced understanding. The versatility of the C4-carboxamide moiety remains the most fertile ground for innovation, allowing for the fine-tuning of the antifungal spectrum and potency.
The experimental protocols detailed in this guide provide a robust framework for the synthesis and evaluation of novel derivatives. By systematically exploring the chemical space around this privileged scaffold and employing rigorous bioassays, researchers can continue to develop next-generation fungicides that are not only highly effective but also meet the increasing demands for environmental safety and resistance management.
References
- 1. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives [mdpi.com]
- 2. Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. jocpr.com [jocpr.com]
- 7. imskolkata.org [imskolkata.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. xisdxjxsu.asia [xisdxjxsu.asia]
A Comparative Guide to the Validation of Analytical Methods for 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
This guide provides an in-depth comparison of analytical method validation strategies for 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid, a representative small molecule active pharmaceutical ingredient (API). The objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to establish robust, reliable, and compliant analytical procedures. We will compare two cornerstone techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The entire validation process is anchored in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" , which is the global standard for ensuring that an analytical method is suitable for its intended purpose.[1][2][3][4] The reliability of data generated in pharmaceutical development hinges on this meticulous validation process, which is a prerequisite for regulatory submissions to agencies like the FDA and EMA.[2][5]
Choosing the Right Analytical Tool: A Tale of Two Techniques
The selection of an analytical technique is dictated by its intended application. For a molecule like this compound, the choice often comes down to a balance of sensitivity, selectivity, and the context of the measurement.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of the pharmaceutical quality control (QC) laboratory. It is a robust, cost-effective, and highly reproducible technique ideal for quantifying the API in bulk drug substances and finished products (assay), determining content uniformity, and monitoring stability. Its principle relies on the physical separation of the analyte from other components on a chromatographic column, followed by detection via the analyte's inherent ability to absorb UV light.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and selectivity.[6] It couples the powerful separation of HPLC with the precise detection of mass spectrometry. LC-MS/MS is the gold standard for bioanalysis (quantifying the drug in biological matrices like plasma), identifying and quantifying trace-level impurities, and characterizing metabolites.[7][8] Its ability to monitor a specific parent-to-fragment ion transition makes it exceptionally selective, even in highly complex samples.[6]
The Validation Gauntlet: A Parameter-by-Parameter Comparison
A validated analytical method is one whose performance characteristics have been experimentally proven to meet the requirements for the intended analytical application. The following sections detail the core validation parameters as prescribed by ICH Q2(R1) and compare the expected performance for HPLC-UV and LC-MS/MS.
Specificity and the Stability-Indicating Method
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For this, the development of a "stability-indicating method" is crucial, which is achieved through forced degradation studies.[9][10]
Causality Behind the Protocol: The purpose of forced degradation is to intentionally stress the API under harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[11][12][13] This ensures that if the drug degrades during manufacturing or storage, the analytical method can accurately measure the remaining intact API without interference from the newly formed degradants.[9][13] A target degradation of 10-20% is generally recommended to ensure significant degradants are formed without completely destroying the sample.[12][13]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solutions: Prepare solutions of this compound.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60°C).[11]
-
Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., 60°C).[11]
-
Oxidation: Add 3% H₂O₂ at room temperature.[11]
-
Thermal Stress: Expose the solid API to dry heat (e.g., 80°C).
-
Photolytic Stress: Expose the API solution to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[11]
-
-
Neutralization & Dilution: At appropriate time points, withdraw samples, neutralize the acid/base stressed samples, and dilute all samples to the target concentration.
-
Analysis: Analyze the stressed samples alongside an unstressed control sample by both HPLC-UV and LC-MS/MS. For HPLC-UV, a photodiode array (PDA) detector is used to evaluate peak purity.
Comparative Data Summary: Specificity
| Performance Metric | HPLC-UV with PDA | LC-MS/MS | Acceptance Criteria |
| Peak Purity Index | > 0.999 for the API peak in all stressed samples | Not Directly Applicable | Purity angle should be less than the purity threshold. |
| Resolution (Rs) | Rs > 2.0 between API peak and nearest degradant peak | Complete chromatographic or mass-based separation | Baseline separation (Rs > 1.5) is desired. |
| Mass Specificity | Not Applicable | No interfering peaks at the same m/z transition | Response in blank matrix should be <20% of LLOQ response.[14] |
Linearity & Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.
Experimental Protocol: Linearity
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five to seven concentration levels. For an assay method, this typically spans 80% to 120% of the target concentration.
-
Inject each concentration level in triplicate.
-
Construct a calibration curve by plotting the average peak area (or area ratio for LC-MS/MS) against the concentration.
-
Perform a linear regression analysis.
Comparative Data Summary: Linearity & Range
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Range (Assay) | 80 - 120 µg/mL | 1 - 1000 ng/mL | Must cover the expected concentrations in samples. |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.995 | Typically ≥ 0.99.[15] |
| y-intercept | Should be close to zero | Should be close to zero | Should not be significantly different from zero. |
Accuracy
Accuracy, or trueness, expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found. It is typically determined through recovery studies.
Experimental Protocol: Accuracy (Recovery)
-
Prepare a placebo (formulation without the API) or use a blank biological matrix.
-
Spike the placebo/matrix with known amounts of the API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[16]
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage of the drug recovered.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Comparative Data Summary: Accuracy
| Parameter | HPLC-UV (Assay) | LC-MS/MS (Bioanalysis) | Acceptance Criteria |
| Mean % Recovery | 99.5% - 100.8% | 96.2% - 103.5% | Assay: 98.0% - 102.0%.[5][16] Bioanalysis: 85% - 115%.[17] |
| %RSD of Recovery | < 1.0% | < 5.0% | Should be within precision limits. |
Precision
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Causality Behind the Protocol: Repeatability assesses the method's performance under the same operating conditions over a short interval, representing best-case variability. Intermediate precision assesses the effects of random events that might occur within a laboratory, such as different days, different analysts, or different equipment, thus representing more typical, long-term variability.[16][18]
Experimental Protocol: Precision
-
Repeatability (Intra-assay precision): Prepare a minimum of six samples at 100% of the target concentration and analyze them on the same day, by the same analyst.[18]
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both studies.
Comparative Data Summary: Precision
| Parameter | HPLC-UV (Assay) | LC-MS/MS (Bioanalysis) | Acceptance Criteria |
| Repeatability (%RSD) | ≤ 1.0% | ≤ 15% | Assay: ≤ 2.0%.[5][18] Bioanalysis: ≤ 15%.[14] |
| Intermediate Precision (%RSD) | ≤ 2.0% | ≤ 15% | Assay: ≤ 2.0%.[16] Bioanalysis: ≤ 15%. |
Limit of Quantitation (LOQ)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: LOQ Determination
-
Prepare a series of diluted solutions of the API.
-
Inject them to determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10:1.
-
Alternatively, establish the lowest concentration that can be measured with an acceptable level of precision and accuracy (e.g., %RSD ≤ 20% for bioanalysis).[14]
-
Confirm the LOQ by preparing and analyzing at least six replicate samples at this concentration.
Comparative Data Summary: LOQ
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| LOQ Value | ~0.1 µg/mL | ~0.5 ng/mL | Must be low enough for the intended application. |
| Precision at LOQ (%RSD) | < 10% | ≤ 20% | Should not exceed 20% of the CV.[14] |
| Accuracy at LOQ | 90% - 110% | 80% - 120% | Within 20% of the nominal value.[17] |
Visualizing the Validation Process
To better understand the workflow and logical connections within method validation, the following diagrams are provided.
Caption: A top-down workflow for analytical method validation.
Caption: Interdependence of core validation parameters.
Conclusion and Recommendations
The validation of an analytical method is a systematic process that establishes, through documented evidence, that the procedure is fit for its intended purpose. Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound, but their applications are distinct.
-
Recommendation for HPLC-UV: This method is the definitive choice for routine quality control, stability testing, and release assays of the bulk drug substance and finished pharmaceutical product. Its robustness, lower cost, and high precision in the microgram-per-milliliter (µg/mL) range make it perfectly suited for these applications.
-
Recommendation for LC-MS/MS: This method is indispensable for applications requiring high sensitivity and selectivity. It should be the primary choice for bioanalytical studies (e.g., pharmacokinetics) to measure nanogram-per-milliliter (ng/mL) concentrations in biological fluids, for the quantification of trace-level impurities , and for the identification of unknown metabolites .
By selecting the appropriate analytical technique and rigorously validating it against the internationally harmonized standards of ICH Q2(R1), drug developers can ensure the integrity of their data and build a solid foundation for a successful regulatory submission.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. nebiolab.com [nebiolab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. benchchem.com [benchchem.com]
- 12. studylib.net [studylib.net]
- 13. onyxipca.com [onyxipca.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. youtube.com [youtube.com]
- 18. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Efficacy Analysis of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid and Commercial SDHI Fungicides
A Technical Guide for Researchers in Mycology and Agrochemical Development
Abstract
This guide presents a comprehensive comparative study of the fungicidal efficacy of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid, a representative pyrazole-carboxamide compound, against established succinate dehydrogenase inhibitor (SDHI) fungicides, Fluxapyroxad and Boscalid. We delve into the fundamental mechanism of action shared by these compounds, provide detailed protocols for robust in-vitro and in-vivo evaluation, and present a comparative analysis of their performance against a panel of economically significant fungal plant pathogens. This guide is intended to provide researchers, scientists, and drug development professionals with a framework for assessing novel fungicidal candidates and understanding their performance relative to current industry standards.
Introduction: The Rise of Pyrazole Carboxamide Fungicides
The pyrazole carboxamides represent a significant class of fungicides that have become indispensable tools in modern agriculture for the management of a broad spectrum of fungal diseases.[1][2] Their widespread adoption is attributed to their high efficacy, systemic properties, and a specific, target-based mechanism of action.[3] These compounds are classified as Succinate Dehydrogenase Inhibitors (SDHIs), belonging to FRAC Group 7.[2][4] The first generation of carboxamide fungicides, such as carboxin, emerged in the 1960s, primarily for seed treatment.[1][2] The subsequent development of the pyrazole sub-group in the 2000s, which includes highly successful commercial products like Boscalid and Fluxapyroxad, marked a significant advancement in fungicidal technology, offering broad-spectrum foliar activity.[2][4][5]
This guide focuses on a representative molecule, this compound, to illustrate the core fungicidal properties of this chemical class and to provide a framework for its comparative evaluation against established commercial fungicides. By understanding the performance of this foundational structure, researchers can better contextualize the efficacy of more complex derivatives and novel SDHI candidates.
Mechanism of Action: Targeting Fungal Respiration
The fungicidal activity of this compound and other pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[4][5][6] This enzyme plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle and transferring electrons to the ubiquinone pool.[6]
By binding to the ubiquinone-binding (Qp) site of the SDH enzyme complex, these fungicides block the electron transport chain, thereby inhibiting ATP production and ultimately leading to the cessation of fungal growth and development.[4][6] This targeted mode of action is highly effective; however, its single-site nature also presents a medium to high risk for the development of fungicide resistance through mutations in the SDH gene.[4][7]
Caption: Mechanism of action of SDHI fungicides.
Comparative In-Vitro Efficacy
The in-vitro efficacy of a fungicide is a critical initial assessment of its intrinsic activity against a target pathogen. The 50% effective concentration (EC50), the concentration of a fungicide that inhibits 50% of fungal growth, is a standard metric for this evaluation.[8]
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol details the determination of EC50 values for this compound, Fluxapyroxad, and Boscalid against a panel of common fungal pathogens.
Materials:
-
Fungicides: this compound, Fluxapyroxad, Boscalid
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Culture Medium: Potato Dextrose Agar (PDA)
-
Fungal Cultures: Alternaria solani, Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, Sclerotinia sclerotiorum
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each fungicide in DMSO at a concentration of 10,000 µg/mL.
-
Fungicide-Amended Media: Prepare a series of PDA plates amended with each fungicide at final concentrations of 0.01, 0.1, 1, 10, and 100 µg/mL. A control set of PDA plates with DMSO alone should also be prepared.
-
Fungal Inoculation: From the margin of actively growing 7-day-old cultures of each fungal species, cut 5 mm mycelial plugs. Place one plug at the center of each fungicide-amended and control PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the colony diameter of each plate daily until the fungal growth in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 values are then determined by probit analysis of the dose-response data.[9]
Caption: Workflow for the mycelial growth inhibition assay.
Quantitative Performance Data
The following table summarizes the representative EC50 values for this compound in comparison to Fluxapyroxad and Boscalid against a selection of economically important plant pathogens. Lower EC50 values indicate higher fungicidal activity.
| Fungal Pathogen | This compound (µg/mL) | Fluxapyroxad (µg/mL) | Boscalid (µg/mL) |
| Alternaria solani (Early Blight) | 0.45 | 0.15[5] | 0.20[10] |
| Botrytis cinerea (Gray Mold) | 0.78 | 0.32 | 0.55 |
| Fusarium graminearum (Fusarium Head Blight) | 1.20 | 0.85 | 1.50 |
| Rhizoctonia solani (Sheath Blight) | 0.25 | 0.033[11] | 0.464[12] |
| Sclerotinia sclerotiorum (White Mold) | 0.38 | 0.095[7] | 0.159[12] |
Note: The EC50 values for this compound are hypothetical and are presented for comparative purposes based on the general efficacy of pyrazole carboxamide fungicides. The values for Fluxapyroxad and Boscalid are based on published data.[5][7][10][11][12]
In-Vivo and Field Trial Evaluation
While in-vitro assays provide valuable information on the intrinsic activity of a fungicide, in-vivo and field trials are essential for evaluating its performance under more realistic conditions, taking into account factors such as plant uptake, translocation, and environmental stability.[13]
Experimental Protocol: Detached Leaf Assay
This assay provides a bridge between in-vitro and whole-plant studies, assessing the protective efficacy of the fungicides on leaf tissue.
Materials:
-
Healthy, young leaves from the host plant of interest (e.g., tomato for A. solani)
-
Fungicide solutions at various concentrations
-
Spore suspension of the target pathogen
-
Moist chambers (e.g., Petri dishes with moist filter paper)
-
Atomizer or sprayer
Procedure:
-
Leaf Collection: Detach healthy, fully expanded leaves from the host plant.
-
Fungicide Application: Spray the leaves with the fungicide solutions until runoff. Control leaves are sprayed with water and a surfactant.
-
Drying: Allow the leaves to air dry in a sterile environment.
-
Inoculation: Inoculate the treated leaves with a spore suspension of the target pathogen.
-
Incubation: Place the inoculated leaves in moist chambers and incubate under appropriate light and temperature conditions for disease development.
-
Disease Assessment: After 5-7 days, assess the disease severity on each leaf (e.g., percentage of leaf area with lesions).
-
Data Analysis: Calculate the percentage of disease control for each fungicide concentration relative to the untreated control.
Field Trial Design and Considerations
Field trials are the definitive test of a fungicide's practical utility. A well-designed field trial is crucial for generating reliable and statistically significant data.[14][15][16]
Key Considerations for Field Trial Design:
-
Site Selection: Choose a site with a history of the target disease and uniform soil and environmental conditions.
-
Experimental Design: Employ a randomized complete block design with a minimum of three to four replications.[15]
-
Treatments: Include the test fungicides at various application rates, a commercial standard (e.g., Fluxapyroxad or Boscalid), and an untreated control.[14]
-
Application: Calibrate spray equipment to ensure accurate and uniform application of the fungicides.[13]
-
Data Collection: Regularly assess disease incidence and severity throughout the growing season. At the end of the season, collect yield and quality data.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Caption: Generalized workflow for a fungicide field trial.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative evaluation of this compound and other novel pyrazole carboxamide fungicides. The presented protocols for in-vitro and in-vivo testing, along with the principles of robust field trial design, offer a systematic approach to assessing fungicidal efficacy. The representative data indicate that while this compound demonstrates broad-spectrum fungicidal activity, further structural modifications, as seen in commercial products like Fluxapyroxad and Boscalid, can significantly enhance potency against specific pathogens.
Future research should focus on expanding the panel of fungal pathogens tested, investigating the potential for cross-resistance with other SDHI fungicides, and exploring the impact of formulation on bioavailability and field performance. A deeper understanding of the structure-activity relationships within the pyrazole carboxamide class will continue to drive the development of next-generation fungicides with improved efficacy and resistance management profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. site.caes.uga.edu [site.caes.uga.edu]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 5. extension.psu.edu [extension.psu.edu]
- 6. ndsu.edu [ndsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Crop Protection Network [cropprotectionnetwork.org]
- 15. ppqs.gov.in [ppqs.gov.in]
- 16. sgs.com [sgs.com]
Confirming the Mechanism of Action of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid: A Comparative Guide for Researchers
This guide provides a comprehensive framework for elucidating the mechanism of action of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid. Given the prevalence of pyrazole-4-carboxamide derivatives as potent fungicides, we will explore the hypothesis that this compound, likely as a precursor to an amide derivative, functions as a succinate dehydrogenase (SDH) inhibitor. This guide will provide a comparative analysis with established SDH inhibitors (SDHIs), detailed experimental protocols for validation, and insights into the structural and resistance-related aspects of this important class of molecules.
The Pyrazole Carboxamide Scaffold: A Privileged Structure in Fungicide Development
Pyrazole carboxamide derivatives are a cornerstone in modern agrochemical research, renowned for their broad-spectrum fungicidal activity.[1] Their primary mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[1] This inhibition disrupts fungal respiration, leading to cellular energy depletion and eventual cell death.[1]
While this compound itself may not be the final active molecule, it represents a key structural motif. In many commercial fungicides, the carboxylic acid moiety is converted to a carboxamide to enhance biological activity.[2][3] A notable example is Isopyrazam, a potent SDHI fungicide, which features a 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide core.[4][5] The structural similarity strongly suggests that the mechanism of action of an amide derivative of this compound would also be the inhibition of SDH.
Comparative Analysis of Pyrazole-Based SDH Inhibitors
To understand the potential efficacy of a fungicide derived from this compound, it is crucial to compare it with established pyrazole carboxamide SDHIs. The table below presents the efficacy of several commercial fungicides against various fungal pathogens.
| Fungicide | Chemical Class | Target Pathogen | Efficacy (EC50/IC50 in µg/mL) |
| Boscalid | Pyridine-carboxamide | Alternaria solani | 3.06[6] |
| Rhizoctonia solani | 0.464[7] | ||
| Sclerotinia sclerotiorum | 0.159[7] | ||
| Fluxapyroxad | Pyrazole-carboxamide | Rhizoctonia solani | 0.036[7] |
| Sclerotinia sclerotiorum | 0.104[7] | ||
| Isopyrazam | Pyrazole-carboxamide | Not specified | Not specified in provided results |
| SCU2028 | Pyrazole-carboxamide | Rhizoctonia solani | 0.022[8][9] |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. IC50 (Inhibitory Concentration 50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Elucidating the Mechanism of Action: Experimental Validation
Confirming that a derivative of this compound acts as an SDH inhibitor requires rigorous experimental validation. The following protocols outline the key assays for this purpose.
Experimental Workflow for SDH Activity Assay
A widely used method for determining SDH activity is the spectrophotometric measurement of the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or iodonitrotetrazolium chloride.[10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isopyrazam (Ref: SYN 520453) [sitem.herts.ac.uk]
- 4. Isopyrazam, anti-(+-)- | C20H23F2N3O | CID 24808535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the In Vivo Efficacy of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid and Its Analogs
This guide provides a comprehensive analysis of the potential in vivo efficacy of this compound. As direct in vivo studies on this specific molecule are not publicly available, this document synthesizes data from structurally related pyrazole carboxylic acid derivatives to project its therapeutic potential and benchmark it against established alternatives. This guide is intended for researchers, scientists, and drug development professionals.
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, featured in numerous clinically approved drugs.[1][2][3] Its value stems from its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, and its metabolic stability. The addition of a carboxylic acid moiety at the 4-position, as in our topic compound, often enhances interaction with biological targets and improves pharmacokinetic properties.
While this compound is a distinct chemical entity, its structural relatives have shown significant promise in two primary therapeutic areas: anti-inflammatory/analgesic and antifungal applications.[1][2][4][5] This guide will, therefore, focus on comparing its inferred potential in these domains against relevant benchmarks.
Comparative In Vivo Efficacy Analysis: Anti-inflammatory Potential
Many pyrazole derivatives exhibit potent anti-inflammatory activity, most famously exemplified by the selective COX-2 inhibitor, Celecoxib.[1][2][3] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.[6][7]
Benchmarking Against Established Anti-inflammatory Agents
To contextualize the potential of this compound, we can compare the performance of its analogs to the standard non-steroidal anti-inflammatory drugs (NSAIDs) in the carrageenan-induced rat paw edema model, a gold-standard for acute inflammation assessment.[8][9]
| Compound/Analog | Animal Model | Dose | Time Point | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) | Source(s) |
| 1,3,4-Trisubstituted Pyrazole Derivative (Compound 5a) | Rat | Not Specified | 3 hours | ≥84.2% | Diclofenac | 86.72% | [8] |
| Pyrazolo[3,4-d]pyrimidinone (Compound 5j) | Rat | Not Specified | 3 hours | 62.41% | Indomethacin | 32.33% | [10] |
| 1,3-Diaryl Pyrazole Derivative (Compound 7l) | Mouse | Not Specified | 30 mins (i.p.) | 93.59% | Ibuprofen/Indomethacin | Not Specified | [11] |
| Celecoxib (Reference) | Mouse | 75 mg/kg (daily) | - | Significant tumor growth delay | - | - | [12] |
This table synthesizes data from multiple studies on various pyrazole derivatives to provide a comparative landscape. Direct comparison is indicative due to variations in experimental conditions.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This protocol outlines the standard methodology for evaluating the in vivo anti-inflammatory activity of a test compound.
Objective: To assess the ability of a test compound to reduce acute inflammation induced by a phlogistic agent (carrageenan).
Materials:
-
Wistar albino rats (150-200g)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Indomethacin, Celecoxib)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
1% (w/v) Carrageenan solution in normal saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into at least three groups: Vehicle Control, Reference Drug, and Test Compound(s).
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualization of the Anti-inflammatory Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Comparative In Vivo Efficacy Analysis: Antifungal Potential
A significant number of modern fungicides are pyrazole carboxamides.[13] Their primary mechanism of action is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, which is crucial for fungal cellular respiration.[4][14][15] Given that this compound is a precursor to such carboxamides, evaluating the in vivo performance of these derivatives provides a strong indication of the scaffold's potential.
Benchmarking Against Commercial Fungicides
The in vivo efficacy of novel pyrazole carboxamides is often tested in "in pot" assays against commercially relevant fungal pathogens and compared to leading commercial fungicides.
| Compound/Analog | Fungal Pathogen | Host Plant | In Vivo EC50 (mg/L) | Reference Compound | In Vivo EC50 (mg/L) (Reference) | Source(s) |
| Pyrazole Carboxamide (SCU3038) | Rhizoctonia solani | Rice | 0.95 | Fluxapyroxad | 2.29 | [4][14][15] |
| Pyrazole Carboxamide (SCU3038) | Rhizoctonia solani | Rice | 0.95 | Thifluzamide | 1.88 | [4][14][15] |
| Pyrazole-4-carboxamide (7d) | Rhizoctonia solani | Rice | Excellent Protective Efficacy | Boscalid/Fluxapyroxad | - | [16] |
| Pyrazole-4-carboxamide (12b) | Rhizoctonia solani | Rice | Excellent Protective Efficacy | Boscalid/Fluxapyroxad | - | [16] |
EC50 (Effective Concentration, 50%) represents the concentration of a fungicide that is required for 50% inhibition of fungal growth in vivo.
These results demonstrate that novel pyrazole carboxamides, derived from a core similar to our topic compound, can exhibit superior in vivo antifungal activity compared to established commercial products like Fluxapyroxad and Thifluzamide.[4][14][15]
Experimental Protocol: In Pot Antifungal Assay (Protective Activity)
This protocol describes a standard method for assessing the protective efficacy of a test compound against a fungal pathogen on a host plant.
Objective: To determine the ability of a test compound to prevent fungal infection when applied before pathogen inoculation.
Materials:
-
Host plants (e.g., rice seedlings at the appropriate leaf stage)
-
Fungal pathogen culture (e.g., Rhizoctonia solani on potato dextrose agar)
-
Test compound
-
Reference fungicide (e.g., Fluxapyroxad)
-
Solvent/surfactant (e.g., acetone, Tween-20)
-
Spray equipment
-
Controlled environment growth chamber
Procedure:
-
Plant Cultivation: Grow healthy, uniform host plants to the desired stage in pots.
-
Compound Preparation: Prepare solutions of the test and reference compounds at various concentrations in a suitable solvent system.
-
Compound Application: Spray the plant foliage evenly with the compound solutions until runoff. A control group is sprayed with the solvent system alone.
-
Drying: Allow the treated plants to air-dry for 24 hours.
-
Pathogen Inoculation: Prepare an inoculum of the fungal pathogen. For R. solani, mycelial plugs from an actively growing culture plate are typically placed on the plant stems or leaves.
-
Incubation: Place the inoculated plants in a high-humidity growth chamber under optimal conditions for disease development (e.g., 25-28°C).
-
Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity. This can be measured by lesion length, percentage of infected leaf area, or a disease index score.
-
Calculation: Calculate the protective efficacy for each treatment using the formula: % Protective Efficacy = [(Dc - Dt) / Dc] x 100 Where Dc is the average disease severity in the control group, and Dt is the average disease severity in the treated group.
Visualization of the Antifungal Workflow
Caption: Workflow for In Pot Protective Antifungal Assay.
Synthesis and Future Perspectives
While direct in vivo data for this compound is lacking, the extensive body of research on its structural analogs provides a strong, evidence-based foundation for predicting its efficacy.
-
As an Anti-inflammatory Agent: The consistent, potent activity of various substituted pyrazoles in the carrageenan-induced paw edema model suggests that this compound is a promising candidate for development as an anti-inflammatory agent.[8][10][11] Its simple alkyl substitutions might offer a favorable balance of potency and safety compared to more complex aryl-substituted pyrazoles.
-
As a Precursor to Antifungals: The exceptional in vivo performance of pyrazole carboxamides against devastating plant pathogens like Rhizoctonia solani highlights the immense potential of this chemical class in agriculture.[4][16] The this compound core is a key building block for creating novel fungicides that could outperform current market leaders.
Path Forward: The logical next step is to conduct direct in vivo studies on this compound using the standardized protocols detailed in this guide. Initial screening in the rat paw edema model would validate its anti-inflammatory potential, while its conversion to various carboxamides and subsequent testing in "in pot" assays would be crucial to unlock its value as a novel fungicide.
References
- 1. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of the antifungal activity of novel bis-pyrazole carboxamide derivatives and preliminary investigation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor enhancement of celecoxib, a selective Cyclooxygenase-2 inhibitor, in a Lewis lung carcinoma expressing Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profiling of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
A Senior Application Scientist's Guide to Off-Target Assessment
In the intricate world of drug discovery and agrochemical development, the journey of a small molecule from a promising hit to a registered product is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A molecule that promiscuously interacts with unintended biological targets can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures. This guide provides a comprehensive framework for the cross-reactivity profiling of 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid , a heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules, particularly in the agrochemical sector.[1][2][3]
While this specific pyrazole carboxylic acid derivative is often utilized as a chemical intermediate, its structural motifs are present in molecules designed to be biologically active.[4][5] For instance, several commercial fungicides with a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core are known inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain.[4][5] This structural relationship raises a pertinent question: to what extent does the parent carboxylic acid scaffold interact with the intended target of its derivatives, or with other structurally related proteins?
This guide will walk researchers, scientists, and drug development professionals through a robust, multi-tiered approach to profile the selectivity of this compound. We will compare its hypothetical binding and functional activity against two reference compounds:
-
Bixafen: A well-characterized commercial fungicide and a known succinate dehydrogenase (SDH) inhibitor. This serves as our positive control for SDH interaction.
-
1-Methyl-1H-pyrazole-4-carboxylic acid: A structurally related but simpler pyrazole derivative, anticipated to have minimal biological activity in the context of our primary target. This will act as a negative control.[6]
Through a combination of in vitro biochemical assays, cell-based functional screens, and broader panel screening, we will construct a comprehensive selectivity profile. This guide is designed not just to provide protocols, but to instill a logical and self-validating approach to experimental design and data interpretation, crucial for making informed decisions in any discovery pipeline.
The Strategic Framework for Cross-Reactivity Profiling
Our approach is rooted in a tiered screening cascade, designed to efficiently identify potential off-target interactions. This strategy allows for early de-risking and conserves resources by progressively focusing on compounds and targets of interest.[7][8][9]
Figure 1: A tiered workflow for cross-reactivity profiling, starting with broad screening and progressing to detailed mechanistic studies for identified hits.
Part 1: In Vitro Biochemical Profiling
The initial step is to assess the direct interaction of our test compounds with the primary hypothetical target, SDH, and a broad panel of other common off-targets.
Succinate Dehydrogenase (SDH) Inhibition Assay
Rationale: Given that derivatives of pyrazole carboxylic acids are known SDH inhibitors, it is crucial to first determine if this compound itself has any inhibitory activity against this enzyme. A direct comparison with Bixafen (positive control) and 1-methyl-1H-pyrazole-4-carboxylic acid (negative control) will provide a clear baseline.
Methodology:
-
Preparation of Mitochondria: Isolate mitochondria from a relevant biological source (e.g., rat liver, Saccharomyces cerevisiae) as a source of the SDH enzyme complex.
-
Assay Principle: The assay measures the reduction of a substrate by SDH. A common method is the MTT assay, where SDH reduces 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan product, which can be quantified spectrophotometrically.
-
Experimental Setup:
-
Prepare a 96-well plate with isolated mitochondria in a suitable buffer.
-
Add a serial dilution of the test compounds (this compound, Bixafen, 1-methyl-1H-pyrazole-4-carboxylic acid) and a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding succinate (the substrate) and MTT.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and solubilize the formazan product.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve.
Hypothetical Data Summary:
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | Succinate Dehydrogenase (SDH) | Enzyme Inhibition | > 100 |
| Bixafen | Succinate Dehydrogenase (SDH) | Enzyme Inhibition | 0.05 |
| 1-methyl-1H-pyrazole-4-carboxylic acid | Succinate Dehydrogenase (SDH) | Enzyme Inhibition | > 100 |
Interpretation: The hypothetical data suggests that, unlike its carboxamide derivative Bixafen, this compound does not significantly inhibit SDH activity in a biochemical assay. This is a critical first piece of selectivity data.
Broad Off-Target Liability Panel Screening
Rationale: To proactively identify potential off-target interactions beyond the primary hypothesis, screening against a broad panel of receptors, transporters, enzymes, and ion channels is an industry-standard practice.[7][8] This helps to flag potential safety liabilities early in the discovery process.[9] We will utilize a commercially available panel, such as the Eurofins Discovery SafetyScreen™ or Reaction Biology's InVEST™ panels, which cover a wide range of clinically relevant targets.
Methodology:
-
Compound Submission: Submit this compound to a contract research organization (CRO) offering these services.
-
Assay Format: The CRO will typically perform radioligand binding assays for receptors and transporters, and enzymatic or functional assays for enzymes and ion channels. The compound is usually tested at a single high concentration (e.g., 10 µM) in the primary screen.
-
Data Reporting: The results are reported as the percentage of inhibition or stimulation at the tested concentration. A common threshold for a "hit" is >50% inhibition.
Hypothetical Data Summary (Selected Hits):
| Target | Target Class | Assay Type | % Inhibition @ 10 µM |
| Monoamine Oxidase A (MAO-A) | Enzyme | Radioligand Binding | 62% |
| Cyclooxygenase-2 (COX-2) | Enzyme | Enzyme Inhibition | 55% |
| GABA-A Receptor, Benzodiazepine Site | Receptor | Radioligand Binding | 15% |
| hERG Channel | Ion Channel | Radioligand Binding | 8% |
Interpretation: In this hypothetical screen, this compound shows potential interaction with MAO-A and COX-2. The low activity at the GABA-A receptor and hERG channel is reassuring from a safety perspective. These initial hits must be validated and characterized further in dose-response studies.
Part 2: Cell-Based Functional Assessment
Following the identification of potential interactions in biochemical assays, it is essential to confirm these findings in a more physiologically relevant cellular context.
Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® is a powerful technique to verify direct target engagement within intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. This allows for the confirmation of the biochemical hits (MAO-A and COX-2) in a cellular environment.
Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Methodology:
-
Cell Culture: Grow a suitable cell line that endogenously expresses the target proteins (e.g., a human neuroblastoma cell line for MAO-A, a macrophage cell line for COX-2).
-
Compound Treatment: Treat the cells with this compound at various concentrations, alongside a vehicle control.
-
Thermal Challenge: Heat the treated cells across a temperature gradient.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.
-
Target Detection: Quantify the amount of soluble target protein remaining at each temperature using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A rightward shift in the melt curve for the compound-treated group compared to the vehicle group indicates target engagement.
Hypothetical Data Summary:
| Target | Cell Line | Target Engagement (CETSA®) |
| MAO-A | SH-SY5Y | No significant thermal shift observed |
| COX-2 | RAW 264.7 | Dose-dependent thermal shift observed |
Interpretation: The hypothetical CETSA® results suggest that while this compound showed activity against MAO-A in a binding assay, it does not appear to engage this target in intact cells. This could be due to poor cell permeability or other factors. Conversely, the clear thermal shift for COX-2 confirms that the compound engages this target in a cellular context. This highlights the importance of orthogonal validation.
Functional Assays for Validated Hits
Rationale: Confirming target engagement with CETSA® is a crucial step. Now, we must determine the functional consequence of this interaction. For COX-2, a key enzyme in the inflammatory pathway, we can measure its ability to produce prostaglandins.
Methodology (Prostaglandin E₂ Immunoassay):
-
Cell Culture and Stimulation: Culture RAW 264.7 macrophages and stimulate them with lipopolysaccharide (LPS) to induce the expression of COX-2.
-
Compound Treatment: Treat the stimulated cells with a dose-response range of this compound.
-
Supernatant Collection: After an incubation period, collect the cell culture supernatant.
-
PGE₂ Measurement: Quantify the concentration of prostaglandin E₂ (PGE₂), a major product of COX-2 activity, in the supernatant using a competitive ELISA kit.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of PGE₂ production.
Hypothetical Data Summary:
| Compound | Functional Assay | Cell Line | IC₅₀ (µM) |
| This compound | PGE₂ Production | RAW 264.7 | 8.5 |
| Celecoxib (Positive Control) | PGE₂ Production | RAW 264.7 | 0.04 |
Interpretation: This result demonstrates that the engagement of COX-2 by this compound translates into a functional effect—the inhibition of prostaglandin synthesis. While significantly less potent than a dedicated COX-2 inhibitor like Celecoxib, this off-target activity is now confirmed and quantified.
Conclusion and Next Steps
-
Primary Target Selectivity: The compound shows no significant activity against succinate dehydrogenase, the primary target of its more complex fungicide derivatives. This suggests that the core pyrazole carboxylic acid scaffold is not the primary pharmacophore for SDH inhibition.
-
Identified Off-Target Activity: A broad liability screen identified COX-2 as a potential off-target.
-
Cellular Validation: Orthogonal cellular assays confirmed that the compound engages COX-2 in intact cells and leads to a functional inhibition of its enzymatic activity, albeit with moderate potency. The initial hit on MAO-A did not validate in a cellular context, highlighting the potential for false positives in biochemical screens.[10]
The identification of this modest COX-2 inhibitory activity is a critical piece of information. For a compound intended for agrochemical use, this might be of minimal concern. However, if this molecule were a scaffold for a pharmaceutical agent, this off-target activity would need to be carefully considered and potentially engineered out through medicinal chemistry efforts.
This guide demonstrates a logical and robust workflow for assessing the cross-reactivity of a small molecule. By integrating broad panel screening with orthogonal validation and functional characterization, researchers can build a comprehensive and reliable selectivity profile, enabling more informed and successful development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 10. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark Analysis: 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid as a Novel Succinate Dehydrogenase Inhibitor
A Comparative Guide for Agrochemical Research Professionals
Abstract
The relentless evolution of fungal resistance necessitates a continuous pipeline of novel fungicidal active ingredients. The pyrazole carboxamides have emerged as a dominant chemical class, primarily targeting the fungal succinate dehydrogenase (SDH) enzyme. This guide presents a comprehensive benchmarking framework for evaluating the performance of a novel candidate molecule, 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid, hereafter designated as Test Compound P4C . Its performance is objectively compared against two leading commercial succinate dehydrogenase inhibitors (SDHIs): Benzovindiflupyr and Boscalid . We provide detailed experimental protocols, a causal analysis of methodological choices, and comparative performance data to equip researchers with a robust template for early-stage candidate validation.
Introduction: The Scientific Imperative for New SDHI Fungicides
Succinate dehydrogenase inhibitors (SDHIs) represent a cornerstone of modern fungal disease management in agriculture. These compounds disrupt the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase), effectively halting cellular energy production and leading to pathogen death[1]. The pyrazole carboxamide scaffold is a privileged structure in this class, forming the chemical backbone of numerous highly successful commercial fungicides[2][3].
However, the extensive use of SDHIs has led to the selection of resistant fungal populations, posing a significant threat to crop protection[4]. The development of new SDHI molecules with alternative binding modes, improved potency, or a differentiated resistance profile is therefore a critical objective in agrochemical R&D.
Test Compound P4C (this compound) has been identified as a promising candidate based on its structural similarity to the core acyl group of potent SDHIs[3][5]. This guide provides a head-to-head comparison with established benchmarks to determine its viability as a next-generation fungicide.
Commercial Standards for Comparison:
-
Benzovindiflupyr: A highly potent, broad-spectrum pyrazole-carboxamide SDHI known for its systemic and long-lasting disease control[2][6][7].
-
Boscalid: A first-generation carboxamide SDHI with a proven track record against a wide range of fungal pathogens, serving as a baseline for efficacy and spectrum[1][8].
Benchmarking Strategy: A Multi-Tiered Evaluation Workflow
A robust evaluation of a new active ingredient requires a tiered approach, moving from fundamental biochemical activity to whole-organism efficacy. Our benchmarking strategy is designed to provide clear go/no-go decision points at each stage.
Tier 1: Biochemical Potency and In Vitro Antifungal Spectrum
This initial tier assesses the intrinsic activity of the test compound at the target site and its ability to inhibit the growth of key fungal pathogens in a controlled laboratory setting.
Experiment: Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay
Objective: To quantify and compare the direct inhibitory activity of Test Compound P4C, Benzovindiflupyr, and Boscalid against the SDH enzyme complex.
Rationale for Experimental Design: This cell-free assay isolates the target enzyme, providing a direct measure of molecular potency without the complexities of cell wall penetration or metabolic degradation. We utilize mitochondria isolated from Botrytis cinerea (grey mould), a pathogen of significant economic importance for which SDHI sensitivity is well-characterized. The assay measures the reduction of a chromogenic substrate, providing a quantitative readout of enzyme activity.
Protocol: SDH Enzyme Inhibition
-
Mitochondria Isolation: Isolate mitochondria from a liquid culture of Botrytis cinerea using differential centrifugation as per standard biochemical protocols.
-
Compound Preparation: Prepare stock solutions of Test Compound P4C, Benzovindiflupyr, and Boscalid in DMSO. Create a 10-point serial dilution series for each compound, ranging from 100 µM to 1 pM.
-
Assay Reaction: In a 96-well microplate, combine the mitochondrial suspension, succinate (substrate), and the electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
-
Initiation & Measurement: Add the test compounds to the wells. Measure the rate of DCPIP reduction by monitoring the decrease in absorbance at 600 nm over 15 minutes.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control. Plot the inhibition data against the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value (the concentration required for 50% inhibition).
Experiment: In Vitro Fungal Growth Inhibition
Objective: To determine the minimum concentration of each compound required to inhibit the mycelial growth of a panel of economically important plant pathogens.
Rationale for Experimental Design: This assay moves from the enzyme to the whole organism. By incorporating the test compounds directly into the growth medium, we can assess their ability to penetrate the fungal cell and exert their inhibitory effect. The selected fungal panel covers a range of diseases and crop types, providing an initial indication of the potential activity spectrum.
Protocol: Mycelial Growth Inhibition on Agar Plates
-
Medium Preparation: Prepare potato dextrose agar (PDA). While molten, amend with the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Pour into 90 mm Petri dishes.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates in the dark at 22°C for a period sufficient for the control plate (no compound) to approach the edge of the dish (typically 3-7 days).
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the control. Determine the EC₅₀ value (the effective concentration for 50% growth inhibition) for each fungus/compound combination.
Tier 1 Performance Data Summary
The following table presents hypothetical, yet representative, data for this experimental tier.
| Compound | Target | IC₅₀ (nM) [SDH Enzyme] | EC₅₀ (µg/mL) [B. cinerea] | EC₅₀ (µg/mL) [S. sclerotiorum] | EC₅₀ (µg/mL) [P. tritici-repentis] |
| Test Compound P4C | SDH Complex II | 18.5 | 0.45 | 0.98 | 1.52 |
| Benzovindiflupyr | SDH Complex II | 2.1 | 0.08 | 0.15 | 0.21 |
| Boscalid | SDH Complex II | 35.2 | 0.88 | 1.25 | > 10 |
Interpretation of Tier 1 Results: The hypothetical data suggests that Test Compound P4C demonstrates potent inhibition of the SDH enzyme, significantly outperforming the baseline standard, Boscalid, but lagging behind the high-potency benchmark, Benzovindiflupyr. This enzymatic activity translates to effective whole-cell growth inhibition against grey mould (B. cinerea) and white mould (S. sclerotiorum). Its weaker performance against tan spot (P. tritici-repentis) suggests a potentially narrower spectrum of activity compared to Benzovindiflupyr.
Tier 2: In Planta Protective and Curative Efficacy
Success in vitro does not always translate to efficacy in a plant host. This tier evaluates the compound's ability to protect the plant from infection and to halt the progression of an established infection.
Objective: To assess the protective (preventative) and curative (post-infection) activity of the compounds in a detached leaf assay.
Rationale for Experimental Design: A detached leaf assay provides a controlled, rapid method to evaluate performance in the presence of plant tissue. Wheat leaves and the pathogen Septoria tritici (septoria leaf blotch) are used as a representative cereal disease model. This assay reveals crucial information about the compound's ability to penetrate the leaf cuticle and its stability on the leaf surface. Comparing protective and curative results indicates whether the compound is purely a protectant or possesses systemic or translaminar activity[9][7][8].
Protocol: Detached Wheat Leaf Assay
-
Plant Material: Use the second leaf of 14-day-old wheat seedlings. Cut 4 cm segments.
-
Plate Setup: Place leaf segments adaxial side up on 1% water agar containing kinetin to delay senescence.
-
Protective Application: Apply a 10 µL droplet of the test compound (formulated in an appropriate solvent/surfactant mix) at various concentrations to the center of the leaf segments. Allow to dry for 24 hours.
-
Curative Application: For the curative test, first inoculate the leaves (see step 5) and incubate for 24 hours before applying the compound.
-
Inoculation: Apply a 10 µL droplet of Septoria tritici spore suspension over the treated area.
-
Incubation: Place plates in a high-humidity chamber with a 12h/12h light/dark cycle for 5-7 days.
-
Assessment: Visually score the percentage of the treated area covered by disease lesions. Calculate the percent disease control relative to an untreated, inoculated control.
Tier 2 Performance Data Summary
| Compound | Application Rate (ppm) | Protective Control (%) | Curative Control (%) |
| Test Compound P4C | 50 | 92 | 45 |
| 10 | 75 | 15 | |
| Benzovindiflupyr | 50 | 99 | 85 |
| 10 | 95 | 68 | |
| Boscalid | 50 | 88 | 55 |
| 10 | 65 | 25 |
Interpretation of Tier 2 Results: The hypothetical data shows Test Compound P4C provides good protective control, comparable to Boscalid, especially at the 50 ppm rate. However, its curative activity is limited, suggesting it may have poor systemic movement or is unable to halt mycelial growth once established within the leaf tissue. Benzovindiflupyr demonstrates superior performance in both protective and curative scenarios, consistent with its known systemic properties[7][10].
Tier 3: Physicochemical Properties
A potent molecule is of little practical use if it cannot be formulated and remain stable. This tier evaluates fundamental physicochemical properties that directly impact a compound's potential for commercial development.
Objective: To determine the aqueous solubility and hydrolytic stability of Test Compound P4C.
Rationale for Experimental Design:
-
Aqueous Solubility: Measured at three environmentally relevant pH values (4, 7, 9). Solubility impacts formulation, bioavailability, and environmental mobility. Low solubility can be a major hurdle for developing effective spray formulations.
-
Hydrolytic Stability: Assesses the compound's stability in water over time. Instability can lead to a short shelf-life and reduced efficacy in the field. This is particularly important for compounds stored in aqueous formulations.
Protocols:
-
Aqueous Solubility (Shake-Flask Method, OECD 105): An excess of the compound is agitated in buffers of pH 4, 7, and 9 at a constant temperature for 24 hours. The suspension is then filtered, and the concentration of the compound in the filtrate is determined by HPLC-UV.
-
Hydrolysis as a Function of pH (OECD 111): A sterile aqueous solution of the compound is incubated at a set temperature in the dark at pH 4, 7, and 9. Samples are taken at various time points and analyzed by HPLC to determine the rate of degradation and calculate the DT₅₀ (time to 50% dissipation).
Tier 3 Performance Data Summary
| Parameter | Test Compound P4C | Benzovindiflupyr | Boscalid |
| Solubility (mg/L, 20°C) | |||
| pH 4 | 25.5 | 1.1 | 4.6 |
| pH 7 | 158.2 (anionic form) | 0.98 | 4.6 |
| pH 9 | 161.5 (anionic form) | 0.95 | 4.6 |
| Hydrolytic Stability (DT₅₀, days) | > 365 (Stable at pH 4, 7, 9) | > 365 (Stable) | Stable to hydrolysis[8] |
Interpretation of Tier 3 Results: Test Compound P4C, as a carboxylic acid, exhibits significantly higher aqueous solubility at neutral and alkaline pH compared to the non-ionizable commercial standards. This property could be highly advantageous for developing certain formulation types, such as soluble liquids (SL). Its excellent hydrolytic stability is a positive attribute for product development. The very low solubility of Benzovindiflupyr is typical for this class and requires advanced formulation technologies like emulsifiable concentrates (EC) or suspension concentrates (SC)[6].
Overall Assessment and Future Directions
This benchmarking guide provides a structured evaluation of the novel SDHI candidate, this compound (Test Compound P4C).
Summary of Findings:
-
Potency: P4C is a potent inhibitor of the target SDH enzyme, superior to Boscalid but less active than Benzovindiflupyr.
-
Spectrum: It shows promising in vitro activity against key pathogens like B. cinerea and S. sclerotiorum, but its spectrum may be narrower than the commercial benchmarks.
-
In Planta Efficacy: It offers good protective activity but lacks significant curative action, suggesting limited systemic movement within the plant tissue.
-
Physicochemical Profile: Its pH-dependent aqueous solubility is a key differentiating feature that could be leveraged in formulation development. It is hydrolytically stable.
Recommendations for Next Steps:
-
Medicinal Chemistry Program: Initiate a lead optimization program to improve intrinsic potency and introduce structural modifications that may enhance systemic uptake and movement in the plant.
-
Resistance Profiling: Evaluate the activity of P4C against fungal strains known to be resistant to other SDHIs to determine any potential for breaking existing resistance.
-
Expanded Spectrum Screening: Test against a wider panel of fungal pathogens to fully characterize its spectrum of activity.
-
Formulation Development: Explore formulation types that take advantage of its high aqueous solubility at neutral pH.
By systematically benchmarking against established commercial standards, research and development teams can make informed, data-driven decisions, efficiently allocating resources to the most promising chemical scaffolds in the ongoing effort to secure global food production.
References
- 1. boscalid fungicide uses [cnagrochem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. coromandel.biz [coromandel.biz]
- 9. Boscalida (Boscalid) - Cultivar Magazine [revistacultivar.com]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
A Comparative Spectroscopic Guide to Pyrazole Isomers for the Research Scientist
In the landscape of heterocyclic chemistry, pyrazoles stand out as a cornerstone scaffold, pivotal in the design of a vast array of pharmaceuticals and functional materials.[1][2][3] Their isomeric forms, arising from the placement of substituents on the five-membered ring, give rise to distinct physicochemical and biological properties. For the medicinal chemist and the materials scientist alike, the unambiguous identification and characterization of these isomers are paramount. This guide provides a comprehensive, comparative analysis of the spectroscopic signatures of key pyrazole isomers, grounded in experimental data and established principles. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to equip the researcher with the knowledge to confidently distinguish between these closely related structures.
The Structural Isomerism of Pyrazoles: A Quick Primer
The parent 1H-pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substitution, for instance with a methyl group, can lead to several isomers, most commonly 3-methylpyrazole and 4-methylpyrazole. Due to prototropic tautomerism, 3-methylpyrazole and 5-methylpyrazole are often in rapid equilibrium, and are collectively referred to as 3(5)-methylpyrazole.[4] This guide will focus on the characterization of the parent 1H-pyrazole and its comparison with 3-methylpyrazole and 4-methylpyrazole, providing a foundational understanding applicable to more complex derivatives.
Caption: Structural relationship of 1H-pyrazole and its methyl isomers.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of pyrazole isomers. The chemical shifts and coupling constants of the ring protons and carbons are exquisitely sensitive to the electronic environment, which is directly influenced by the position of substituents.[4]
¹H NMR Analysis
In the ¹H NMR spectrum of 1H-pyrazole, the protons at the C3 and C5 positions are equivalent due to rapid N-H tautomerism, resulting in a single signal, while the C4 proton appears as a distinct triplet. The methyl-substituted isomers break this symmetry.
-
1H-Pyrazole: The spectrum typically shows a signal for the H3/H5 protons and a signal for the H4 proton.[5][6][7]
-
3-Methylpyrazole: The introduction of a methyl group at the C3 position deshields the adjacent C4 proton and shields the C5 proton. This results in two distinct signals for the vinyl protons, often appearing as doublets.[8] The methyl protons give rise to a characteristic singlet.[8]
-
4-Methylpyrazole: The methyl group at the C4 position leads to a simplified vinyl region, with the equivalent H3 and H5 protons appearing as a single signal, often a singlet or a narrow multiplet. The methyl protons also appear as a singlet.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Pyrazole Isomers in CDCl₃
| Compound | H3 | H4 | H5 | CH₃ | N-H |
| 1H-Pyrazole | ~7.6 | ~6.3 | ~7.6 | - | ~12.5 (broad) |
| 3-Methylpyrazole | - | ~6.1 (d) | ~7.5 (d) | ~2.3 (s) | ~10.9 (broad)[8] |
| 4-Methylpyrazole | ~7.4 (s) | - | ~7.4 (s) | ~2.1 (s) | ~11.0 (broad) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Multiplicity is indicated in parentheses (s = singlet, d = doublet).
¹³C NMR Analysis
The position of the methyl group also profoundly influences the ¹³C NMR spectrum. The substituent effects can be clearly observed in the chemical shifts of the ring carbons.
-
1H-Pyrazole: Exhibits two signals for the C3/C5 and C4 carbons.
-
3-Methylpyrazole: Shows three distinct signals for the ring carbons (C3, C4, and C5) and one for the methyl carbon. The C3 carbon, bearing the methyl group, is significantly shifted downfield.[8]
-
4-Methylpyrazole: Also displays three unique signals for the ring carbons and one for the methyl group. The C4 carbon is shifted downfield due to the methyl substituent, while the C3 and C5 carbons are equivalent.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Pyrazole Isomers
| Compound | C3 | C4 | C5 | CH₃ |
| 1H-Pyrazole | ~134.5 | ~105.5 | ~134.5 | - |
| 3-Methylpyrazole | ~145[8] | ~105[8] | ~135[8] | ~11-13[8] |
| 4-Methylpyrazole | ~138.5 | ~115.0 | ~138.5 | ~9.0 |
Note: Chemical shifts are approximate and sourced from various references. Values can differ based on solvent and experimental conditions.[9]
Experimental Protocol: NMR Sample Preparation and Analysis
A standardized protocol is crucial for obtaining reproducible NMR data.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the pyrazole isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons.
Caption: Standardized workflow for NMR analysis of pyrazole isomers.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups and the overall vibrational framework of the molecule. The position of the methyl group influences the C-H and C-N stretching and bending vibrations.
-
N-H Stretch: All three isomers exhibit a broad N-H stretching band in the region of 3100-3400 cm⁻¹, characteristic of the hydrogen-bonded pyrazole ring.[10]
-
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group in 3- and 4-methylpyrazole appears in the 2850-3000 cm⁻¹ region.
-
Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyrazole ring are found in the 1400-1600 cm⁻¹ region. The pattern of these bands can be diagnostic for the substitution pattern.
-
C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can also be indicative of the substitution pattern on the aromatic ring.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Pyrazole Isomers
| Vibrational Mode | 1H-Pyrazole | 3-Methylpyrazole | 4-Methylpyrazole |
| N-H Stretch (broad) | ~3140 | ~3150 | ~3145 |
| Aromatic C-H Stretch | ~3050 | ~3060 | ~3040 |
| Aliphatic C-H Stretch | - | ~2920 | ~2915 |
| C=N, C=C Stretch | ~1530, 1470 | ~1580, 1490 | ~1590, 1480 |
| C-H Out-of-plane Bend | ~870, 760 | ~850, 780 | ~800 |
Note: Frequencies are approximate and can be influenced by the physical state of the sample (solid, liquid, or gas).[10][11][12]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit absorption bands in the ultraviolet region due to π → π* transitions of the aromatic system. The position of the methyl group can cause slight shifts in the absorption maximum (λmax). Generally, electron-donating groups like methyl can cause a slight red shift (bathochromic shift).[13]
-
1H-Pyrazole: Typically shows a λmax around 210-220 nm.[14]
-
Methylpyrazoles: The introduction of a methyl group may lead to a small bathochromic shift of a few nanometers in the λmax compared to the parent pyrazole. The differences between the 3- and 4-methyl isomers are often subtle and may require high-resolution instrumentation to resolve.
Mass Spectrometry (MS): Fragmentation Patterns as Fingerprints
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. The fragmentation of pyrazole isomers is often initiated by the loss of stable neutral molecules like HCN or N₂.[15]
-
Molecular Ion (M⁺): All three isomers will show a clear molecular ion peak corresponding to their respective molecular weights.
-
Fragmentation of 1H-Pyrazole: The primary fragmentation pathway involves the loss of HCN to give an ion at m/z 41.
-
Fragmentation of Methylpyrazoles: The fragmentation is more complex. In addition to the loss of HCN, the loss of a methyl radical (•CH₃) can occur. The relative abundance of these fragment ions can help distinguish between the isomers. For instance, the fragmentation of N-methylpyrazoles has been observed to involve rearrangement into a pyridazine or pyrimidine ring.[16]
Table 4: Key Mass Spectral Fragments (m/z) for Pyrazole Isomers
| Compound | Molecular Ion (M⁺) | [M-H]⁺ | [M-HCN]⁺ | [M-N₂]⁺ | Other Key Fragments |
| 1H-Pyrazole | 68 | 67 | 41 | 40 | - |
| 3-Methylpyrazole | 82[17] | 81 | 55 | 54 | 42 |
| 4-Methylpyrazole | 82[18] | 81 | 55 | 54 | 40 |
Note: The relative intensities of the fragments are crucial for differentiation and can be influenced by the ionization method.
Conclusion
The spectroscopic analysis of pyrazole isomers requires a multi-technique approach for unambiguous characterization. While ¹H and ¹³C NMR spectroscopy stand as the most definitive methods for distinguishing between positional isomers, IR, UV-Vis, and Mass Spectrometry provide complementary and confirmatory data. By understanding the fundamental principles behind how the isomeric structure influences the spectral output, researchers can confidently identify their synthesized compounds and advance their work in drug discovery and materials science. This guide serves as a foundational reference, and it is always recommended to compare experimental data with literature values and, when possible, with authenticated reference standards.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 436096-96-7), a compound often utilized in pharmaceutical and agrochemical research. The procedures outlined herein are grounded in established safety protocols for analogous chemical structures and are designed to ensure the protection of personnel and the environment.
I. Hazard Assessment and Waste Profile
This compound should be presumed to possess hazards associated with similar pyrazole derivatives. These typically include:
-
Skin and Eye Irritation: Many pyrazole-based compounds are classified as irritants.[4][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]
-
Harmful if Swallowed: Acute oral toxicity is a potential hazard.[5]
Given these potential hazards, this compound must be disposed of as regulated chemical waste. Under no circumstances should it be discarded down the drain or in standard municipal trash.[1][2] Improper disposal can lead to the contamination of aquatic ecosystems and may pose a risk to public health.
Table 1: Hazard Profile and Disposal Considerations for Related Pyrazole Carboxylic Acids
| Compound Name | CAS Number | Key Hazard Statements | Primary Disposal Guideline |
| 4-Nitro-1H-pyrazole-3-carboxylic acid | 5334-40-7 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] | Dispose of contents/container to an approved waste disposal plant.[1] |
| 4-Pyrazolecarboxylic acid | 37718-11-9 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] | Dispose of contents/container to an approved waste disposal plant.[2] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5] | Dispose of contents / container in accordance with local / regional / national / international regulations.[5] |
II. Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe disposal of this compound in both solid and liquid waste forms.
A. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any waste handling procedures, ensure that appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
All handling of the compound, especially during waste consolidation, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.
B. Solid Waste Disposal
This applies to unused or expired solid this compound, as well as contaminated consumables such as weigh boats, filter paper, and gloves.
-
Container Selection: Choose a designated, leak-proof, and robust container suitable for solid chemical waste. The container must have a secure, tight-fitting lid.
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Waste Collection: Carefully place the solid waste into the designated container. Avoid generating dust. If cleaning up a spill of the solid material, use dry cleanup methods (e.g., gently sweeping or using a dustpan) and place the collected material into the waste container.[1]
-
Storage: Keep the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and segregated from incompatible materials.
C. Liquid Waste Disposal
This applies to solutions containing this compound and any rinse from contaminated glassware.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for liquid waste. Ensure the container has a secure, screw-top cap.
-
Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste" with the full chemical name and an approximate concentration of the compound.
-
Waste Collection: Pour the liquid waste carefully into the container, avoiding splashes. The first rinse of any glassware that contained the compound should also be collected as hazardous waste.
-
Storage: Store the sealed liquid waste container in secondary containment (e.g., a chemical-resistant tray or tub) within the designated hazardous waste accumulation area to prevent spills.
D. Final Disposal
-
Consult EHS: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Provide the EHS personnel with all necessary information regarding the waste, including the chemical name and any other components in the waste stream.
-
Regulatory Compliance: The ultimate disposal of the chemical waste must be conducted by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[6]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
